DM1-Smcc
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUWZMNTKHTIN-MLSWMBHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66ClN5O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of DM1-SMCC
An In-depth Technical Guide on the Mechanism of Action of DM1-SMCC
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on its three core components: the antibody, the cytotoxic payload, and the linker connecting them. This guide focuses on the widely utilized payload-linker combination of DM1 and SMCC.
DM1 (Mertansine) is a highly potent synthetic maytansinoid, a derivative of maytansine.[1][2] It functions as a microtubule inhibitor, disrupting the dynamics of microtubule assembly and disassembly, which are crucial for cellular processes like mitosis.[2][3][4] While exceptionally potent, its systemic toxicity precludes its use as a standalone chemotherapeutic agent.[2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker.[5] It features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues on an antibody) and a maleimide (B117702) group that reacts with thiol (sulfhydryl) groups.[5][] In the context of ADCs, SMCC is used to create a stable, non-cleavable thioether bond between the antibody and the thiol-containing DM1 payload.[5][7] This stability is paramount, ensuring the ADC remains intact in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[7][]
The combination, referred to as this compound, is a key component in several successful ADCs, most notably Ado-trastuzumab emtansine (T-DM1, Kadcyla®), where the anti-HER2 antibody trastuzumab is conjugated to DM1 via the SMCC linker (referred to as MCC post-conjugation).[5][9]
Core Mechanism of Action
The mechanism of action for an ADC utilizing the this compound system is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen, which is typically overexpressed on the surface of cancer cells (e.g., HER2 in breast cancer).[9] This binding event is the foundation of the targeted therapy approach.
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, primarily through a process called receptor-mediated endocytosis.[9][10] The complex is trafficked into the cell within endosomes.
-
Lysosomal Trafficking and Degradation: The endosomes containing the ADC-antigen complex mature and fuse with lysosomes. The acidic environment and potent proteases within the lysosome degrade the antibody component of the ADC.[9][11]
-
Payload Release: Because the SMCC linker forms a non-cleavable bond, the cytotoxic payload is not released by simple chemical cleavage. Instead, the proteolytic degradation of the antibody results in the release of DM1 attached to the linker and the lysine residue to which it was originally conjugated.[7][11] This active catabolite is primarily Lysine-MCC-DM1.[11][12]
-
Microtubule Disruption: The released Lysine-MCC-DM1 catabolite enters the cytoplasm and exerts its cytotoxic effect. It binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[2][13] This binding suppresses microtubule dynamics by inhibiting both the growth and shortening of the microtubules.[13]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network is catastrophic for the cell, particularly during cell division. It leads to an arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle.[9] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][9] In some cases, prolonged exposure to low concentrations of DM1 can also lead to mitotic catastrophe, characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[9]
Quantitative Data
The potency and characteristics of this compound and related ADCs are quantified through various metrics.
| Parameter | Compound/ADC | Cell Line | Value | Reference(s) |
| IC₅₀ | This compound | HCC1954 (HER2+) | 17.2 nM | [14][15][16] |
| This compound | MDA-MB-468 (HER2-) | 49.9 nM | [14][15][16] | |
| Dissociation Constant (Kᴅ) | S-methyl DM1 | Microtubules | 0.1 µmol/L | [13] |
| Drug-to-Antibody Ratio (DAR) | T-DM1 | N/A | ~3.5 | [9][12][17] |
Experimental Protocols
Characterization of this compound ADCs involves a suite of standardized in vitro assays to determine their activity and mechanism.
Protocol 1: ADC Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the potency of an ADC by measuring cell viability as a function of ATP levels.
-
Cell Seeding:
-
Culture target (antigen-positive) and control (antigen-negative) cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a white, opaque-walled 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[18]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and an unconjugated antibody control in complete culture medium. A 10-point, 3-fold dilution series is common.[19]
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control. Include "medium only" wells as a blank control.[18]
-
Incubate the plate for a period of 72 to 120 hours at 37°C.[18]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average signal from the "medium only" wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of a compound on the assembly of tubulin into microtubules by monitoring changes in light scattering.
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (e.g., from porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[20]
-
Prepare a 10 mM stock of GTP.
-
Prepare test compounds (e.g., Lys-MCC-DM1, paclitaxel (B517696) as a stabilizer control, nocodazole (B1683961) as a destabilizer control) at 10x the final desired concentration.
-
-
Reaction Setup:
-
Pre-warm a temperature-regulated spectrophotometer or plate reader capable of reading absorbance at 340 nm to 37°C.[21][22]
-
On ice, add the following to each well of a 96-well plate: tubulin solution (to a final concentration of 2-4 mg/mL), GTP (to a final concentration of 1 mM), and glycerol (B35011) (optional, as a polymerization enhancer).[20][21]
-
Add 10 µL of the 10x test compound or vehicle control to the appropriate wells.
-
-
Polymerization Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of the DM1-treated samples to the control. Inhibition of polymerization will result in a lower Vmax and a reduced final plateau compared to the vehicle control.
-
Protocol 3: ADC Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that remains on the cell surface over time, allowing for an indirect measurement of internalization.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the ADC (e.g., 10 µg/mL) at 4°C for 30 minutes to allow binding but prevent internalization.[10]
-
Wash cells three times with cold PBS to remove any unbound ADC.
-
Add fresh, pre-warmed medium and incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow internalization. A control group remains at 4°C.[10]
-
-
Staining:
-
At each time point, harvest the cells and place them in FACS staining buffer (PBS with 2% FBS).
-
Stain the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody of the ADC (e.g., FITC-conjugated anti-human IgG) for 30 minutes on ice and protected from light.[10] This step labels only the ADC remaining on the cell surface.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess secondary antibody.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel).
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each time point.
-
The decrease in MFI over time at 37°C relative to the MFI at time zero (or the 4°C control) corresponds to the internalization of the ADC.
-
Workflows and Logical Diagrams
ADC Conjugation Workflow
The conjugation of DM1 to an antibody via the SMCC linker is a sequential, two-step chemical process.[5][23]
Cytotoxicity Assay Workflow
Conclusion
The this compound payload-linker system is a cornerstone of modern ADC development, exemplified by the clinical success of T-DM1. Its mechanism of action relies on the precise, antibody-guided delivery of the potent microtubule inhibitor DM1 to cancer cells. The non-cleavable SMCC linker ensures stability in circulation, and the subsequent intracellular release of an active DM1 metabolite following lysosomal degradation of the antibody leads to cell cycle arrest and apoptosis. A thorough understanding of this mechanism, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development and optimization of this important class of cancer therapeutics.
References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are ADC Linkers? | AxisPharm [axispharm.com]
- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. SMCC-DM1 | this compound | ADC Conjugation | TargetMol [targetmol.com]
- 17. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. abscience.com.tw [abscience.com.tw]
- 23. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Application of DM1-SMCC
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DM1-SMCC, a pivotal agent-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, mechanism of action, and experimental evaluation of this compound-based ADCs.
Introduction
This compound is a critical component in the construction of ADCs, consisting of the potent microtubule-disrupting agent DM1 (Mertansine) and the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1][2][3] The conjugation of DM1 to a monoclonal antibody via the SMCC linker allows for the targeted delivery of the cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5] This guide delves into the specifics of its chemical nature, provides quantitative data, and outlines key experimental protocols for its use.
Chemical Structure and Properties
The core of this compound's functionality lies in its bifunctional nature. The SMCC linker provides a stable covalent bridge between the antibody and the DM1 payload.[5]
DM1 (Mertansine)
DM1, a derivative of maytansine, is a highly potent cytotoxic agent that inhibits microtubule assembly by binding to tubulin.[4][6][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4] The thiol group present in DM1 is crucial for its conjugation to the maleimide (B117702) group of the SMCC linker.[4][6]
SMCC Linker
SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[8][9][10] The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form a stable amide bond.[6][8] The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond, which is the point of attachment for DM1.[5][6]
This compound Conjugate
The resulting this compound conjugate is a pre-formed drug-linker complex ready for conjugation to an antibody. This non-cleavable linker ensures that the ADC remains intact in circulation, with the release of the cytotoxic payload occurring primarily after internalization and lysosomal degradation of the antibody within the target cancer cell.[5]
Quantitative Data
The following tables summarize the key physicochemical properties of DM1, SMCC, and the this compound conjugate.
Table 1: Physicochemical Properties of DM1, SMCC, and this compound
| Property | DM1 (Mertansine) | SMCC | This compound |
| Chemical Formula | C35H48ClN3O10S[4] | C16H18N2O6[8] | C51H66ClN5O16S[11] |
| Molecular Weight | 738.29 g/mol [4][12] | 334.32 g/mol [8] | 1072.61 g/mol [13] |
| CAS Number | 139504-50-0[4] | 64987-85-5[8] | 1228105-51-8[11] |
| Purity | >98%[14] | ≥98%[15] | 99.23%[2] |
| Solubility | Soluble in DMSO, DMF, Ethanol[4][6] | Soluble in DMSO, DMF[9][15] | Soluble in DMSO[1][13] |
Table 2: Biological Activity of this compound Conjugates
| Cell Line | IC50 (nM) | Reference |
| HCC1954 | 17.2 | [2] |
| MDA-MB-468 | 49.9 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound ADCs and their subsequent in vitro evaluation.
Synthesis of a this compound Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4)
-
Quenching solution (e.g., excess Glycine or Lysine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the Conjugation Buffer to remove any primary amine-containing substances.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution with gentle mixing. The molar ratio of this compound to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching:
-
Add a quenching solution to stop the reaction by consuming any unreacted SMCC NHS esters.
-
-
Purification:
-
Purify the resulting ADC from unconjugated this compound, free drug, and other reaction components using SEC or dialysis.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, purity, and endotoxin (B1171834) levels.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effect of a this compound ADC on cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Add the ADC dilutions to the respective wells and incubate for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cells treated with a DM1-based agent using propidium (B1200493) iodide (PI) staining and flow cytometry.[4][17]
Materials:
-
Cancer cell line of interest
-
DM1-based ADC or free DM1
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the DM1 agent at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing gently and incubate on ice for at least 1 hour or at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining buffer and incubate at 4°C overnight, protected from light.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Chemical Structures and Linkage
Caption: Chemical linkage of DM1 to an antibody via the SMCC linker.
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of a this compound ADC.
Signaling Pathway of DM1-Induced Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
- 8. medkoo.com [medkoo.com]
- 9. interchim.fr [interchim.fr]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
The Core Principle of DM1 Maytansinoid Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM1, a derivative of the potent microtubule-targeting agent maytansine (B1676224), is a highly cytotoxic maytansinoid that has become a pivotal component in the development of antibody-drug conjugates (ADCs).[1] Its creation was spurred by the necessity to mitigate the systemic toxicity associated with maytansine while enabling targeted delivery to cancerous cells.[1] By conjugating DM1 to monoclonal antibodies that recognize tumor-specific antigens, its powerful cell-killing capability can be precisely directed, thereby enhancing the therapeutic index.[1][2] This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies related to the DM1 maytansinoid payload.
Structure and Physicochemical Properties
DM1, also known as mertansine, is a thiol-containing maytansinoid.[3] The fundamental structure consists of a 19-member ansa macrolide linked to a chlorinated benzene (B151609) ring.[4] The critical modification from its parent compound, maytansine, is the addition of a thiol-containing ester side chain at the C3 position, which allows for its conjugation to antibodies.[1]
Table 1: Physicochemical Properties of DM1
| Property | Value | Reference |
| Chemical Formula | C35H48ClN3O10S | [1] |
| Molecular Weight | 738.29 g/mol | [1] |
| CAS Number | 139504-50-0 | [1] |
| Synonyms | Mertansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [1] |
Mechanism of Action: Microtubule Disruption
DM1 exerts its potent cytotoxic effects by targeting microtubules, which are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis.[1] The primary mechanism of action unfolds in the following steps:
-
Binding to Tubulin: DM1 binds to tubulin, the protein subunit that forms microtubules.[1] It is believed to share a binding site with vinca (B1221190) alkaloids.[1][5]
-
Suppression of Microtubule Dynamics: By binding to tubulin, DM1 suppresses the dynamic instability of microtubules.[6] This interference prevents both the polymerization and depolymerization necessary for proper microtubule function.
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[5][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]
DM1 in Antibody-Drug Conjugates (ADCs)
The therapeutic potential of DM1 is fully realized when it is conjugated to a monoclonal antibody to create an ADC.[1] This strategy selectively delivers the highly potent cytotoxic payload to tumor cells that express the target antigen, thereby minimizing off-target toxicity.[6]
An ADC is comprised of three main components: the antibody, the linker, and the cytotoxic payload (DM1).[1] The linker is critical for the stability of the ADC in circulation and the efficient release of the drug within the target cell.[1] Both cleavable (e.g., disulfide-based) and non-cleavable (e.g., thioether-based) linkers have been utilized with DM1.[1]
Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[6][9] The ADC is then trafficked to the lysosome, where the antibody is degraded. In the case of a non-cleavable linker, this process releases a lysine-linker-DM1 metabolite, which is the active form that can then bind to tubulin and exert its cytotoxic effect.[1][9]
Quantitative Data on DM1 Activity
The potency of DM1 and its conjugates has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity.
Table 2: In Vitro Cytotoxicity of DM1 and Related Compounds
| Compound | Cell Line | IC50 | Reference |
| Maytansine | MCF7 | 710 pM | [1] |
| S-methyl DM1 | MCF7 | 330 pM | [1] |
| Maytansine | KB (human nasopharynx) | 8 pM | [4] |
| Maytansine | P-388 (murine leukemia) | 0.6 pM | [4] |
| Maytansine | L1210 (murine leukemia) | 2 pM | [4] |
| Trastuzumab-DM1 | BT-474 (HER2+) | 0.085 - 0.148 µg/mL | [1] |
| Trastuzumab-DM1 | SK-BR-3 (HER2+) | 0.007 - 0.018 µg/mL | [1] |
Table 3: Microtubule Binding Affinity of S-methyl DM1
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 0.1 µmol/L | [6] |
| Binding Sites per Microtubule | ~37 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[10]
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to approximately 80% confluency.[8]
-
Harvest cells using Trypsin-EDTA and perform a cell count.[8]
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the DM1-ADC in complete culture medium.
-
Add the diluted compound to the appropriate wells. Include vehicle controls.
-
Incubate for a specified period (e.g., 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.[10]
-
Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.[10]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DM1 on cell cycle progression.[11]
Protocol:
-
Cell Treatment: Treat cells with the DM1-ADC for a specified time (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol.[11]
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.[1]
In Vivo Efficacy in Xenograft Models
This protocol is used to evaluate the anti-tumor activity of DM1-ADCs in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the DM1-ADC intravenously at various doses and schedules. Include control groups (e.g., vehicle, unconjugated antibody).
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.[1]
-
Data Analysis: Compare the tumor growth in the treated groups to the control groups to determine the efficacy of the DM1-ADC.
Conclusion
DM1 is a highly potent maytansinoid that has become a cornerstone in the development of antibody-drug conjugates for cancer therapy. Its well-defined mechanism of action, which involves the suppression of microtubule dynamics leading to mitotic arrest and apoptosis, provides a strong rationale for its use.[1] The ability to conjugate DM1 to tumor-targeting antibodies allows for the selective delivery of this powerful cytotoxic agent, thereby enhancing its therapeutic window.[1] The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel DM1-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mertansine - Wikipedia [en.wikipedia.org]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. onclive.com [onclive.com]
- 10. benchchem.com [benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
The SMCC Linker in Antibody-Drug Conjugates: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's safety, stability, and efficacy. Among the various linker technologies, the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker has established itself as a cornerstone in the development of robust and effective ADCs. This technical guide provides a comprehensive exploration of the SMCC linker's function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Function and Mechanism of Action
The SMCC linker is a heterobifunctional crosslinker, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702).[1] This dual reactivity enables a controlled, two-step conjugation process. First, the NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond.[1][2] This reaction is typically carried out in a slightly alkaline pH range (7-9). Following this initial activation of the antibody, the maleimide group of the linker is then available to react specifically with a thiol (sulfhydryl) group present on the cytotoxic payload, forming a highly stable thioether bond.[1][3] This second reaction occurs optimally at a pH of 6.5-7.5.[1]
The resulting thioether linkage is a key feature of the SMCC linker, rendering it "non-cleavable" under physiological conditions.[4][5] This inherent stability is crucial for minimizing the premature release of the cytotoxic payload into systemic circulation, which in turn reduces off-target toxicity and widens the therapeutic window of the ADC.[1][4] The cytotoxic payload is only released after the ADC has bound to its target antigen on the cancer cell surface, been internalized, and trafficked to the lysosome, where the entire antibody is degraded, liberating the drug-linker-amino acid catabolite.[5][6][7][8]
Quantitative Data on SMCC-Linked ADCs
The performance of an ADC is critically influenced by parameters such as the drug-to-antibody ratio (DAR) and in vivo stability. The following tables summarize key quantitative data for ADCs utilizing the SMCC linker.
| Parameter | Typical Value/Range | Significance | References |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | A higher DAR can increase potency but may negatively impact pharmacokinetics and increase toxicity. A DAR of ~3.5 is common for lysine-conjugated ADCs like ado-trastuzumab emtansine. | [6][7][9] |
| In Vitro Potency (IC50) | Varies with cell line and payload | Generally, potency increases with a higher DAR. | [6][7] |
| Plasma Stability | High | The thioether bond is highly stable, leading to minimal premature drug release. Some studies report a slight decrease in DAR over time in vivo. | [1][10][11] |
| Pharmacokinetics (Clearance) | Clearance can increase with higher DAR | ADCs with a DAR > 6 may exhibit rapid clearance from circulation. | [6][7] |
| ADC Example | Target Antigen | Payload | Average DAR | Indication | References |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | ~3.5 | HER2-positive breast cancer | [6][7] |
| J2898A-SMCC-DM1 | EGFR | DM1 | ~3.0-3.4 | Experimental | [7][10] |
Experimental Protocols
Detailed methodologies are essential for the successful development and evaluation of SMCC-linked ADCs.
Protocol 1: Synthesis of an SMCC-Linked ADC
This protocol outlines the two-step process for conjugating a thiol-containing cytotoxic drug to an antibody using the SMCC linker.[1][3][8][12][13]
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing cytotoxic drug (e.g., DM1)
-
Conjugation Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)
-
Conjugation Buffer B: Sulfhydryl-free buffer, pH 6.5-7.5
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer A.
-
-
Antibody Activation with SMCC:
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of the Activated Antibody:
-
Remove excess, unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B.
-
-
Payload Conjugation:
-
Immediately combine the purified, maleimide-activated antibody with the thiol-containing cytotoxic drug in Conjugation Buffer B. A typical molar ratio of drug to antibody is 7:1 to achieve a final DAR of ~3-4.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug and other small molecules using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the final protein concentration and DAR using UV-Vis spectroscopy.
-
Assess the purity and aggregation state of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of an SMCC-linked ADC against a target cancer cell line.[1][14][15]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
SMCC-linked ADC
-
Control antibody (unconjugated)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the SMCC-linked ADC and the control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control antibody dilutions. Include untreated control wells.
-
Incubate the plates for 72-120 hours.
-
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 3: Plasma Stability Assay
This protocol outlines a method to evaluate the stability of the SMCC linker in plasma.[16][17]
Materials:
-
SMCC-linked ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the SMCC-linked ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
-
ADC Capture:
-
At each time point, capture the ADC from the plasma using Protein A magnetic beads.
-
-
Washing:
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
-
Elution:
-
Elute the intact ADC from the beads using the elution buffer.
-
-
Analysis:
-
Analyze the eluted ADC samples by LC-MS/MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability and payload release.
-
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the mechanism of action of a HER2-targeted ADC utilizing an SMCC linker and the general workflow for the development and characterization of such a conjugate.
Conclusion
The SMCC linker has proven to be a robust and reliable component in the design of antibody-drug conjugates. Its heterobifunctional nature facilitates a controlled conjugation process, while the resulting non-cleavable thioether bond provides the high level of stability required for targeted drug delivery and a favorable safety profile.[1] The clinical success of ado-trastuzumab emtansine stands as a testament to the effectiveness of this linker technology. As the field of ADCs continues to advance, a thorough understanding of the principles and methodologies associated with established linkers like SMCC remains paramount for the rational design of the next generation of highly effective and safe cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
DM1-SMCC role in antibody-drug conjugate development
An In-depth Technical Guide to the Role of DM1-SMCC in Antibody-Drug Conjugate Development
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to merge the high specificity of monoclonal antibodies (mAbs) with the potent cytotoxic activity of small-molecule drugs.[1] An ADC is a tripartite molecule comprising a monoclonal antibody that binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The efficacy and safety of an ADC are critically dependent on the interplay of these three components. The linker, in particular, plays a pivotal role, ensuring the payload remains securely attached to the antibody in systemic circulation and is efficiently released upon reaching the target cancer cell.[1]
Among the various linker-payload systems developed, the combination of the maytansinoid derivative DM1 with the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker has become a benchmark in the field.[1][] This system is exemplified by the clinically successful ADC, Ado-trastuzumab emtansine (T-DM1, Kadcyla®), used for the treatment of HER2-positive breast cancer.[2][4] This technical guide provides a comprehensive exploration of the this compound linker-payload system, detailing its mechanism of action, conjugation chemistry, and the experimental protocols used for its evaluation.
The this compound Conjugate: Components and Chemistry
The this compound system is an agent-linker conjugate composed of the cytotoxic DM1 payload and the stable SMCC linker, designed to be conjugated to an antibody.[5][6]
The SMCC Linker: A Stable, Non-Cleavable Bridge
The SMCC linker is a heterobifunctional crosslinker, featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1][] This dual reactivity is essential for its function in ADC development. The non-cleavable nature of the SMCC linker ensures that the ADC remains intact while in circulation, which is crucial for minimizing off-target toxicity and providing a wider therapeutic window.[][8][9] The stability of the resulting thioether bond prevents premature release of the cytotoxic payload.[1][9]
The conjugation process is a sequential, two-step reaction:
-
Antibody Activation: The NHS ester of SMCC reacts with the ε-amino group of lysine (B10760008) residues on the surface of the monoclonal antibody, forming a stable amide bond.[1][10]
-
Payload Conjugation: The thiol-containing DM1 payload is then added, and its sulfhydryl group reacts with the maleimide group of the antibody-linker intermediate. This reaction forms a highly stable, non-reducible thioether linkage.[1][2]
This controlled, two-step process allows for the purification of intermediate products and helps manage the final drug-to-antibody ratio (DAR), a critical quality attribute of any ADC.[][11]
The DM1 Payload: A Potent Microtubule Inhibitor
DM1 is a derivative of maytansine, a potent antimitotic agent that inhibits tubulin polymerization.[][12][13] By binding to tubulin, DM1 disrupts the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in maintaining cell shape, transport, and, critically, mitotic spindle formation during cell division.[8][12] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[13][14] The high cytotoxicity of DM1 makes it an ideal payload for ADCs, where its effects can be precisely targeted to cancer cells.[4]
Mechanism of Action in Targeted Cancer Therapy
The therapeutic effect of a this compound ADC is achieved through a multi-step, targeted process that ensures the cytotoxic payload is delivered specifically to antigen-expressing tumor cells.
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[8]
-
Endocytosis: Following binding, the entire ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis.[8][12]
-
Lysosomal Degradation and Payload Release: The complex is trafficked to the lysosome, an intracellular organelle containing digestive enzymes. Here, the antibody portion of the ADC is degraded, releasing the cytotoxic payload.[14] Because of the non-cleavable SMCC linker, the payload is released as a lysine-linker-drug catabolite (Lys-SMCC-DM1).[4][14]
-
Cytotoxic Effect: The active Lys-SMCC-DM1 catabolite enters the cytoplasm and binds to tubulin, exerting its potent antimitotic effect, which leads to cell cycle arrest and apoptosis.[8][14]
The Bystander Effect: A Key Consideration
The "bystander effect" occurs when a payload released from a targeted cancer cell diffuses into the tumor microenvironment and kills adjacent, antigen-negative cancer cells.[14] This effect is highly dependent on the physicochemical properties of the released payload. In the case of ADCs using the non-cleavable this compound linker, the primary catabolite, Lys-SMCC-DM1, is charged and membrane-impermeable.[14] Consequently, it cannot readily diffuse out of the target cell to kill neighboring cells. This results in a minimal to non-existent bystander effect, which can be advantageous for reducing toxicity to nearby healthy tissue but may limit efficacy in tumors with heterogeneous antigen expression.[8][14][15]
Atypical Mechanisms of Toxicity
Recent studies have identified a novel, antigen-independent mechanism of toxicity that may contribute to some of the off-target side effects observed with DM1-based ADCs, such as hepatotoxicity.[14][16] This pathway involves the direct binding of the DM1 payload on the intact ADC to Cytoskeleton-Associated Protein 5 (CKAP5) on the surface of normal cells, particularly hepatocytes.[16][17] This interaction can cause plasma membrane damage, leading to a calcium influx, microtubule network disorganization, and subsequent apoptosis.[17][18] This payload-mediated toxicity is independent of target antigen expression and internalization, representing a distinct pathway for potential off-target effects.[17]
Quantitative Data Summary
The performance of this compound ADCs is evaluated using several quantitative metrics, including the drug-to-antibody ratio (DAR) and the half-maximal inhibitory concentration (IC₅₀) in cytotoxicity assays.
| Parameter | Typical Value / Range | Significance | References |
| Drug-to-Antibody Ratio (DAR) | 3.0 - 4.0 | Represents the average number of DM1 molecules per antibody. It is a critical parameter that impacts ADC potency, pharmacokinetics, and toxicity. A heterogeneous mixture of species is typical. | [2][19] |
| In Vitro Cytotoxicity (IC₅₀) | 0.05 - 50 nM | The concentration of ADC required to inhibit the growth of 50% of cancer cells in vitro. Values are highly dependent on the target antigen expression level, cell line, and assay conditions. | [6][15] |
Table 1: In Vitro Cytotoxicity of this compound ADCs in Various Cancer Cell Lines
| ADC Target | Cancer Type | Cell Line | IC₅₀ (nM) | Reference |
| Anti-CD30 | Hodgkin's Lymphoma | L428 | < 0.13 | [15] |
| Anti-CD30 | Anaplastic Large Cell Lymphoma | Karpas 299 | < 0.13 | [15] |
| Anti-HER2 | Breast Cancer | HCC1954 | 17.2 | [6] |
| HER2-Negative Control | Breast Cancer | MDA-MB-468 | 49.9 | [6] |
Experimental Protocols
A general workflow for the development and characterization of a this compound ADC involves synthesis, purification, characterization, and functional testing.
Protocol 1: ADC Synthesis (Lysine Conjugation)
This protocol describes the two-step conjugation of DM1 to a monoclonal antibody via the SMCC linker.[][21]
Materials:
-
Monoclonal antibody (2-10 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
SMCC-DM1 linker-payload, lyophilized.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA).
-
Conjugation Buffer (e.g., PBS with 5% DMA).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).
Methodology:
-
Antibody Preparation: Perform a buffer exchange for the monoclonal antibody into the Conjugation Buffer to remove any interfering primary amines. Adjust the final antibody concentration to the desired level (e.g., 10 mg/mL).[][21]
-
SMCC-DM1 Solution Preparation: Allow the lyophilized SMCC-DM1 to equilibrate to room temperature. Prepare a stock solution (e.g., 10-20 mM) by dissolving it in anhydrous DMSO or DMA. This solution should be prepared fresh.[21]
-
Conjugation Reaction: Add the SMCC-DM1 solution to the antibody solution at a specific molar ratio (e.g., 8:1 linker-drug to antibody) to achieve the target DAR. Incubate the reaction at a controlled temperature (e.g., 20°C) for a set period (e.g., 2-20 hours) with gentle mixing.[13][]
-
Purification: Purify the resulting ADC from unreacted SMCC-DM1 and solvent using an appropriate method such as an SEC G25 column or TFF to exchange the ADC into a formulation buffer (e.g., PBS).[13][21]
-
Characterization: Store the purified ADC at 2-8°C. Proceed with characterization assays to determine DAR, purity, and concentration.[21]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC₅₀ of the ADC.[4][13][22]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free DM1 for controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., isopropanol (B130326) or DMSO).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[22]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted treatments to the respective wells. Include untreated wells as a negative control.[13][22]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][13]
-
MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[4][13]
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization buffer (e.g., propanol) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion
The this compound linker-payload system is a robust and clinically validated platform in the field of antibody-drug conjugates. The heterobifunctional SMCC linker provides a stable, non-cleavable attachment of the potent microtubule inhibitor DM1 to a targeting antibody, ensuring payload integrity in circulation and minimizing off-target toxicity.[1][9] The mechanism of action relies on targeted delivery, internalization, and lysosomal release of the active Lys-SMCC-DM1 catabolite, leading to potent and specific killing of antigen-positive cancer cells.[8][14] While the lack of a bystander effect is a defining characteristic, the discovery of alternative toxicity pathways, such as CKAP5 binding, highlights the ongoing need for a deep, mechanistic understanding of ADC biology.[14][17] The detailed protocols and quantitative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of next-generation this compound ADCs for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SMCC - Creative Biolabs [creative-biolabs.com]
- 10. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 12. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]
- 17. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Intracellular Processing of DM1-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical intracellular events that govern the efficacy of antibody-drug conjugates (ADCs) utilizing the maytansinoid derivative DM1 conjugated via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Understanding these intricate processes, from initial cell surface binding to the ultimate cytotoxic effect of the released payload, is paramount for the rational design and optimization of next-generation ADCs.
The Journey of a DM1-SMCC ADC: A Step-by-Step Intracellular Odyssey
The therapeutic action of a this compound ADC is contingent upon a precise sequence of events that ensures the targeted delivery and activation of its potent cytotoxic payload. This journey begins with the ADC binding to a specific antigen on the surface of a cancer cell and culminates in the induction of apoptosis.
The entire process can be broken down into the following key stages:
-
Antigen Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the tumor cell surface. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endocytic vesicle.[1][2] The rate and efficiency of internalization are critical determinants of ADC efficacy and can vary depending on the target antigen and cell type.[3]
-
Endosomal Trafficking: Once inside the cell, the endocytic vesicle containing the ADC matures into an early endosome. From here, the ADC can either be recycled back to the cell surface or trafficked to the lysosome for degradation.[2][4]
-
Lysosomal Degradation and Payload Release: The acidic environment and potent proteases within the lysosome are responsible for the complete degradation of the antibody component of the ADC.[5][6] Because the SMCC linker is non-cleavable, the antibody must be fully broken down to its constituent amino acids to release the active cytotoxic catabolite.[7][8]
-
Generation of the Active Catabolite: The product of this lysosomal degradation is not free DM1, but rather the DM1 payload still attached to the SMCC linker and the lysine (B10760008) residue from the antibody to which it was originally conjugated. This active catabolite is known as lysine-SMCC-DM1 (Lys-MCC-DM1).[9][10][11]
-
Cytoplasmic Translocation and Mechanism of Action: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. Once in the cytoplasm, the DM1 moiety exerts its potent cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization.[10][12] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[10][13]
-
Limited Bystander Effect: A key characteristic of this compound ADCs is their limited bystander effect. The released Lys-SMCC-DM1 catabolite is a charged molecule with low membrane permeability.[14][15][16] This prevents it from readily diffusing out of the target cell to kill neighboring antigen-negative tumor cells, a phenomenon that can be observed with some other ADC linker-payload combinations.[14][15]
Quantitative Insights into this compound ADC Processing
The efficiency of each step in the intracellular processing pathway can be quantified to better understand and predict ADC activity. The following tables summarize key quantitative data related to the processing of T-DM1 (ado-trastuzumab emtansine), a clinically approved this compound ADC targeting the HER2 receptor.
Table 1: Internalization and Degradation Kinetics of T-DM1
| Parameter | Cell Line | Value | Reference |
| Internalization Half-life | BT-474 | 6 - 14 hours | [17][18] |
| NCI-N87 | 6 - 14 hours | [18] | |
| SK-BR-3 | 6 - 14 hours | [18] | |
| Degradation Half-life | BT-474 | 18 - 25 hours | [17][18] |
| NCI-N87 | 18 - 25 hours | [18] | |
| SK-BR-3 | 18 - 25 hours | [18] | |
| Endocytosis Rate | MDA-MB 453 | ~50% within 8-12 hours | [19][20] |
| BT474 | ~40-50% within 8-12 hours | [19][20] |
Table 2: In Vitro Cytotoxicity (IC50) of DM1 and its Catabolite
| Compound | Cell Line | IC50 (nM) | Reference |
| Lys-SMCC-DM1 | KPL-4 | 24.8 | [21][22] |
| MDA-MB-468 | 40.5 | [21][22] | |
| anti-CD30-MCC-DM1 | Karpas 299 | 0.06 | [21][23] |
| L428 | < 0.13 | [21] | |
| T-DM1 (control) | Karpas 299 | 31.02 | [21][23] |
Table 3: HER2 Receptor Expression Levels in Breast Cancer Cell Lines
| Cell Line | HER2 Expression Level (receptors/cell) | Method | Reference |
| SKBR3 | High (~1,100,000) | Quantitative Flow Cytometry | [24] |
| BT474 | High | ELISA | [1] |
| MDA-MB-361 | Moderate | Not specified | [10] |
| MCF7 | Low | Not specified | [10] |
Key Experimental Protocols for Studying this compound ADC Processing
A variety of in vitro assays are essential for characterizing the intracellular processing and activity of this compound ADCs. Detailed methodologies for several key experiments are provided below.
ADC Internalization Assay Using Flow Cytometry
This assay quantifies the rate and extent of ADC internalization into target cells.
Principle: A fluorescently labeled ADC is incubated with target cells. At various time points, the fluorescence associated with cells is measured by flow cytometry. To distinguish between surface-bound and internalized ADC, a quenching agent or an acidic wash can be used to eliminate the signal from non-internalized ADC.[25]
Protocol:
-
Cell Preparation: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Labeling: Label the this compound ADC with a suitable fluorophore (e.g., Alexa Fluor 488).
-
Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A control plate should be kept at 4°C to measure surface binding only.
-
Washing: After incubation, wash the cells with cold PBS to remove unbound ADC.
-
Quenching (Optional): To measure only internalized ADC, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) or perform a brief acid wash (e.g., glycine-HCl, pH 2.5) to strip surface-bound ADC.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each time point. The internalization rate can be determined by plotting the MFI of the internalized fraction over time.[25][26][27]
Quantification of ADC Catabolites by LC-MS/MS
This method allows for the sensitive and specific quantification of the active catabolite, Lys-SMCC-DM1, in cell lysates or other biological matrices.
Principle: Cell lysates containing the ADC catabolites are prepared and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analytes are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios.[9][11]
Protocol:
-
Sample Preparation: Treat target cells with the this compound ADC for a specified duration. Harvest the cells and prepare cell lysates.
-
Protein Precipitation: Precipitate proteins from the cell lysate using a suitable organic solvent (e.g., acetonitrile) to release the catabolites.[9]
-
Chromatographic Separation: Inject the supernatant onto a C8 or C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to separate the catabolites.[9]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for DM1, MCC-DM1, and Lys-MCC-DM1 for accurate quantification.[9][11]
-
Quantification: Generate a standard curve using known concentrations of the catabolites to quantify their amounts in the samples. The calibration ranges are typically in the low ng/mL to µg/mL range.[9]
In Vitro Tubulin Polymerization Assay
This assay measures the inhibitory effect of the released DM1 payload on tubulin polymerization.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. The effect of DM1 or its catabolites on the rate and extent of this polymerization is quantified.[28][29][30][31]
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in an appropriate buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the test compound (DM1 or Lys-SMCC-DM1).[29][30]
-
Assay Setup: In a 96-well plate, add the test compound dilutions. Pre-warm the plate to 37°C.[28][29]
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.[28][29]
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[28][29]
-
Data Analysis: Plot the absorbance at 340 nm versus time. The inhibitory effect of the compound is determined by comparing the polymerization curves of the treated samples to the vehicle control. The IC50 value can be calculated from the dose-response curve.[28][29]
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the ADC on cell cycle progression.
Principle: Cells are treated with the ADC, and then their DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide). The fluorescence intensity of the stained DNA is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[32][33][34]
Protocol:
-
Cell Treatment: Seed cells and treat them with the this compound ADC at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[33]
-
DNA Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence of the DNA dye.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of DM1.[32]
Visualizing the Process: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the intracellular processing of this compound ADCs.
Intracellular Processing Pathway of this compound ADCs
Experimental Workflow for ADC Internalization Assay
Experimental Workflow for LC-MS/MS Quantification of ADC Catabolites
References
- 1. Quantitative analysis of HER2 receptors expression in vivo by NIR optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. trepo.tuni.fi [trepo.tuni.fi]
- 5. Quantitative diagnosis of HER2 protein expressing breast cancer by single‐particle quantum dot imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Internalization | Sartorius [sartorius.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. benchchem.com [benchchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-biolabs.com [creative-biolabs.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 32. benchchem.com [benchchem.com]
- 33. Induction of cell cycle arrest and inflammatory genes by combined treatment with epigenetic, differentiating, and chemotherapeutic agents in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchportal.lih.lu [researchportal.lih.lu]
An In-depth Technical Guide to the Cytotoxicity Mechanism of DM1-SMCC in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architecture of a Targeted Weapon
Antibody-drug conjugates (ADCs) represent a paradigm of precision medicine in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] These tripartite molecules consist of a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a cytotoxic payload, and a chemical linker connecting the two.[][3]
This guide focuses on ADCs utilizing the maytansinoid derivative DM1 (Mertansine) as the cytotoxic payload, conjugated via the non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[][5] DM1, a potent microtubule-targeting agent, was developed to overcome the systemic toxicity associated with its parent compound, maytansine.[6][7] The SMCC linker provides a stable thioether bond, ensuring the ADC remains intact in circulation until it reaches its target, a critical factor for therapeutic efficacy and safety.[][9] Understanding the intricate, multi-step mechanism of DM1-SMCC cytotoxicity is fundamental for the development and optimization of this class of therapeutics.
The Core Cytotoxicity Mechanism: A Step-by-Step Cellular Takedown
The cytotoxic effect of a this compound ADC is not instantaneous but rather the culmination of a sequential process, from cell surface binding to the induction of programmed cell death.
Step 1: Antigen-Specific Binding and Internalization
The journey begins with the mAb component of the ADC recognizing and binding to a specific tumor-associated antigen on the cancer cell surface, such as HER2 in the case of Trastuzumab emtansine (T-DM1).[10] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, forming an intracellular vesicle called an endosome.[6][10]
Figure 1: ADC Binding, Internalization, and Trafficking Workflow.
Step 2: Lysosomal Trafficking and Payload Liberation
Following internalization, the endosome containing the ADC-antigen complex is trafficked to the lysosome.[6] The acidic environment and potent proteases within the lysosome lead to the complete degradation of the antibody component of the ADC.[1][11] Because the SMCC linker is non-cleavable, this proteolytic degradation results in the release of the active cytotoxic metabolite, lysine-SMCC-DM1 , into the cytoplasm.[9][12][13] This is the crucial step that unleashes the potent cell-killing agent within the target cell.
Step 3: Microtubule Disruption
Once in the cytoplasm, the lysine-SMCC-DM1 metabolite exerts its cytotoxic effect by targeting microtubules, essential components of the cytoskeleton.[7] DM1 is a potent antimitotic agent that binds to tubulin at the vinca (B1221190) alkaloid binding site.[6][14] Rather than causing wholesale microtubule depolymerization at therapeutic concentrations, DM1 acts as a "microtubule end poison."[6][15] It binds with high affinity to the tips of microtubules, suppressing their dynamic instability—the critical process of alternating growth and shortening required for proper mitotic spindle function.[6][16][17]
Step 4: Mitotic Arrest and Apoptosis Induction
The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for the correct segregation of chromosomes during cell division.[6] This disruption halts the cell cycle in the G2/M phase, a state known as mitotic arrest or mitotic catastrophe.[7][18][19] Prolonged mitotic arrest acts as a potent stress signal, triggering the intrinsic pathway of apoptosis (programmed cell death), which involves the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-3, -8, and -9), ultimately leading to the dismantling and death of the cancer cell.[19][20][21]
Figure 2: DM1-Induced Mitotic Arrest and Apoptosis Signaling Pathway.
Quantitative Analysis of DM1 Cytotoxicity
The potency of DM1 and its conjugates is quantified through various in vitro and biochemical assays. The data presented below, compiled from multiple studies, highlights its sub-nanomolar efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoids and Conjugates
| Compound/Conjugate | Cell Line | Assay Endpoint | IC50 Value | Reference(s) |
|---|---|---|---|---|
| S-methyl DM1 | MCF7 | Mitotic Arrest | 330 pM | [6] |
| S-methyl DM1 | MCF7 | G2/M Arrest | 340 pM | [6] |
| Maytansine | MCF7 | G2/M Arrest | 710 pM | [6] |
| Anti-EpCAM-SMCC-DM1 | MCF7 | G2/M Arrest | 6.8 nM | [22] |
| Anti-EpCAM-SPP-DM1 | MCF7 | G2/M Arrest | 10 nM | [22] |
| SMCC-DM1 | HCC1954 | Proliferation | 17.2 nM | [23] |
| SMCC-DM1 | MDA-MB-468 | Proliferation | 49.9 nM |[23] |
Table 2: Binding Affinities of DM1 Derivatives
| Ligand | Target | Binding Constant (KD) | Reference(s) |
|---|---|---|---|
| S-methyl DM1 | Tubulin (soluble) | 0.93 µM | [17] |
| S-methyl DM1 | Microtubules (high affinity sites) | 0.1 µM | [6][17] |
| Maytansine | Tubulin (soluble) | 0.86 µM |[17] |
Table 3: Effects of Maytansinoids on Microtubule Dynamics in MCF7 Cells
| Parameter | Control | Maytansine (310 pM) | S-methyl DM1 (340 pM) | Reference(s) |
|---|---|---|---|---|
| Growth Rate (µm/min) | 12.5 | 7.9 (↓ 37%) | 9.0 (↓ 28%) | [22] |
| Shortening Rate (µm/min) | 18.4 | 10.1 (↓ 45%) | 14.4 (↓ 22%) | [22] |
| Dynamicity (µm/min) | 3.7 | 1.3 (↓ 65%) | 1.55 (↓ 58%) |[22] |
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are detailed protocols for key experiments used to elucidate the mechanism of this compound.
Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of this compound (or free DM1) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated wells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for a standard period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[24]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[24]
Figure 3: General Experimental Workflow for an MTT Cytotoxicity Assay.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).[21]
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix the cells by resuspending in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 2 hours.[7][21]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.[7]
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, and G2/M) using cell cycle analysis software to identify arrest at a specific phase.[7]
Protocol: Apoptosis Assay (Caspase Activity)
This method quantifies the induction of apoptosis by measuring the activity of key executioner caspases.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for the desired duration (e.g., 72 hours).[21]
-
Reagent Addition: Add a reagent containing a substrate for Caspase-3 and Caspase-7 that becomes fluorescent upon cleavage. Also, add a nuclear stain (e.g., Hoechst 33342) to count the total number of cells.[21]
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction.
-
Imaging and Analysis: Use an imaging cytometer or high-content imager to capture fluorescent images of both the caspase activity (e.g., green fluorescence) and the total nuclei (blue fluorescence).
-
Data Quantification: Calculate the percentage of apoptotic cells by dividing the number of caspase-positive cells by the total number of cells.[21]
Mechanisms of Resistance to this compound
Despite the potency of DM1-based ADCs, cancer cells can develop resistance through several mechanisms, which is a critical consideration in drug development.
-
Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein/ABCB1) and MRP1 (ABCC1), can actively pump the DM1 metabolite out of the cell, preventing it from reaching its microtubule target.[18][25][26]
-
Target Alteration: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of DM1 for tubulin and rendering it less effective.[18]
-
Impaired ADC Processing: Resistance can arise from defects in the ADC processing pathway, including reduced expression of the target antigen, impaired ADC internalization, or dysfunctional lysosomal degradation, which prevents the release of the active payload.[11][18][27]
Conclusion
The cytotoxic mechanism of this compound is a sophisticated, multi-step process that leverages antigen-specific targeting to deliver a potent microtubule inhibitor directly into cancer cells. Its efficacy hinges on successful antibody binding, internalization, lysosomal processing, and the subsequent disruption of microtubule dynamics by the released lysine-SMCC-DM1 metabolite. This leads to an irreversible G2/M cell cycle arrest and the induction of apoptosis. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for optimizing current therapies and designing the next generation of antibody-drug conjugates to overcome clinical resistance.
References
- 1. onclive.com [onclive.com]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Esophageal cancer cells resistant to T-DM1 display alterations in cell adhesion and the prostaglandin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. SMCC-DM1 | Drug-Linker Conjugates for ADC | CAS 1228105-51-8 | SMCC-DM1 (this compound) | Drug-Linker Conjugate for ADC | 美国InvivoChem [invivochem.cn]
- 21. researchgate.net [researchgate.net]
- 22. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. benchchem.com [benchchem.com]
- 25. adcreview.com [adcreview.com]
- 26. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Stability of the Thioether Bond in SMCC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of therapeutic payloads to monoclonal antibodies (mAbs) via linkers is a cornerstone of modern biopharmaceutical development, particularly in the field of Antibody-Drug Conjugates (ADCs). The stability of this linkage is paramount, directly influencing the efficacy, safety, and pharmacokinetic profile of the conjugate. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond with sulfhydryl groups on the antibody, is a widely utilized non-cleavable linker. This guide provides a comprehensive technical overview of the stability of the thioether bond in SMCC linkers, detailing its chemical properties, factors influencing its stability, and standardized protocols for its evaluation.
The Chemistry of Thioether Bond Formation
The formation of the thioether bond using an SMCC linker is a two-step process. First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines (such as the side chain of a lysine (B10760008) residue) on the antibody, forming a stable amide bond. This step introduces a maleimide (B117702) group onto the antibody surface. Subsequently, the maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on a payload or a modified antibody, via a Michael addition reaction. This reaction results in the formation of a stable, covalent thioether bond, securely tethering the payload to the antibody.
The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] At this pH range, the thiol group is sufficiently deprotonated to act as a potent nucleophile, while minimizing side reactions such as the hydrolysis of the maleimide ring, which becomes more prominent at pH values above 7.5.[1]
Figure 1: Two-step conjugation process using the SMCC linker.
Factors Influencing Thioether Bond Stability
While the thioether bond is generally considered stable, its integrity can be compromised under certain physiological conditions, primarily through a process known as retro-Michael addition. This reversible reaction can lead to deconjugation of the payload, potentially causing off-target toxicity and reduced therapeutic efficacy.
Key Factors Affecting Stability:
-
Thiol Exchange: The retro-Michael reaction is often initiated by endogenous thiols, such as glutathione (B108866) and albumin, which are present in high concentrations in the plasma. These thiols can attack the thioether bond, leading to the release of the payload and its subsequent transfer to other molecules.
-
pH: The rate of the retro-Michael reaction is influenced by pH, with increased rates observed at higher pH values.
-
Temperature: Elevated temperatures can also accelerate the rate of deconjugation.
-
Local Chemical Environment: The stability of the thioether linkage can be influenced by the surrounding amino acid residues and the overall structure of the protein.
A crucial competing reaction that enhances the stability of the conjugate is the hydrolysis of the thiosuccinimide ring. This hydrolysis opens the ring to form a stable maleamic acid thioether, which is resistant to the retro-Michael reaction. However, for many conventional maleimides, the rate of this stabilizing hydrolysis is often slower than the rate of deconjugation in vivo.
Quantitative Stability Data
The stability of the thioether bond in SMCC-linked conjugates has been quantitatively assessed under various conditions. The following table summarizes representative stability data, often expressed as the half-life (t½) of the conjugate or the extent of payload loss over time.
| Conjugate Type | Condition | Parameter | Value | Reference |
| N-ethyl maleimide (NEM) with 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | Half-life of conversion | 3.1 - 18 hours | [2][3] |
| NEM with N-acetyl-l-cysteine (NAC) | Incubation with glutathione | Half-life of conversion | 3.6 - 258 hours | [2][3] |
| NEM with various thiols | Incubation with glutathione | Half-life of conversion | 20 - 80 hours | [4] |
| Thiosuccinimide-linked ADCs | In vivo (rats) | Half-life of deconjugation | ~4-5 days | [5] |
| N-aryl maleimide-linked ADCs | In mouse serum | Payload retention | 90-100% over 200 hours | [6] |
| N-alkyl maleimide-linked ADCs | In mouse serum | Payload retention | 30-40% over 200 hours | [6] |
Experimental Protocols
Accurate assessment of thioether bond stability is a critical step in the development of ADCs. The following are detailed protocols for key in vitro stability assays.
Protocol 1: Synthesis of a Model Antibody-Drug Conjugate
This protocol describes the general steps for conjugating a thiol-containing payload to an antibody using the SMCC linker.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC linker dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP or DTT) if the payload has a disulfide bond
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns
Procedure:
-
Antibody Activation: a. Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. b. Incubate for 30-60 minutes at room temperature. c. Remove excess, unreacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
Payload Preparation (if necessary): a. If the thiol on the payload is protected as a disulfide, reduce it using a suitable reducing agent like TCEP.
-
Conjugation: a. Add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR). b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: a. Add a quenching reagent like L-cysteine to a final concentration of ~1 mM to react with any unreacted maleimide groups. b. Incubate for 15-30 minutes.
-
Purification: a. Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and quenching reagent.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
Materials:
-
Purified ADC
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS, ELISA)
Procedure:
-
Preparation: a. Thaw the plasma at 37°C and centrifuge to remove any precipitates. b. Prepare a stock solution of the ADC in PBS.
-
Incubation: a. Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL). b. Prepare a control sample by spiking the ADC into PBS at the same concentration. c. Incubate all samples at 37°C.
-
Time Points: a. Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 96, 120, and 168 hours). b. Immediately store the aliquots at -80°C until analysis.
-
Analysis: a. Analyze the samples to determine the concentration of intact ADC, total antibody, and/or released payload. This can be achieved by methods such as affinity capture followed by LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
Visualization of Key Processes
ADC Internalization and Payload Release
The therapeutic effect of an ADC with a non-cleavable linker like SMCC relies on the internalization of the conjugate and the subsequent degradation of the antibody in the lysosome to release the payload.
Figure 2: ADC internalization and payload release pathway.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for the comprehensive evaluation of ADC stability.
Figure 3: Workflow for ADC stability assessment.
Conclusion
The thioether bond formed by the SMCC linker offers a generally stable and robust method for conjugating therapeutic payloads to antibodies. However, a thorough understanding of the factors that can influence its stability, particularly the potential for retro-Michael addition, is crucial for the successful development of safe and effective ADCs. The implementation of rigorous in vitro stability assays, as detailed in this guide, is an indispensable component of the preclinical characterization of any ADC candidate. Advances in linker technology, including the development of self-stabilizing maleimides that undergo rapid ring-opening hydrolysis, continue to address the inherent stability challenges and promise to further enhance the therapeutic window of next-generation ADCs.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
DM1 (Mertansine) as a Microtubule-Disrupting Agent: A Technical Guide
This technical guide provides an in-depth examination of DM1 (Mertansine), a potent microtubule-disrupting agent, primarily for researchers, scientists, and professionals in drug development. DM1 is a synthetic maytansinoid, a class of compounds known for their cytotoxic properties.[1][2] Due to its high potency, DM1 is rarely used as a standalone therapeutic but has become a critical payload component in Antibody-Drug Conjugates (ADCs), which offer targeted delivery to cancer cells.[3][4] This guide details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of its cellular activity and experimental workflows.
Core Mechanism of Action
DM1 exerts its cytotoxic effects by potently disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[5][6] Unlike some other microtubule agents, DM1's primary mechanism is the suppression of dynamic instability.[1]
The process, particularly in the context of an ADC like Trastuzumab emtansine (T-DM1), follows a sequence of events:
-
Target Binding and Internalization : The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a tumor cell (e.g., HER2 for T-DM1).[5][7] This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.[7][8]
-
Lysosomal Trafficking and Payload Release : The endocytic vesicle containing the ADC traffics to the lysosome.[5][9] Inside the acidic environment of the lysosome, the antibody portion is degraded by proteases.[8][9] This degradation cleaves the linker connecting the antibody to DM1, releasing the active cytotoxic payload into the cytoplasm.[5][7]
-
Microtubule Disruption : Once in the cytoplasm, free DM1 binds to tubulin.[10][11] Specifically, it binds to high-affinity sites at the plus ends of microtubules, at or near the vinca (B1221190) alkaloid binding site.[1][10] This binding does not cause wholesale depolymerization at cytotoxic concentrations but rather "poisons" the microtubule ends.[1]
-
Suppression of Dynamics : The binding of DM1 to microtubule tips strongly suppresses the key parameters of dynamic instability, including the rates of both microtubule growth and shortening, as well as the frequencies of catastrophe (switching from growth to shortening) and rescue (switching from shortening to growth).[1]
-
Cell Cycle Arrest and Apoptosis : The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary for proper chromosome segregation.[6] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][6] Ultimately, this mitotic arrest induces programmed cell death, or apoptosis, and in some cases, mitotic catastrophe.[6][9]
Quantitative Data
The potency of DM1 is characterized by its binding affinity to tubulin and its cytotoxic effect on cancer cell lines, often measured as the half-maximal inhibitory concentration (IC50).
Table 1: Tubulin Binding Affinity of DM1 Summarizes the dissociation constants (KD) for DM1 binding to tubulin and microtubules. Lower KD values indicate higher binding affinity.
| Parameter | Target | KD Value (µM) | Reference |
| Binding Affinity | Soluble Bovine Brain Tubulin | 0.93 ± 0.22 | [12][13] |
| High-Affinity Binding | Microtubule Ends (37 sites/MT ) | 0.1 ± 0.05 | [12] |
| Low-Affinity Binding | Microtubule Lattice/Aggregates | ~2.0 | [12] |
S-methyl-DM1, a cellular metabolite, was used in these binding studies and is considered representative of active DM1.[1][12]
Table 2: Cytotoxicity (IC50) of DM1 in Various Cancer Cell Lines Presents the IC50 values of unconjugated DM1, demonstrating its potent cytotoxic activity across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of human tumor cells | Various | 0.003 - 0.01 | [2] |
| Pediatric preclinical panel | Various | 0.002 - >3 | [2] |
| KB | Human Epidermoid Carcinoma | 1.10 | [10] |
| SK-BR-3 | Breast Cancer | 1.10 | [10] |
| MDA-MB-361 | Breast Cancer | 0.07 | [2] |
| MDA-MB-361 TR (T-DM1 Resistant) | Breast Cancer | 0.16 | [2] |
| KMCH-1 | Biliary Tract Cancer | 0.79 - 7.2 (range) | [14] |
| Mz-ChA-1 | Biliary Tract Cancer | 0.79 - 7.2 (range) | [14] |
| KKU-100 | Biliary Tract Cancer | 0.79 - 7.2 (range) | [14] |
| B16F10 | Melanoma | 117 | [2] |
Note: IC50 values can vary based on the specific assay conditions, such as incubation time and the viability assay used.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of DM1.
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of DM1.[15][16]
-
Cell Seeding :
-
Compound Treatment :
-
Prepare a 1 mM stock solution of DM1 in high-quality DMSO.[15]
-
Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., from 1 pM to 100 nM).[15]
-
Include a vehicle control (DMSO only) and a "medium only" blank.
-
Remove the medium from the cells and add 100 µL of the prepared DM1 dilutions or controls to the appropriate wells in triplicate.
-
Incubate for a specified period, typically 72 hours.[15]
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[16]
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15][17]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
-
Solubilization and Measurement :
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[2][15]
-
-
Data Analysis :
-
Subtract the average absorbance of the "medium only" blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[15]
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[15]
-
This protocol allows for the direct visualization of DM1's effect on the microtubule network within cells.[18][19]
-
Cell Seeding and Treatment :
-
Seed cells onto sterile glass coverslips or in imaging-appropriate multi-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with various concentrations of DM1 (e.g., 1 nM to 500 nM) and a vehicle control for a desired duration (e.g., 16-24 hours).[18]
-
-
Fixation and Permeabilization :
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[18][20] Alternatively, for optimal microtubule staining, fix with ice-cold methanol (B129727) for 4 minutes at -20°C.[21]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular structures.[22]
-
-
Blocking and Antibody Incubation :
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[21][22]
-
Incubate with a primary antibody against α-tubulin (e.g., clone DM1A, diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[22]
-
Wash the cells three times with PBS.
-
-
Secondary Antibody and Counterstaining :
-
Mounting and Imaging :
This cell-free assay directly measures the effect of DM1 on the polymerization of purified tubulin into microtubules.[23]
-
Reagent Preparation :
-
Use a commercial tubulin polymerization assay kit or prepare reagents independently.
-
Reconstitute lyophilized, >99% pure tubulin protein in an ice-cold tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.[23] Keep on ice.
-
Prepare a 10 mM stock of GTP.
-
Prepare serial dilutions of DM1 in polymerization buffer. Include a vehicle control (DMSO) and positive controls for inhibition (e.g., Nocodazole) and stabilization (e.g., Paclitaxel).[23]
-
-
Assay Setup :
-
Measurement :
-
Immediately place the plate into a spectrophotometer pre-warmed to 37°C.[24]
-
Measure the change in absorbance (light scattering) at 340 nm or 350 nm in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.[23] The increase in absorbance is proportional to the mass of microtubule polymer formed.[23]
-
-
Data Analysis :
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze the key phases of the curve: the lag phase (nucleation), the linear phase (growth/Vmax), and the plateau (steady state).[23]
-
Compare the curves from DM1-treated samples to the control to determine the extent of polymerization inhibition. Calculate parameters such as the reduction in Vmax and the final plateau absorbance.
-
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mertansine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Uses and effect of Mertansine_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. benchchem.com [benchchem.com]
The Unyielding Bond: A Technical Guide to Non-Cleavable SMCC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker to connect two molecules is paramount to the success of the resulting conjugate. Among the myriad of options, non-cleavable linkers stand out for their exceptional stability, ensuring that the conjugated molecules remain tethered until targeted degradation. This technical guide delves into the core chemistry of one of the most widely used non-cleavable linkers, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), providing an in-depth understanding of its mechanism, applications, and the practicalities of its use in research and drug development.
Core Principles of SMCC Chemistry
SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that allow for the sequential and specific conjugation of two different molecules, typically a protein and another biomolecule or a small molecule drug.[1][2] Its non-cleavable nature stems from the formation of stable amide and thioether bonds that are resistant to cleavage under physiological conditions.[3][] This inherent stability is a critical attribute, particularly in the development of Antibody-Drug Conjugates (ADCs), where premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.[][6]
The structure of SMCC features an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, connected by a cyclohexane (B81311) spacer arm.[7][8] The NHS ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[1][9] The maleimide group, on the other hand, exhibits high specificity for sulfhydryl groups, found in cysteine residues, forming a stable thioether bond.[1][2] The cyclohexane ring in the spacer arm provides steric hindrance that contributes to the stability of the maleimide group, reducing its susceptibility to hydrolysis.[1][10]
The Two-Step Conjugation Reaction
The utility of SMCC lies in its ability to facilitate a controlled, two-step conjugation process. This sequential reaction minimizes the formation of undesirable homodimers or polymers.[9]
Step 1: Amine Modification (NHS Ester Reaction)
The first step involves the reaction of the NHS ester of SMCC with a molecule containing a primary amine. This reaction is most efficient at a pH range of 7.0 to 9.0.[2][9] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[10]
Step 2: Sulfhydryl Coupling (Maleimide Reaction)
Once the first molecule is activated with the maleimide group, the excess, unreacted SMCC is removed. The maleimide-activated molecule is then introduced to a second molecule containing a free sulfhydryl group. The sulfhydryl group undergoes a Michael addition reaction with the maleimide, resulting in the formation of a stable thioether bond.[10] This reaction is most efficient in the pH range of 6.5 to 7.5.[1][2]
Quantitative Data for SMCC Conjugation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of crosslinker to protein, pH, and incubation time. The following tables summarize key quantitative parameters for using SMCC and its water-soluble analog, Sulfo-SMCC.
Table 1: Physical and Chemical Properties of SMCC and Sulfo-SMCC
| Property | SMCC | Sulfo-SMCC | Reference(s) |
| Molecular Weight | 334.32 g/mol | 436.37 g/mol | [7][11][12] |
| Spacer Arm Length | 8.3 Å | 8.3 Å | [11][12] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble | [2][13] |
Table 2: Recommended Reaction Conditions for SMCC and Sulfo-SMCC
| Parameter | Step 1: Amine Reaction | Step 2: Sulfhydryl Reaction | Reference(s) |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | [2][9] |
| Recommended pH | 7.2 - 7.5 | 6.5 - 7.5 | [10][14] |
| Incubation Time | 30 - 60 min at RT or 2 hours at 4°C | 1 - 2 hours at RT or overnight at 4°C | [9][14] |
Table 3: Recommended Molar Excess of SMCC/Sulfo-SMCC for Protein Labeling
| Protein Concentration | Molar Excess of Crosslinker | Reference(s) |
| < 1 mg/mL | 40 - 80 fold | [1] |
| 1 - 4 mg/mL | 20 fold | [1] |
| 5 - 10 mg/mL | 5 - 10 fold | [1] |
| General Recommendation | 10 - 50 fold | [12][13] |
Experimental Protocols
The following provides a generalized, two-step protocol for protein-protein conjugation using SMCC. For specific applications, optimization is recommended.
Materials
-
SMCC Crosslinker: Stored at -20°C, protected from moisture.[11]
-
Amine-containing Protein (Protein 1): In an amine-free buffer (e.g., PBS).
-
Sulfhydryl-containing Protein (Protein 2): With a free, reduced sulfhydryl group.
-
Conjugation Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride).[11]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5.[9]
-
Desalting Columns or Dialysis Equipment. [9]
-
Dry DMSO or DMF for dissolving SMCC.[11]
Protocol: Part 1 - Activation of Amine-Containing Protein
-
Equilibrate SMCC: Allow the vial of SMCC to reach room temperature before opening to prevent condensation.[11]
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in dry DMSO or DMF to a stock concentration (e.g., 50 mM).[11]
-
Prepare Protein 1: Ensure Protein 1 is in the Conjugation Buffer at the desired concentration.
-
Reaction: Add the calculated molar excess of the SMCC solution to the Protein 1 solution while gently stirring. The final concentration of the crosslinker is typically between 0.5 to 5.0 mM.[11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Purification: Remove excess, unreacted SMCC using a desalting column or dialysis, equilibrating with the Conjugation Buffer (adjusted to pH 6.5-7.5 for the subsequent maleimide reaction).[9][11]
Protocol: Part 2 - Conjugation with Sulfhydryl-Containing Protein
-
Prepare Protein 2: Ensure Protein 2 has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before conjugation.[1][14]
-
Conjugation Reaction: Immediately mix the purified maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.[10]
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[10][14]
-
Quenching (Optional): To stop the reaction, add a quenching solution containing a free sulfhydryl (e.g., cysteine) or a primary amine (e.g., Tris or glycine) to react with any unreacted maleimide or NHS ester groups, respectively.[1][9]
-
Purification: Purify the final conjugate to remove unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.
References
- 1. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate | C16H18N2O6 | CID 125175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. proteochem.com [proteochem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. store.sangon.com [store.sangon.com]
- 14. benchchem.com [benchchem.com]
Understanding the Hydrophobicity of DM1-SMCC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrophobicity of the drug-linker component is a critical quality attribute in the development of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. Increased hydrophobicity can lead to faster plasma clearance, off-target toxicity, and a higher propensity for aggregation, which can impact manufacturability, stability, and immunogenicity. This technical guide provides an in-depth analysis of the hydrophobicity of DM1-SMCC, a widely used payload-linker combination in ADC development. This compound consists of the potent microtubule-disrupting agent DM1 (a maytansinoid derivative) connected to the antibody via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1][2][3]
The Hydrophobic Nature of this compound
DM1, as a maytansinoid, and the SMCC linker both contribute to the overall hydrophobic character of the conjugate.[4][] While maytansinoid-based ADCs are generally considered less hydrophobic than those based on auristatins, the inherent hydrophobicity of this compound is significant enough to pose challenges such as aggregation during the conjugation process.[6][7] This necessitates careful control of manufacturing conditions, often requiring the use of organic co-solvents.[4] The hydrophobicity of an ADC is directly influenced by the drug-to-antibody ratio (DAR); a higher DAR results in a more hydrophobic molecule.[8]
Quantitative Assessment of Hydrophobicity
Below is a summary of available quantitative data for this compound and its components.
| Compound/Component | Parameter | Value | Method |
| This compound | XLogP3 | 2.1 | Computational |
| MCC-Maytansinoid | AlogP | 3.76 | Computational |
| SMCC Linker Model | Calculated LogP | 1.88 | Computational |
Note: The "MCC-Maytansinoid" is a closely related structure, and its AlogP provides context for the hydrophobicity of maytansinoid conjugates. The SMCC linker model value is for the linker core structure after conjugation.
Experimental Determination of Hydrophobicity
The hydrophobicity of ADCs incorporating this compound is most commonly assessed using chromatographic techniques. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the primary methods employed.
Experimental Workflow for Hydrophobicity Assessment
The following diagram illustrates a typical workflow for the characterization of an ADC's hydrophobicity profile.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pharmacokinetic Profile of DM1-SMCC Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacokinetic (PK) properties of antibody-drug conjugates (ADCs) utilizing the cytotoxic agent DM1 linked via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these complex biotherapeutics is paramount for their successful development and clinical application. This document provides a comprehensive overview of the key PK parameters, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction to DM1-SMCC Antibody-Drug Conjugates
DM1, a potent maytansinoid tubulin inhibitor, is a widely utilized cytotoxic payload in the development of ADCs.[1] Its efficacy is harnessed through targeted delivery to antigen-expressing cancer cells by a monoclonal antibody (mAb). The SMCC linker provides a stable, non-cleavable covalent bond between the DM1 payload and lysine (B10760008) residues on the antibody.[1] This stability is crucial for minimizing premature drug release in systemic circulation, thereby reducing off-target toxicity.[2] The prototypical example of a this compound ADC is ado-trastuzumab emtansine (T-DM1), which targets the HER2 receptor and is approved for the treatment of HER2-positive breast cancer.[3]
The mechanism of action for this compound ADCs begins with the binding of the mAb to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, primarily through receptor-mediated endocytosis.[3] The complex is then trafficked to the lysosome, where the acidic environment and proteolytic enzymes lead to the degradation of the antibody component.[4] This degradation releases the active cytotoxic catabolite, primarily lysine-SMCC-DM1, into the cytoplasm.[5] The released catabolite then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[4]
Pharmacokinetic Properties of this compound Conjugates
The pharmacokinetic profile of this compound ADCs is complex, reflecting the properties of both the large-molecule antibody and the small-molecule cytotoxic payload. The primary analyte measured in PK studies is the intact ADC, as its concentration is most closely correlated with efficacy and safety.[6] Other analytes of interest include total antibody (conjugated and unconjugated), and the free DM1 payload and its catabolites.[7]
Absorption and Distribution
Following intravenous administration, this compound ADCs exhibit a distribution profile characteristic of monoclonal antibodies. The volume of distribution in the central compartment (Vc) is typically small, approximating the plasma volume.[6] For instance, a population PK analysis of T-DM1 in patients with HER2-positive metastatic breast cancer reported a Vc of 3.127 L.[6][8] The distribution to peripheral tissues is generally slow.
Metabolism and Elimination
The metabolism of this compound ADCs is a critical determinant of their therapeutic index. The primary route of elimination for the intact ADC is clearance from the systemic circulation. The clearance of T-DM1 is reported to be approximately 0.676 L/day, with a terminal elimination half-life of about 3.94 days.[6][8]
A key metabolic process is the intracellular degradation of the ADC within target cells, leading to the release of the active catabolite, lysine-SMCC-DM1.[5] This catabolite is significantly less permeable to cell membranes compared to DM1 itself, which minimizes the "bystander effect" where the cytotoxic agent kills adjacent antigen-negative cells.[5] In preclinical studies, other catabolites such as MCC-DM1 and DM1 have also been detected in plasma, albeit at low concentrations.[9]
The drug-to-antibody ratio (DAR) has a significant impact on the pharmacokinetic properties of this compound ADCs. Conjugates with a higher DAR (e.g., >8) tend to exhibit faster clearance, which can be attributed to increased hydrophobicity leading to enhanced uptake by the liver.[10][11] Preclinical and clinical experience suggests that a DAR of approximately 3-4 provides an optimal balance between efficacy and tolerability for maytansinoid ADCs.[10][11]
The SMCC linker is designed to be stable in circulation.[2] However, some degree of deconjugation, or loss of the DM1 payload from the antibody, can occur over time. This deconjugation contributes to a faster clearance of the ADC compared to the total antibody.[12] The primary mechanism of deconjugation for maleimide-based linkers like SMCC is a retro-Michael reaction, which can be facilitated by circulating thiols such as albumin.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound conjugates, primarily based on data from studies of ado-trastuzumab emtansine (T-DM1).
Table 1: Population Pharmacokinetic Parameters of T-DM1 in Patients with HER2-Positive Metastatic Breast Cancer [6][8]
| Parameter | Value | Unit |
| Clearance (CL) | 0.676 | L/day |
| Volume of Central Compartment (Vc) | 3.127 | L |
| Terminal Elimination Half-life (t½) | 3.94 | days |
Table 2: Preclinical Pharmacokinetic Parameters of T-DM1 in Rats [13]
| Parameter | T-DM1 Conjugate | Total Trastuzumab |
| Cmax (mg/L) | 280.4 ± 34.9 | 332.1 ± 38.7 |
| AUClast (mg·h/L) | 23,289 ± 3,456 | 44,098 ± 7,891 |
| Half-life (t½) (h) | 85.3 ± 11.2 | 164.5 ± 29.8 |
| Clearance (CL) (mL/h/kg) | 0.87 ± 0.13 | 0.46 ± 0.08 |
| Volume of Distribution (Vz) (mL/kg) | 107.8 ± 12.5 | 109.7 ± 15.3 |
Experimental Protocols
Accurate and robust bioanalytical methods are essential for characterizing the pharmacokinetics of this compound ADCs. The following sections provide an overview of the key experimental protocols used in their analysis.
Quantification of ADC and Total Antibody by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentration of the intact ADC and the total antibody in biological matrices.[13]
Protocol for Total Antibody ELISA:
-
Coating: Microtiter plates are coated with the target antigen (e.g., recombinant HER2-ECD) to capture both conjugated and unconjugated antibody.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Standards, quality controls, and unknown samples are added to the wells and incubated to allow the antibody to bind to the coated antigen.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to detect the captured antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm, and the concentration of total antibody is determined from a standard curve.
Protocol for Conjugated Antibody (ADC) ELISA:
-
Coating: Microtiter plates are coated with an anti-DM1 antibody to specifically capture the DM1-conjugated antibody.[13]
-
Blocking: As described for the total antibody ELISA.
-
Sample Incubation: Standards, quality controls, and unknown samples are added to the wells.
-
Detection: A biotinylated target antigen (e.g., HER2-ECD) followed by streptavidin-HRP is used for detection.[13]
-
Substrate Addition and Data Analysis: As described for the total antibody ELISA.
Quantification of DM1 and its Catabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the free DM1 payload and its catabolites in plasma and other biological matrices.[5][9]
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the small molecule analytes is collected for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted analytes are separated using a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.[9]
-
Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (DM1, MCC-DM1, Lys-MCC-DM1) and an internal standard.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve prepared in the same biological matrix.
Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic interaction chromatography (HIC) is a standard method for determining the DAR and the distribution of different drug-loaded species in an ADC preparation.[14]
Methodology:
-
Column: A HIC column with a hydrophobic stationary phase (e.g., butyl or phenyl) is used.
-
Mobile Phases:
-
Mobile Phase A (High Salt): A buffer containing a high concentration of a salt such as ammonium (B1175870) sulfate (B86663) or sodium chloride (e.g., 1.5 M ammonium sulfate in sodium phosphate (B84403) buffer, pH 7.0).[15]
-
Mobile Phase B (Low Salt): The same buffer without the high salt concentration.[15]
-
-
Gradient Elution: The ADC sample is injected onto the column under high salt conditions, which promotes hydrophobic interactions. A decreasing salt gradient is then applied to elute the different drug-loaded species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR, as the hydrophobicity of the ADC increases with the number of conjugated DM1 molecules.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species, weighted by their respective number of conjugated drugs.[14]
In Vivo Stability Assessment
In vivo stability studies are crucial for understanding the rate of drug deconjugation and the overall pharmacokinetic behavior of an ADC in a physiological environment.[11]
Protocol in a Rat Model:
-
Animal Model: Female Sprague-Dawley rats are commonly used.[11]
-
ADC Administration: The ADC is administered as a single intravenous (IV) bolus dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentrations of total antibody, intact ADC, and free payload are quantified using the ELISA and LC-MS/MS methods described above.
-
Data Analysis: The pharmacokinetic parameters (e.g., half-life, clearance) for each analyte are calculated. A divergence in the PK profiles of the total antibody and the intact ADC indicates in vivo linker cleavage.
Lysosomal Catabolism Assay
This in vitro assay simulates the lysosomal degradation of an ADC to identify the released catabolites.[6]
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from rat liver tissue or cultured cells using a commercially available kit or a density gradient centrifugation method.[6]
-
Incubation: The ADC is incubated with the isolated lysosomal fraction in an acidic buffer (e.g., citrate (B86180) buffer, pH 5.0) at 37°C for various time points.[10]
-
Reaction Quenching: The reaction is stopped at each time point, for example, by adding a quenching solution or by snap-freezing.
-
Catabolite Extraction: The released payload and its catabolites are extracted from the incubation mixture.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS to identify and quantify the released catabolites.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to the pharmacology and analysis of this compound ADCs.
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathways of a this compound ADC.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 5. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. What are the steps involved in hydrophobic interaction chromatography (HIC)? | AAT Bioquest [aatbio.com]
- 9. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Evolution of Maytansinoid-Based Antibody-Drug Conjugates: A Technical Guide
The landscape of cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Among the most successful payloads for these "biological missiles" are the maytansinoids, a class of microtubule-targeting agents. This technical guide provides an in-depth exploration of the historical development of maytansinoid-based ADCs, detailing their evolution from early discovery to clinical application. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of biotherapeutics.
From Plant Isolate to Potent Payload: A Historical Perspective
The journey of maytansinoids in oncology began in the 1970s with the isolation of maytansine (B1676224) from the Ethiopian shrub Maytenus serrata.[1] Early clinical trials of maytansine as a standalone chemotherapeutic agent showed promising anticancer activity. However, these studies were ultimately halted due to severe systemic toxicities, including neurotoxicity and myelosuppression, which resulted in a narrow therapeutic window.[2]
The concept of targeted drug delivery revived interest in maytansinoids in the 1990s. Researchers hypothesized that by attaching these potent cytotoxins to tumor-targeting antibodies, their therapeutic index could be significantly improved. This led to the development of maytansinoid derivatives, or "DMs," specifically designed for antibody conjugation. The most notable of these are DM1 and DM4.[3]
Key Milestones in Maytansinoid ADC Development:
-
1970s: Isolation of maytansine and initial clinical trials revealing potent antitumor activity and significant toxicity.[1][2]
-
1990s: Development of maytansinoid derivatives (DM1) suitable for antibody conjugation, pioneering the concept of maytansinoid-based ADCs.
-
2013: FDA approval of the first maytansinoid-based ADC, ado-trastuzumab emtansine (Kadcyla®, T-DM1), for the treatment of HER2-positive metastatic breast cancer. This marked a significant validation of the maytansinoid ADC platform.
-
2022: FDA approval of mirvetuximab soravtansine-gynx (Elahere™), an ADC targeting folate receptor alpha (FRα) with a DM4 payload, for platinum-resistant ovarian cancer.[4]
Anatomy of a Maytansinoid ADC: Components and Mechanism of Action
A maytansinoid-based ADC is a complex biomolecule comprising three key components: a monoclonal antibody, a cytotoxic maytansinoid payload, and a chemical linker that connects them.
1. The Monoclonal Antibody: The antibody serves as the targeting moiety, recognizing and binding to a specific antigen overexpressed on the surface of cancer cells. The choice of antibody is critical for the ADC's specificity and efficacy.
2. The Maytansinoid Payload: Maytansinoids, such as DM1 and DM4, are highly potent microtubule inhibitors.[3] They exert their cytotoxic effect by binding to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5]
3. The Linker: The linker is a critical component that connects the antibody to the maytansinoid payload. Its stability in the systemic circulation and its ability to release the payload within the target cell are paramount to the ADC's success. There are two main types of linkers used in maytansinoid ADCs:
-
Non-cleavable Linkers: These linkers, such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in T-DM1, are stable in the extracellular environment. The payload is released only after the antibody is fully degraded within the lysosome of the cancer cell.[6] This generally leads to lower off-target toxicity but may limit the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[4]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. Disulfide-based linkers, for example, are cleaved in the reducing environment of the cell. Cleavable linkers can facilitate the bystander effect, as the released payload may be able to diffuse out of the target cell and kill nearby cancer cells.[4]
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for several maytansinoid-based ADCs.
Table 1: Preclinical Cytotoxicity of Maytansinoid Derivatives
| Maytansinoid | Cell Line | Cancer Type | IC50 |
| DM1 | SK-BR-3 | Breast | 10-100 pM |
| DM1 | BT-474 | Breast | 10-100 pM |
| DM4 | KB | Cervical | 0.6 pM |
| DM4 | A-375 | Melanoma | 0.8 pM |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Preclinical Pharmacokinetic Parameters of Maytansinoid ADCs in Mice
| ADC | Linker Type | Clearance (mL/day/kg) | Half-life (days) |
| Anti-HER2-SMCC-DM1 | Non-cleavable | 10.3 | 4.9 |
| Anti-HER2-SPP-DM1 | Cleavable (disulfide) | 16.2 | 3.5 |
| Anti-CD22-SMCC-DM1 | Non-cleavable | 8.5 | 5.4 |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | 12.1 | 4.1 |
Table 3: Clinical Efficacy of Key Maytansinoid-Based ADCs
| ADC | Trade Name | Target | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Ado-trastuzumab emtansine | Kadcyla® | HER2 | HER2+ Breast Cancer | 31.3% - 43.6% | 6.4 - 9.6 months |
| Mirvetuximab soravtansine | Elahere™ | FRα | Platinum-Resistant Ovarian Cancer | 32.4%[7] | 4.3 months[7] |
| Coltuximab ravtansine (SAR3419) | - | CD19 | Relapsed/Refractory DLBCL | 43.9%[1] | 4.4 months[1] |
| Lorvotuzumab mertansine (B1676302) (IMGN901) | - | CD56 | CD56+ Solid Tumors | - | - |
| Anetumab ravtansine | - | Mesothelin | Mesothelin-Expressing Solid Tumors | 8.1%[8] | 4.3 months |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the development and characterization of maytansinoid-based ADCs.
1. Synthesis of SMCC-DM1 Linker-Payload
The synthesis of the SMCC-DM1 linker-payload is a multi-step process that involves the reaction of the maytansinoid DM1 with the heterobifunctional crosslinker SMCC.
A detailed, step-by-step protocol for the synthesis of the SMCC linker involves several chemical reactions, starting from commercially available reagents. The process typically includes the formation of the maleimide (B117702) and NHS ester functionalities on a cyclohexane (B81311) scaffold.
2. Antibody-Maytansinoid Conjugation (Lysine-based)
This protocol describes a common method for conjugating a maytansinoid payload to the lysine (B10760008) residues of a monoclonal antibody.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
SMCC-DM1 linker-payload dissolved in an organic solvent (e.g., DMA)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Perform a buffer exchange to transfer the antibody into the conjugation buffer.
-
Add the SMCC-DM1 solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Purify the resulting ADC from unconjugated linker-payload and antibody using size-exclusion chromatography.
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
3. In Vitro Cytotoxicity Assay (WST-8 Assay)
The WST-8 assay is a colorimetric assay used to determine the cytotoxic activity of an ADC against cancer cell lines.
-
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
Maytansinoid-based ADC
-
WST-8 reagent
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a specified duration (e.g., 72 hours).
-
Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
4. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry
Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is a common method for determining the DAR of an ADC.
-
Sample Preparation:
-
The ADC sample is typically reduced to separate the light and heavy chains of the antibody.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF) coupled to a UHPLC system.
-
A reversed-phase column suitable for protein separation.
-
-
Data Analysis:
-
The mass of the unconjugated and conjugated light and heavy chains is determined.
-
The relative abundance of each species is calculated from the chromatogram.
-
The average DAR is calculated based on the weighted average of the drug load on the light and heavy chains.
-
Future Directions
The field of maytansinoid-based ADCs continues to evolve, with ongoing research focused on several key areas:
-
Novel Maytansinoid Payloads: Development of new maytansinoid derivatives with improved potency, different mechanisms of action, or better suitability for specific cancer types.
-
Advanced Linker Technologies: Design of novel linkers with enhanced stability and more specific cleavage mechanisms to improve the therapeutic window.
-
Site-Specific Conjugation: Development of methods to conjugate the maytansinoid payload to specific sites on the antibody, leading to more homogeneous ADCs with improved pharmacokinetic properties.
-
Combination Therapies: Exploration of maytansinoid-based ADCs in combination with other anticancer agents, such as immunotherapy, to achieve synergistic effects.
The historical development of maytansinoid-based ADCs is a testament to the power of targeted therapy in oncology. From the early challenges of systemic toxicity to the successful clinical application of highly engineered ADCs, the journey of maytansinoids highlights the continuous innovation in the field of cancer drug development. As our understanding of cancer biology and protein engineering deepens, we can expect to see the emergence of even more effective and safer maytansinoid-based ADCs in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide: The Effect of DM1-SMCC on Tubulin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a prominent example of a successful ADC, comprising the HER2-targeted antibody trastuzumab, the cytotoxic maytansinoid derivative DM1, and the stable, non-cleavable linker SMCC. This technical guide provides a comprehensive overview of the DM1-SMCC conjugate, its cellular mechanism of action, and its profound effects on tubulin polymerization. We will delve into the quantitative data defining its interaction with microtubules, provide detailed protocols for key experimental assays, and use visualizations to illustrate critical pathways and workflows.
The this compound Conjugate: Components and Chemistry
The efficacy of an ADC like T-DM1 relies on the synergy of its three components: the antibody, the linker, and the cytotoxic payload.
-
DM1 (Emtansine): DM1 is a synthetic, thiol-containing derivative of the natural product maytansine.[1][2] Maytansinoids are highly potent antimitotic agents that were initially explored as standalone chemotherapeutics but showed significant systemic toxicity.[2] By incorporating DM1 as a payload in an ADC, its powerful cell-killing potential can be specifically directed to cancer cells.[1] DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[3][][5]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: The SMCC linker is a heterobifunctional crosslinker used to covalently attach DM1 to the antibody.[][7] It is classified as a non-cleavable linker , forming a stable thioether bond.[][] The succinimide (B58015) group of the SMCC molecule reacts with amino groups of lysine (B10760008) residues on the antibody, while the maleimide (B117702) group reacts with the free sulfhydryl group of DM1.[7][9] This stability is crucial, as it prevents the premature release of the cytotoxic payload in systemic circulation, thereby reducing off-target toxicity and improving the therapeutic window.[7][][10]
Cellular Mechanism of Action
The targeted delivery and intracellular release of DM1 is a multi-step process, ensuring that the cytotoxic payload is activated primarily within the target cancer cell.
-
HER2 Receptor Binding: The trastuzumab component of the ADC selectively binds to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.[9][11]
-
Internalization: Upon binding, the entire ADC-HER2 receptor complex is internalized into the cell through receptor-mediated endocytosis.[1][9][11]
-
Lysosomal Degradation and Payload Release: The endocytic vesicle traffics to the lysosome. Inside the acidic environment of the lysosome, the antibody portion of the conjugate is degraded by proteases.[9][10] Because the SMCC linker is non-cleavable, this degradation releases the DM1 payload still attached to the lysine residue and the linker remnant, forming the active catabolite Lys-SMCC-DM1 .[3][][10]
-
Cytotoxicity: The released Lys-SMCC-DM1 enters the cytoplasm, where it can bind to tubulin and exert its potent antimitotic effects.[3][]
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC [kadcyla-hcp.com]
safety and toxicity profile of DM1-SMCC
An In-Depth Technical Guide to the Safety and Toxicity Profile of DM1-SMCC
Introduction
This compound is a critical component in the development of antibody-drug conjugates (ADCs), representing a combination of a potent cytotoxic agent, DM1, and a stable linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[] DM1, a maytansinoid derivative, is a microtubule inhibitor designed to induce cell death in rapidly dividing cancer cells.[][2] The SMCC linker is a non-cleavable linker that provides a stable covalent bond between the DM1 payload and a monoclonal antibody (mAb).[][3] This stability is crucial for minimizing the premature release of the cytotoxic payload into systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window.[][4] This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Rationale for Use
The therapeutic strategy behind ADCs utilizing this compound is to achieve targeted delivery of a highly potent cytotoxic agent to tumor cells while sparing healthy tissues.[3][5] DM1 functions by binding to tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[][2] The non-cleavable nature of the SMCC linker ensures that the ADC remains intact in the bloodstream.[][4] Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized. Inside the cell, the antibody component is degraded in the lysosome, which then releases the active cytotoxic metabolite, Lysine-SMCC-DM1.[4][6] This metabolite is not cell-permeable, which minimizes the "bystander effect" – the killing of adjacent, healthy cells – thereby contributing to a more favorable safety profile compared to ADCs with cleavable linkers.[4]
Safety and Toxicity Profile
The toxicity of ADCs containing this compound can be influenced by several factors, including the target antigen's expression on normal tissues, the stability of the linker, and the cytotoxic nature of the DM1 payload itself.[6] The majority of the toxicity is thought to be derived from the payload.[6]
Preclinical Toxicity
Preclinical safety evaluations of this compound-containing ADCs, such as trastuzumab emtansine (T-DM1), have been conducted in species like rats and cynomolgus monkeys.[7][8] These studies have shown that conjugating DM1 to an antibody significantly improves its tolerability. For instance, T-DM1 was well-tolerated at doses where the amount of conjugated DM1 was at least two-fold higher than the tolerated dose of unconjugated DM1.[8]
The observed toxicities in these preclinical models are consistent with the microtubule-disrupting mechanism of DM1 and primarily affect rapidly dividing cells.[7][8] Key findings from these studies include:
-
Hepatic Toxicity: Elevated liver enzymes are a common finding.[5]
-
Hematologic Toxicity: Primarily thrombocytopenia (low platelet count) and to a lesser extent, neutropenia.[6][7][8]
Clinical Toxicity
In human clinical trials, the adverse effects of this compound ADCs are generally consistent with the preclinical findings.[8] For T-DM1, the most common dose-limiting toxicities are thrombocytopenia and hepatotoxicity (elevated liver enzymes).[5][9] Other reported adverse reactions include anemia, neuropathy, myalgia, and gastrointestinal issues.[10] Ocular toxicities have also been observed with some DM1-containing ADCs.[11]
Thrombocytopenia is thought to be caused by the inhibition of megakaryocyte differentiation and apoptosis of their progenitors.[6] The binding of the ADC to FcγRIIa receptors on megakaryocyte progenitors, followed by the release of the DM1 payload, is implicated in this toxicity.[6][10]
Quantitative Toxicity Data
The following table summarizes key quantitative data related to the toxicity of DM1 and DM1-containing ADCs.
| Parameter | Value | Cell Line / Species | Notes | Reference |
| IC50 (SMCC-DM1) | 17.2 nM | HCC1954 | In vitro cytotoxicity | [12] |
| IC50 (SMCC-DM1) | 49.9 nM | MDA-MB-468 | In vitro cytotoxicity | [12] |
| Tolerated Dose (T-DM1) | up to 40 mg/kg (~4400 µg DM1/m²) | Rat | Non-antigen-dependent toxicity | [8] |
| Tolerated Dose (T-DM1) | up to 30 mg/kg (~6000 µg DM1/m²) | Monkey | Antigen-dependent toxicity | [8] |
| Tolerated Dose (Unconjugated DM1) | up to 0.2 mg/kg (1600 µg DM1/m²) | Rat | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of a this compound ADC against a target cancer cell line.
-
Cell Culture: Plate cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that allows for several cell cycles (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
In Vivo General Toxicology Studies
These studies are designed to assess the safety and tolerability of a this compound ADC in animal models.
-
Animal Model Selection: Choose a relevant animal species. For target-dependent toxicity, a species where the antibody cross-reacts with the target antigen is necessary (e.g., cynomolgus monkeys for many human targets). For target-independent toxicity, other species like rats can be used.[7][8][13]
-
Dose Administration: Administer single or multiple doses of the ADC to different groups of animals at varying dose levels.[13] A vehicle control group is also included. The route of administration should be relevant to the intended clinical use (typically intravenous for ADCs).
-
Monitoring: Regularly monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.[14]
-
Sample Collection: Collect blood samples at various time points for hematology, clinical chemistry (e.g., liver enzyme analysis), and toxicokinetic analysis.[13]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect organs and tissues for histopathological examination to identify any microscopic changes or organ damage.[13]
-
Data Analysis: Analyze the collected data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Visualizations
Mechanism of Action of a this compound ADC
Caption: Mechanism of action of a this compound antibody-drug conjugate.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Factors Contributing to this compound ADC Toxicity
References
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 8. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: DM1-SMCC Conjugation to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[1] This approach allows for the selective delivery of potent drugs to cancer cells, minimizing systemic toxicity.[2] One clinically validated and widely used ADC platform involves the conjugation of the maytansinoid derivative DM1, a potent anti-microtubule agent, to a monoclonal antibody via the non-cleavable linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1][3]
This conjugation method primarily targets the primary amine groups of lysine (B10760008) residues on the surface of the antibody.[1][2] The process is a two-step reaction that occurs in a single mixture. First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with a lysine residue on the antibody to form a stable amide bond. Subsequently, the maleimide (B117702) group of the antibody-bound SMCC linker reacts with the thiol group on the DM1 payload to create a stable thioether linkage.[2] The resulting ADC is internalized by target cells upon antigen binding, and the antibody is degraded in the lysosome, releasing the active DM1 payload which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of the resulting ADC, influencing its efficacy, safety, and pharmacokinetic profile.[1] This protocol provides a general guideline for the conjugation of DM1-SMCC to a monoclonal antibody, which may require optimization based on the specific antibody and desired DAR.[2]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a typical DM1-based antibody-drug conjugate.[1]
Experimental Workflow
Caption: Experimental workflow for this compound ADC synthesis and characterization.[2]
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage |
| Monoclonal Antibody (mAb) | User-defined | 2-8°C or -80°C |
| This compound | MedchemExpress (HY-15023) | -80°C (under nitrogen for long-term)[4] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) | Sigma-Aldrich | Room Temperature |
| Conjugation Buffer (e.g., 100 mM PBS, pH 7.5, 150 mM NaCl) | In-house preparation | 2-8°C |
| Quenching Solution (e.g., 1 M Glycine) | In-house preparation | 2-8°C |
| Purification Columns (e.g., PD MidiTrap G-25) | GE Healthcare | Room Temperature |
| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | Millipore | Room Temperature |
| UV-Vis Spectrophotometer | e.g., NanoDrop | N/A |
| Size Exclusion Chromatography (SEC) System | e.g., Agilent, Waters | N/A |
Experimental Protocols
Antibody Preparation
-
Thaw the Monoclonal Antibody: Thaw the frozen monoclonal antibody at 2-8°C.
-
Buffer Exchange: Perform a buffer exchange into the Conjugation Buffer to remove any primary amine-containing species (e.g., Tris). This can be achieved using dialysis or tangential flow filtration (TFF).[1]
-
Concentration Adjustment: Adjust the final antibody concentration to a range of 2-10 mg/mL.[1]
Preparation of this compound Solution
-
Equilibrate: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Dissolution: Prepare a stock solution of this compound (e.g., 10-20 mM) by dissolving it in anhydrous DMSO or DMA.[1] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.[1]
Conjugation Reaction
-
Reaction Setup: In a suitable reaction vessel, add the prepared monoclonal antibody solution.
-
Addition of this compound: Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently mixing. The molar ratio of this compound to mAb typically ranges from 5:1 to 15:1.[1] The final concentration of the organic solvent (DMSO or DMA) should be controlled between 5-10% (v/v) to ensure linker-drug solubility without denaturing the mAb.[1]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) or up to 32°C for 1-4 hours.[1] The reaction time and temperature can be optimized to achieve the desired DAR.[1]
Quenching (Optional)
-
To stop the reaction, an optional quenching step can be performed by adding an excess of a primary amine-containing reagent, such as glycine, to the reaction mixture.
Purification
-
Removal of Unconjugated Species: Purify the ADC from unreacted this compound, free drug, and solvent using an appropriate method such as size exclusion chromatography (e.g., G-25 column) or dialysis.[1][5]
-
Concentration and Formulation: The purified ADC can be concentrated using centrifugal filters and formulated in a suitable storage buffer.
-
Storage: Store the final ADC at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.[1]
Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry
This method provides an estimation of the average DAR.[1]
-
Measure Absorbance: Measure the UV-Vis absorbance spectrum of the purified ADC from 240 nm to 400 nm. Record the absorbance values at 280 nm (for the antibody) and at the absorbance maximum of DM1 (approximately 252 nm).[1]
-
Calculate DAR: Use the following equations to calculate the average DAR, correcting for the contribution of the drug to the absorbance at 280 nm:[1]
-
CAb (mg/mL) = [A280 - (A252 × ε252,Drug / ε252,Ab)] / ε280,Ab
-
CDrug (M) = A252 / ε252,Drug
-
DAR = (CDrug / CAb) × MWAb
(Where C is concentration, A is absorbance, ε is the molar extinction coefficient, and MW is the molecular weight. Molar extinction coefficients for both the antibody and the DM1-linker must be known).
-
Aggregation Analysis
Assess the level of aggregation in the purified ADC using Size Exclusion Chromatography (SEC).[2]
Endotoxin Levels
Measure endotoxin levels to ensure the suitability of the ADC for in vitro and in vivo studies.[2]
Quantitative Data Summary
The final properties of the ADC are highly dependent on the reaction conditions. The table below summarizes key parameters and their expected impact on the final product.
| Parameter | Typical Range | Impact on ADC |
| mAb Concentration | 2 - 10 mg/mL | Higher concentrations can sometimes lead to increased aggregation.[1] |
| Molar Ratio (SMCC-DM1:mAb) | 5:1 to 15:1 | Directly correlates with the average DAR; higher ratios lead to higher DAR.[1] |
| Reaction Time | 1 - 4 hours | Longer incubation can increase DAR but may also increase aggregation.[1] |
| Reaction Temperature | Room Temp (20-25°C) - 32°C | Higher temperatures can increase the reaction rate but also risk protein degradation.[1] |
| Organic Solvent % (v/v) | 5 - 10% | Must be controlled to ensure linker-drug solubility without denaturing the mAb.[1] |
| Typical Average DAR | 3.0 - 4.0 | A DAR in this range is common for lysine-conjugated ADCs like T-DM1.[1][6] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low DAR | - Insufficient molar ratio of this compound- Short reaction time or low temperature- Inactive this compound | - Increase the molar ratio of this compound- Increase reaction time and/or temperature- Use freshly prepared this compound solution |
| High Aggregation | - High mAb concentration- High percentage of organic solvent- High DAR | - Decrease mAb concentration- Optimize the percentage of organic solvent- Reduce the molar ratio of this compound or reaction time |
| Low ADC Recovery | - Precipitation during conjugation- Non-optimal purification method | - Optimize reaction conditions (e.g., solvent concentration)- Evaluate different purification methods (e.g., different SEC columns, dialysis conditions) |
Conclusion
The conjugation of DM1 to a monoclonal antibody via the SMCC linker is a robust and widely utilized method for generating ADCs.[2] The protocol described provides a solid foundation for researchers to produce these complex biotherapeutics. Careful control of reaction conditions and thorough characterization of the final product are critical to ensure the quality, efficacy, and safety of the resulting ADC.[2] The inherent heterogeneity of lysine-based conjugation necessitates the use of advanced analytical techniques to fully understand the product characteristics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Application Note: A Step-by-Step Guide for the Preparation of DM1-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the preparation of antibody-drug conjugates (ADCs) using the cytotoxic agent DM1 and the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This process involves the conjugation of DM1 to surface-accessible lysine (B10760008) residues on a monoclonal antibody (mAb), creating a stable and potent therapeutic agent for targeted cancer therapy.[1][2]
The resulting ADC, upon binding to its target antigen on a cancer cell, is internalized.[3] Subsequently, the antibody is degraded within the lysosome, releasing the active cytotoxic metabolite, Lys-SMCC-DM1, which disrupts microtubule dynamics and leads to apoptotic cell death.[1][4] The drug-to-antibody ratio (DAR) is a critical quality attribute of the ADC, influencing its efficacy, toxicity, and pharmacokinetics.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters and expected outcomes for the preparation and characterization of DM1-SMCC ADCs.
| Parameter | Recommended Range/Value | Purpose | Analytical Method |
| Antibody Concentration | 2-10 mg/mL | Optimal for conjugation reaction kinetics.[1] | UV-Vis Spectroscopy (A280) |
| This compound:Antibody Molar Ratio | 4:1 to 16:1 | To control the average Drug-to-Antibody Ratio (DAR).[6][7] | N/A |
| Organic Co-solvent (DMSO/DMA) | ~10% (v/v) | To ensure solubility of the this compound drug-linker.[8] | N/A |
| Reaction pH | 7.2 - 8.0 | Facilitates the reaction between the SMCC's NHS ester and lysine amines.[4][9] | pH meter |
| Reaction Time | 2-24 hours | Allows for sufficient conjugation to occur.[4][8] | N/A |
| Reaction Temperature | 4°C or Room Temperature | To balance reaction rate and potential for antibody degradation.[4] | Thermometer |
| Target Average DAR | 2 - 4 | Balances efficacy and potential for aggregation and rapid clearance.[4][10] | UV-Vis, HIC, LC-MS |
| ADC Purity | >95% monomer | To ensure homogeneity and remove aggregates. | Size Exclusion Chromatography (SEC) |
| Final ADC Concentration | 10-20 mg/mL | For formulation and in vitro/in vivo studies.[11] | UV-Vis Spectroscopy (A280) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preparation of this compound ADCs.
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the monoclonal antibody in a suitable buffer for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4]
-
Dialysis cassette or Tangential Flow Filtration (TFF) system[1]
Procedure:
-
Thaw the monoclonal antibody at 2-8°C.
-
Perform a buffer exchange into the Conjugation Buffer to remove any primary amine-containing species (e.g., Tris).[1]
-
Use a suitable method such as dialysis or TFF.
-
Adjust the final antibody concentration to a range of 2-10 mg/mL.[1]
-
Determine the precise antibody concentration using UV-Vis spectroscopy by measuring the absorbance at 280 nm.
Protocol 2: this compound Conjugation
Objective: To covalently link the this compound to the antibody via lysine residues.
Materials:
-
Prepared Monoclonal Antibody
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)[1]
-
Conjugation Buffer
-
Quenching Solution (optional, e.g., 20 mM Glycine)[1]
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Prepare a stock solution of this compound (e.g., 10-20 mM) by dissolving it in anhydrous DMSO or DMA.[1][8] This solution should be prepared fresh.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A common starting point is an 8:1 molar ratio of this compound to antibody.[8]
-
Ensure the final concentration of the organic co-solvent (DMSO or DMA) in the reaction mixture is approximately 10% (v/v) to maintain the solubility of the drug-linker.[8]
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing.[4][8] The optimal time and temperature should be determined empirically for each specific antibody.
-
(Optional) To quench the reaction, add a molar excess of a quenching solution, such as 20 mM glycine, and incubate for 1 hour at room temperature.[1]
Protocol 3: ADC Purification
Objective: To remove unreacted this compound, free drug, and solvent from the ADC preparation.
Materials:
-
Crude ADC reaction mixture
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[1]
-
Storage Buffer (e.g., 20 mM Histidine, 250 mM Trehalose, pH 6.0)[1]
Procedure:
-
Purify the ADC using an appropriate method such as SEC (e.g., G25 column) or TFF.[1][8]
-
Equilibrate the purification system with the desired storage buffer.
-
Load the crude ADC mixture onto the system.
-
For SEC, collect the fractions corresponding to the monomeric ADC peak.
-
For TFF, perform diafiltration to exchange the buffer and remove small molecule impurities.[11]
-
Concentrate the purified ADC to the target concentration (e.g., 10-20 mg/mL).[11]
-
Store the purified ADC at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.[1]
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of DM1 molecules conjugated to each antibody.
Materials:
-
Purified ADC
-
Unconjugated Antibody
-
This compound
-
Storage Buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound at two relevant wavelengths (e.g., 280 nm and 252 nm for DM1).[5]
-
Measure the UV-Vis absorbance spectrum of the purified ADC from 240 nm to 400 nm.[1]
-
Record the absorbance values at 280 nm and 252 nm.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations based on the extinction coefficients at the two wavelengths.[5]
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the chemical conjugation pathway and the overall experimental workflow for the preparation of this compound ADCs.
Caption: Chemical pathway of this compound conjugation to an antibody.
Caption: Experimental workflow for this compound ADC preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating the Drug-to-Antibody Ratio (DAR) of DM1-SMCC Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, engineered to combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic drugs.[1][] A critical component in the design of an effective ADC is the linker, which connects the antibody to the cytotoxic payload.[] The non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a cornerstone in the development of stable and effective ADCs, exemplified by the FDA-approved ADC, Ado-trastuzumab emtansine (T-DM1).[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methods used to calculate the Drug-to-Antibody Ratio (DAR) for ADCs utilizing the SMCC linker to conjugate the potent maytansinoid derivative, DM1.[3] The DAR is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[4] An optimal DAR is crucial for balancing therapeutic efficacy with safety, as low DAR can lead to reduced potency, while high DAR may negatively impact pharmacokinetics and increase toxicity.[5]
Part 1: The DM1-SMCC System: Mechanism and Conjugation
Physicochemical Properties
The ADC is constructed from the antibody, the SMCC linker, and the DM1 payload.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| DM1 (Mertansine) | C₃₅H₄₈ClN₃O₁₀S | 738.29 | Thiol (-SH) for conjugation |
| SMCC Linker | C₁₆H₁₈N₂O₆ | 334.33 | NHS Ester, Maleimide (B117702) |
| This compound Conjugate | C₅₁H₆₆ClN₅O₁₆S | 1072.62 | N/A |
(Data sourced from multiple references[3][][7][8])
Mechanism of Action
DM1 is a potent microtubule-targeting agent that inhibits tubulin polymerization.[3][9][] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (cell death).[][11] The SMCC linker forms a stable thioether bond, ensuring the cytotoxic payload remains attached to the antibody during circulation, minimizing off-target toxicity.[1] Upon binding to a target antigen on a cancer cell, the ADC is internalized via endocytosis. Inside the cell, the antibody is degraded in the lysosome, releasing the active cytotoxic metabolite, Lys-SMCC-DM1, which then exerts its cell-killing effect.[5][9]
Conjugation Chemistry Workflow
The SMCC linker is a heterobifunctional crosslinker, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][] This allows for a controlled, two-step conjugation process.
-
Antibody Activation : The NHS ester of SMCC reacts with the primary amine groups on the side chains of lysine (B10760008) residues on the antibody, forming a stable amide bond.
-
Payload Conjugation : The thiol-containing DM1 payload is then added, and its thiol group reacts with the maleimide group of the activated antibody, forming a stable thioether linkage.[1]
Part 2: Protocols for DAR Determination
Several analytical techniques can be employed to determine the DAR. The choice of method depends on the required level of detail and available instrumentation.
Method 1: UV-Vis Spectrophotometry
This method is a simple and rapid technique for determining the average DAR of an ADC population.[13][14] It relies on the distinct absorbance maxima of the antibody (at 280 nm) and the DM1 payload (approximately 252 nm).[15][]
Protocol:
-
Prepare Samples :
-
Accurately determine the extinction coefficients (ε) for the naked antibody and the this compound drug-linker at both 280 nm and 252 nm.
-
Prepare the purified ADC sample in a suitable buffer (e.g., PBS).
-
-
Measure Absorbance :
-
Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the ADC sample at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).[15]
-
-
Calculate DAR :
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be determined by solving the following simultaneous equations based on the Beer-Lambert law[]:
-
A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)
-
A₂₅₂ = (ε_Ab,₂₅₂ * C_Ab) + (ε_Drug,₂₅₂ * C_Drug)
-
-
The average DAR is the molar ratio of the drug to the antibody:
-
DAR = C_Drug / C_Ab
-
-
Required Data:
| Parameter | Wavelength | Value (Example) | Units |
| ε_Ab (Antibody) | 280 nm | 210,000 | M⁻¹cm⁻¹ |
| 252 nm | 84,000 | M⁻¹cm⁻¹ | |
| ε_Drug (this compound) | 280 nm | 5,000 | M⁻¹cm⁻¹ |
| 252 nm | 25,000 | M⁻¹cm⁻¹ |
(Note: Extinction coefficients must be empirically determined for each specific antibody and drug-linker conjugate for accurate results.[17])
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method that separates ADC species based on their hydrophobicity.[18][19] Since each conjugated DM1 molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, or a broader distribution for lysine-linked ADCs).[18] This allows for the determination of not only the average DAR but also the distribution of drug-loaded species.[13]
Protocol:
-
System Setup :
-
Column : Use a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[19]
-
Mobile Phase B : Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10-20% isopropanol).[19]
-
-
Sample Analysis :
-
Calculate DAR :
-
Identify the peaks corresponding to each drug-loaded species (e.g., DAR0, DAR1, DAR2, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.[18]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula[][18]:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area)
-
Where i represents each specific drug-loaded species.
-
-
Example Data Presentation:
| Peak | Retention Time (min) | DAR Species (i) | Peak Area (%) |
| 1 | 10.5 | 0 | 5.5 |
| 2 | 14.2 | 1 | 15.0 |
| 3 | 17.8 | 2 | 25.0 |
| 4 | 20.5 | 3 | 30.0 |
| 5 | 22.9 | 4 | 18.5 |
| 6 | 25.1 | 5 | 6.0 |
| Weighted Average DAR | 2.88 |
Method 3: Mass Spectrometry (MS)
Mass spectrometry provides the most accurate and detailed characterization of ADCs, offering precise mass measurements to confirm conjugation and calculate the DAR distribution.[15][21] This can be done on the intact ADC or after reducing the antibody into its light and heavy chains.
Protocol:
-
Sample Preparation :
-
Desalt the ADC sample using a suitable method like reversed-phase liquid chromatography (RPLC) to remove buffer salts.[5]
-
(Optional) Deglycosylate the ADC using an enzyme like PNGase F to reduce spectral complexity.[5][22]
-
(Optional) Reduce the ADC with a reagent like DTT to separate light and heavy chains for more detailed analysis.[23]
-
-
LC-MS Analysis :
-
Inject the prepared sample into an LC system (e.g., UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[24]
-
Acquire the mass spectrum under denaturing conditions.
-
-
Data Analysis and DAR Calculation :
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.[5][22]
-
Identify the mass peaks corresponding to the unconjugated antibody (or its chains) and the drug-conjugated species. The mass of each added this compound moiety is approximately 1072.6 Da.[][7][8]
-
Calculate the relative abundance of each species based on the peak intensity.
-
Calculate the weighted average DAR by summing the products of each DAR value and its relative abundance.[5][22]
-
Example Data Presentation (Intact Mass):
| Observed Mass (Da) | Species | Relative Abundance (%) |
| 148,000 | Antibody + 0 DM1 (DAR 0) | 5.2 |
| 149,073 | Antibody + 1 DM1 (DAR 1) | 14.8 |
| 150,145 | Antibody + 2 DM1 (DAR 2) | 25.3 |
| 151,218 | Antibody + 3 DM1 (DAR 3) | 30.1 |
| 152,290 | Antibody + 4 DM1 (DAR 4) | 18.7 |
| 153,363 | Antibody + 5 DM1 (DAR 5) | 5.9 |
| Weighted Average DAR | 2.90 |
Part 3: Method Selection and Summary
Choosing the appropriate method for DAR analysis is crucial for ADC development and quality control.
Summary of Methods:
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Average DAR | Simple, rapid, low cost[13][] | Provides average DAR only; requires accurate extinction coefficients[14] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species[18] | Robust, provides distribution data, good for QC[13] | May not resolve all species for complex (lysine-linked) conjugates |
| Mass Spectrometry (MS) | Precise average DAR, distribution, and mass confirmation[21] | Highly accurate and detailed; considered the gold standard[22] | Requires expensive instrumentation and more complex sample prep/data analysis[23] |
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. criver.com [criver.com]
- 22. sciex.com [sciex.com]
- 23. researchgate.net [researchgate.net]
- 24. hpst.cz [hpst.cz]
Application Notes and Protocols for Novel Antibody-Drug Conjugate (ADC) Screening Using DM1-SMCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This combination allows for the selective delivery of the cytotoxin to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity.
DM1, a derivative of the potent microtubule-targeting agent maytansine, is a widely used cytotoxic payload in ADC development.[1] It exerts its anticancer effect by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][3] To be used in an ADC, DM1 is typically conjugated to an antibody via a linker molecule.
This document focuses on the use of DM1-SMCC , an agent-linker conjugate where DM1 is attached to the non-cleavable succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][5] The SMCC linker forms a stable thioether bond with the antibody, preventing premature release of the DM1 payload in circulation and ensuring its delivery to the target tumor cells.[4] This application note provides detailed protocols for the generation, characterization, and screening of novel ADCs using this compound.
Mechanism of Action
The mechanism of a DM1-based ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[6] Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, releasing the DM1-linker-amino acid catabolite.[7] The released cytotoxic agent then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[8][9]
Experimental Protocols
The development and screening of a novel ADC using this compound involves a multi-step process, from conjugation of the drug-linker to the antibody, to in vitro and in vivo evaluation of the resulting ADC.
Protocol 1: Antibody-DM1 Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody. The process involves the reaction of the N-hydroxysuccinimide (NHS) ester of the SMCC linker with primary amines on the antibody (primarily the ε-amino group of lysine (B10760008) residues), followed by the reaction of the maleimide (B117702) group of the antibody-bound SMCC with the thiol group of DM1.[10] Alternatively, pre-formed SMCC-DM1 can be conjugated to a reduced antibody. A more common and controlled method involves the reduction of antibody interchain disulfides to create free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., TCEP, DTT)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation and Reduction:
-
Perform a buffer exchange to remove any primary amine-containing species from the antibody solution.
-
Adjust the antibody concentration to 2-10 mg/mL in conjugation buffer.
-
Add a 5-10 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
This compound Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. The molar ratio of this compound to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR), but a starting point is often a 5-10 fold molar excess of the drug-linker.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 5-10 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the this compound to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted this compound, free drug, and other small molecules using size-exclusion chromatography (SEC).
-
Protocol 2: ADC Characterization
After purification, the ADC must be characterized to determine its critical quality attributes.
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm and 252 nm.
-
The DAR can be calculated using the following equations, taking into account the extinction coefficients of the antibody and DM1 at these wavelengths.
-
εAb,280 = Molar extinction coefficient of the antibody at 280 nm
-
εDM1,252 = Molar extinction coefficient of DM1 at 252 nm
-
εAb,252 = Molar extinction coefficient of the antibody at 252 nm
-
εDM1,280 = Molar extinction coefficient of DM1 at 280 nm
DAR = (A252 - (A280 * (εAb,252 / εAb,280))) / (A280 * (εDM1,252 / εAb,280) - εDM1,252)
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and the presence of any aggregates.
3. In Vitro Cytotoxicity Assay:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free DM1.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each cell line.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Implant tumor cells (target antigen-positive) subcutaneously.
2. Dosing and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
3. Endpoint:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Data Presentation
Quantitative data from ADC screening should be presented in a clear and organized manner to facilitate comparison between different ADC candidates.
| ADC Candidate | Target Antigen | Average DAR | Monomer Purity (%) | IC50 (Target Cells) (nM) | IC50 (Control Cells) (nM) | In Vivo Tumor Growth Inhibition (%) |
| ADC-001 | Antigen A | 3.5 | >95% | 0.5 | >1000 | 95 |
| ADC-002 | Antigen A | 3.8 | >95% | 0.3 | >1000 | 98 |
| Control ADC | N/A | 3.6 | >95% | >1000 | >1000 | 10 |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Caption: General workflow for the preclinical screening of a novel ADC.
Mechanism of Action and Signaling Pathway
Caption: Cellular mechanism of action for a DM1-based ADC.
Caption: Signaling pathway of DM1-induced apoptosis.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM1-SMCC Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker chemistry connecting the antibody and the cytotoxic payload is a critical determinant of the ADC's stability, efficacy, and safety profile.[] Among the various linker technologies, the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker has become a cornerstone in the development of stable and effective ADCs.[1]
This document provides detailed application notes and protocols for the conjugation of the cytotoxic maytansinoid derivative, DM1, to monoclonal antibodies using the thiol-reactive SMCC linker. This method primarily targets the primary amine groups of lysine (B10760008) residues on the antibody surface.[4] A notable example of an ADC utilizing this chemistry is Ado-trastuzumab emtansine (Kadcyla®), which is approved for the treatment of HER2-positive breast cancer.[1]
Chemical Principle
The conjugation of DM1 to an antibody via an SMCC linker is a two-step process:
-
Antibody Activation: The N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine of a lysine residue on the antibody to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[1][4]
-
Payload Conjugation: The maleimide (B117702) group of the antibody-bound SMCC then reacts with the thiol group on the DM1 payload to create a stable thioether linkage. This reaction is specific for sulfhydryl groups and occurs optimally at a pH of 6.5-7.5.[1][4]
The resulting ADC is designed to be stable in circulation.[5] Upon binding to the target antigen and internalization into the cancer cell, the antibody is degraded within the lysosome, releasing the active cytotoxic metabolite, Lys-SMCC-DM1, which then induces cell death by inhibiting tubulin polymerization.[4][5]
Key Quantitative Parameters
The performance of an ADC is critically dependent on several quantitative parameters, most notably the Drug-to-Antibody Ratio (DAR). The DAR represents the average number of drug molecules conjugated to a single antibody and directly influences the ADC's efficacy, toxicity, and pharmacokinetics.[5]
| Parameter | Typical Range | Analytical Techniques | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV/Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [5][6] |
| Monomer Content | >95% | Size Exclusion Chromatography (SEC) | [6] |
| Free Drug Level | <5% | RP-HPLC, MS | [6] |
| Conjugation Efficiency | Varies (dependent on reaction conditions) | Determined by DAR and residual unconjugated antibody | [7] |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC crosslinker
-
DM1 payload
-
Anhydrous, amine-free organic solvent (e.g., DMSO, DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Glycine (B1666218) or Tris buffer
-
Purification system: Size Exclusion Chromatography (SEC) or Protein A affinity chromatography
Protocol 1: Two-Step DM1-SMCC Conjugation
This protocol outlines the sequential process of activating the antibody with SMCC followed by conjugation to the DM1 payload.
1. Antibody Preparation:
- Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.
2. SMCC-DM1 Drug-Linker Preparation:
- Dissolve SMCC-DM1 in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM). This should be prepared fresh.[7]
3. Conjugation Reaction:
- Slowly add the desired molar excess (e.g., 5- to 20-fold) of the dissolved SMCC-DM1 to the antibody solution with gentle mixing.[7]
- Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent antibody aggregation.[7]
- Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[7] The optimal time and temperature should be determined empirically for each specific antibody.[5]
4. Quenching:
- Add a quenching agent like glycine to a final concentration of 50-100 mM to react with any excess, unreacted SMCC-DM1.[7]
- Incubate for 30-60 minutes at room temperature.[7]
5. Purification:
- Purify the ADC from unconjugated drug-linker and other reaction components using SEC or Protein A affinity chromatography.[7]
- Exchange the purified ADC into a suitable formulation buffer for storage.
Protocol 2: Characterization of DM1-ADCs
1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:
- Measure the absorbance of the ADC solution at 252 nm (for DM1) and 280 nm (for the antibody).[8]
- Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
2. Analysis of Heterogeneity and Aggregation by Chromatography:
- Size Exclusion Chromatography (SEC): To determine the percentage of monomer, dimer, and higher-order aggregates.
- Hydrophobic Interaction Chromatography (HIC): To separate species with different numbers of conjugated DM1 molecules, providing a distribution of the drug load.
3. Mass Spectrometry (MS) Analysis:
- Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact ADC and its subunits (light chain and heavy chain) after reduction.[9] This allows for the confirmation of the drug load distribution and the calculation of the average DAR.
4. Peptide Mapping:
- To identify the specific lysine residues on the antibody that have been conjugated to DM1, the ADC can be digested with trypsin, and the resulting peptides analyzed by LC-MS/MS.[8][9]
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and characterization.
Caption: Chemical pathway of this compound conjugation to an antibody.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution | Reference |
| Low Drug-to-Antibody Ratio (DAR) | - Insufficient molar excess of SMCC-DM1- Short reaction time or low temperature- Suboptimal reaction pH | - Increase the molar equivalents of SMCC-DM1- Increase incubation time or temperature- Ensure the reaction buffer pH is within the optimal range (7.2-8.5 for NHS ester reaction) | [5][7] |
| High Drug-to-Antibody Ratio (DAR) / Heterogeneity | - Excessive molar ratio of SMCC-DM1 | - Reduce the molar equivalents of SMCC-DM1 relative to the antibody | [5] |
| ADC Aggregation | - High DAR leading to increased hydrophobicity- High concentration of organic solvent | - Aim for a lower average DAR (e.g., 2-4)- Keep the final concentration of the organic solvent below 10% | [5][7] |
Conclusion
The conjugation of DM1 to monoclonal antibodies using the SMCC linker is a robust and clinically validated method for generating ADCs.[1][4] Careful control over reaction conditions such as pH, temperature, and molar ratios is crucial for achieving a desired DAR and minimizing heterogeneity and aggregation.[5][7] Thorough characterization of the resulting ADC using a combination of chromatographic and mass spectrometric techniques is essential to ensure its quality, efficacy, and safety.[9][10] The protocols and data presented here provide a solid foundation for researchers to produce and characterize these complex biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Lysine Residues with SMCC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of primary amines, specifically the ε-amino group of lysine (B10760008) residues in proteins, using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). A water-soluble alternative, Sulfo-SMCC, is also discussed. This protocol is critical for the creation of antibody-drug conjugates (ADCs), immunoassays, and other protein-based reagents.
Principle of SMCC Crosslinking
SMCC is a non-cleavable crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1][] This heterobifunctional nature allows for a two-step conjugation process, minimizing the formation of undesirable homodimers.[3]
-
NHS Ester Reaction: The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds. This reaction is most efficient at a pH range of 7.0-9.0.[3][4]
-
Maleimide Reaction: The maleimide group specifically reacts with sulfhydryl groups (e.g., from cysteine residues) to create a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[4]
The cyclohexane (B81311) ring within the SMCC spacer arm enhances the stability of the maleimide group, reducing its hydrolysis rate and permitting sequential two-step conjugations.[1][3]
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including protein concentration and the molar excess of SMCC. The following table summarizes recommended starting conditions, which should be optimized empirically for each specific application.[3]
| Protein Concentration | Recommended Molar Excess of SMCC (SMCC:Protein) |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5-10 fold |
Table 1: Recommended starting molar excess of SMCC for protein labeling based on protein concentration.[4][5]
Experimental Protocols
Materials
-
Protein containing primary amines (Protein-NH₂)
-
SMCC or Sulfo-SMCC crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving SMCC[6][7]
-
Conjugation Buffer: Amine-free and sulfhydryl-free buffer, such as 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).[3][6] Other suitable buffers include MES, HEPES, bicarbonate/carbonate, and borate (B1201080) buffers.[8][9]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218) to a final concentration of 20-50 mM.[3][8]
-
Desalting columns or dialysis equipment for buffer exchange and purification.[3][6]
Protocol 1: Activation of Protein with SMCC (or Sulfo-SMCC)
This protocol describes the first step of labeling a protein with SMCC by targeting its lysine residues.
-
Preparation of Protein Solution:
-
Preparation of SMCC Solution:
-
SMCC: As SMCC is not water-soluble, it must be dissolved in an organic solvent like DMSO or DMF.[4][7] Subsequent dilution into the aqueous reaction buffer is generally possible if the final organic solvent concentration is below 10%.[9]
-
Sulfo-SMCC: This water-soluble version can be dissolved in water or a low-salt buffer. It is recommended to dissolve Sulfo-SMCC in deionized water before adding it to a high-salt buffer like PBS.[10][11]
-
Important: SMCC and Sulfo-SMCC are moisture-sensitive.[6][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the SMCC solution immediately before use.[3][11]
-
-
Labeling Reaction:
-
Removal of Excess Crosslinker:
Protocol 2: Conjugation of Maleimide-Activated Protein with a Sulfhydryl-Containing Molecule
This protocol outlines the second step where the SMCC-activated protein is conjugated to a molecule containing a sulfhydryl group.
-
Preparation of Sulfhydryl-Containing Molecule:
-
Conjugation Reaction:
-
Mix the maleimide-activated protein from Protocol 1 with the sulfhydryl-containing molecule.
-
Incubate the reaction for 30-45 minutes at room temperature or for 2-3 hours on ice.[6]
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent can be added. For the NHS-ester reaction, a primary amine-containing buffer like Tris or glycine can be used.[8] For the maleimide reaction, a free sulfhydryl-containing compound like cysteine or 2-mercaptoethanol (B42355) can be added.[8]
-
-
Purification:
-
Purify the final conjugate to remove unreacted molecules and byproducts using techniques such as size-exclusion chromatography or dialysis.[12]
-
Visualizations
Caption: Workflow for the activation of a protein with SMCC.
Caption: Chemical reaction of SMCC with a primary amine on a lysine residue.
References
- 1. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. proteochem.com [proteochem.com]
- 7. SMCC Crosslinker 100 mg (CAS 64987-85-5) - Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - ProteoChem [proteochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), 50 mg - FAQs [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Preclinical Efficacy Evaluation of DM1-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1][2] This targeted delivery mechanism aims to maximize efficacy at the tumor site while minimizing systemic toxicity.[3] This application note focuses on ADCs utilizing the cytotoxic payload DM1, a potent maytansinoid tubulin inhibitor, conjugated to an antibody via the stable, non-cleavable thioether linker, SMCC (Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate).[4][5]
DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The non-cleavable SMCC linker ensures that the ADC remains intact in circulation, with payload release occurring primarily after internalization and lysosomal degradation of the antibody within the target cancer cell.[] This document provides a comprehensive experimental framework, including detailed protocols and data presentation formats, for the preclinical assessment of a DM1-SMCC ADC's efficacy, covering essential in vitro and in vivo studies.
Mechanism of Action: this compound ADC
The efficacy of a this compound ADC is dependent on a multi-step process that begins with specific binding to a target antigen on the cancer cell surface and culminates in apoptotic cell death.[3]
Section 1: In Vitro Efficacy Evaluation
A robust in vitro assessment is fundamental to characterizing an ADC's potency, specificity, and mechanism of action before advancing to more complex in vivo models.[3][9] Key assays include evaluating cytotoxicity, apoptosis induction, and the potential for a bystander effect.
Protocol 1.1: In Vitro Cytotoxicity Assay
Principle: This assay determines the dose-dependent cytotoxic potency (IC50) of the ADC on both antigen-positive and antigen-negative cell lines.[3][10] A viability reagent such as MTT or CellTiter-Glo® is used to measure the metabolic activity of remaining viable cells after a set incubation period.[7][11]
Materials:
-
Antigen-positive (Target) and antigen-negative (Control) cancer cell lines
-
Complete cell culture medium
-
96-well, clear-bottom, tissue culture-treated plates
-
This compound ADC, non-targeting control ADC, naked antibody, free DM1 payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium into 96-well plates. Include wells for untreated controls and blanks (medium only). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[11]
-
ADC Treatment: Prepare 10-point, 3-fold serial dilutions of the this compound ADC and controls in complete medium.[7]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubation: Incubate the plates for 72-120 hours. This duration is typically sufficient to assess the full cytotoxic effect.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation 1.1: Cytotoxicity (IC50) Values
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound ADC | SK-BR-3 (Positive) | 0.08 |
| MDA-MB-468 (Negative) | >100 | |
| Non-targeting ADC | SK-BR-3 (Positive) | >100 |
| MDA-MB-468 (Negative) | >100 | |
| Free DM1 Payload | SK-BR-3 (Positive) | 0.02 |
| MDA-MB-468 (Negative) | 0.05 |
Protocol 1.2: Apoptosis Assay
Principle: To confirm that the ADC induces cell death via apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes) and a viability dye like Propidium Iodide (PI) or 7-AAD.[13][14] Analysis is performed using flow cytometry.
Materials:
-
6-well tissue culture-treated plates
-
Target and control cell lines
-
This compound ADC and relevant controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the this compound ADC at concentrations around the determined IC50 (e.g., 1x, 5x, and 10x IC50) for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Following incubation, collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation 1.2: Apoptosis Induction in Target Cells (48h)
| Treatment (Concentration) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 94.5 | 3.1 | 2.4 |
| This compound ADC (1x IC50) | 55.2 | 28.5 | 16.3 |
| This compound ADC (5x IC50) | 21.8 | 45.1 | 33.1 |
| This compound ADC (10x IC50) | 8.9 | 35.7 | 55.4 |
Protocol 1.3: Bystander Effect Assay (Co-Culture Method)
Principle: The bystander effect is the ability of an ADC's payload to kill neighboring, antigen-negative cells after being released from a target antigen-positive cell.[12][15] This assay quantifies this effect by co-culturing antigen-positive ("donor") and fluorescently-labeled antigen-negative ("recipient") cells.[16][17]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably transfected to express a fluorescent protein (e.g., GFP)
-
96-well, black-wall, clear-bottom plates
-
This compound ADC and controls
-
Hoechst 33342 (nuclear stain)
-
Propidium Iodide (dead cell stain)
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a constant number of Ag--GFP cells (e.g., 3,000 cells/well) in a 96-well plate. Co-seed with varying numbers of Ag+ cells to achieve different ratios (e.g., 1:1, 3:1, 9:1). Include control wells with only Ag--GFP cells. Allow cells to adhere overnight.[15]
-
ADC Treatment: Treat the co-cultures with a predetermined concentration of the ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells when cultured alone.
-
Incubation: Incubate the plates for 72-120 hours.[12]
-
Staining & Imaging: Stain cells with Hoechst 33342 and Propidium Iodide.
-
Data Acquisition: Use a high-content imaging system to count the number of viable (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) recipient cells.
-
Data Analysis: Calculate the percentage viability of the Ag--GFP cells in the co-cultures compared to the Ag--GFP cells cultured alone (with and without ADC). A significant decrease in the viability of Ag--GFP cells only in the presence of ADC-treated Ag+ cells indicates a bystander effect.
Data Presentation 1.3: Bystander Killing of Antigen-Negative Cells
| Co-Culture Ratio (Ag+:Ag--GFP) | ADC Treatment | Viability of Ag--GFP Cells (%) |
| 0:1 (Control) | No | 100 |
| 0:1 (Control) | Yes | 98.2 |
| 1:1 | Yes | 75.4 |
| 3:1 | Yes | 51.6 |
| 9:1 | Yes | 28.9 |
Section 2: In Vivo Efficacy Evaluation
In vivo studies using animal models are critical for evaluating an ADC's therapeutic activity in a complex biological system.[18] Cell line-derived xenograft (CDX) models are a standard and reproducible method for initial efficacy testing.[19][20] Patient-derived xenograft (PDX) models, which more closely retain the characteristics of the original human tumor, can also be used for a more clinically relevant assessment.[21][22]
Protocol 2.1: Xenograft Tumor Model Study
Principle: Human cancer cells (antigen-positive) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the ADC, and the effect on tumor growth and overall animal health is monitored over time.[11][18]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Antigen-positive human cancer cell line
-
Matrigel or similar extracellular matrix
-
This compound ADC, vehicle control, and other relevant control articles
-
Sterile syringes and needles
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups include: Vehicle Control, this compound ADC (e.g., at 1, 3, and 10 mg/kg), and a non-targeting control ADC.[23]
-
Treatment Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the defined schedule (e.g., once weekly for 3 weeks).[11]
-
Data Collection: Measure tumor dimensions with digital calipers and weigh the animals 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit, or after a set number of weeks. Monitor for signs of toxicity (e.g., >20% body weight loss, hunched posture).
-
Analysis: At the endpoint, euthanize the mice and excise the tumors for weighing and potential downstream analysis (e.g., immunohistochemistry). Plot the mean tumor volume and mean body weight for each group over time.
Data Presentation 2.1: In Vivo Efficacy and Tolerability
Table 2.1.1: Mean Tumor Volume (mm³)
| Day | Vehicle Control | Non-targeting ADC (10 mg/kg) | This compound ADC (3 mg/kg) | This compound ADC (10 mg/kg) |
|---|---|---|---|---|
| 0 | 152.1 | 155.3 | 153.8 | 154.5 |
| 7 | 348.5 | 351.2 | 120.1 | 85.6 |
| 14 | 780.2 | 795.6 | 95.3 | 40.2 (regression) |
| 21 | 1512.6| 1530.4| 110.7 | 25.1 (regression) |
Table 2.1.2: Mean Body Weight (g)
| Day | Vehicle Control | Non-targeting ADC (10 mg/kg) | This compound ADC (3 mg/kg) | This compound ADC (10 mg/kg) |
|---|---|---|---|---|
| 0 | 20.5 | 20.6 | 20.4 | 20.5 |
| 7 | 21.1 | 21.2 | 20.3 | 19.8 |
| 14 | 21.8 | 21.7 | 20.5 | 19.5 |
| 21 | 22.5 | 22.3 | 20.8 | 19.7 |
References
- 1. hoeford.com [hoeford.com]
- 2. blog.td2inc.com [blog.td2inc.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. Development and validation of an antibody-drug conjugate bioassay | Quality Assistance [quality-assistance.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 14. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Studies of DM1-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent. When conjugated to an antibody via a stable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), it forms a DM1-SMCC ADC. This ADC is designed for targeted delivery of the DM1 payload to antigen-expressing tumor cells, leading to their destruction while minimizing systemic toxicity.[1]
These application notes provide a comprehensive guide to conducting in vivo preclinical studies to evaluate the efficacy, pharmacokinetics (PK), and toxicity of this compound ADCs. Detailed protocols for key experiments are provided, along with representative data and visualizations to aid in experimental design and data interpretation.
Mechanism of Action
This compound ADCs exert their cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2] Once inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, leading to the release of the DM1 payload with the linker and a lysine (B10760008) residue attached (Lys-SMCC-DM1).[3] DM1 then binds to tubulin, disrupting microtubule dynamics.[4] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptotic cell death.[5] The non-cleavable nature of the SMCC linker is crucial for the stability of the ADC in circulation, ensuring that the potent DM1 payload is primarily released inside the target cancer cells.[1]
Animal Models for In Vivo Studies
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound ADCs. The most commonly used models are xenograft and syngeneic mouse models.
-
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors (PDX) into immunocompromised mice (e.g., NOD-SCID or NSG mice).[1][6] Xenograft models are widely used to assess the anti-tumor efficacy of ADCs targeting human antigens. A variety of human cancer cell lines expressing different target antigens can be used to establish these models.[7]
-
Syngeneic Models: In these models, murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[8] Syngeneic models are essential for evaluating the contribution of the immune system to the ADC's mechanism of action, as the antibody component of the ADC can mediate immune effector functions.[8]
The choice between xenograft and syngeneic models depends on the specific research question and the target antigen. For ADCs targeting human-specific antigens, xenograft models are the primary choice.
Data Presentation
In Vivo Efficacy of this compound ADCs: Tumor Growth Inhibition
The following table summarizes representative data on the tumor growth inhibition (TGI) of Trastuzumab-DM1 (T-DM1) in various HER2-positive xenograft models.
| Xenograft Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | NCI-N87 | 5 mg/kg, weekly | Significant tumor regression | [9] |
| Gastric Cancer | OE-19 | Not specified | Complete pathological response in all mice | [10] |
| Biliary Tract Cancer | KMCH-1 | 5, 10, and 20 mg/kg, once every 3 weeks | Dose-dependent tumor growth inhibition | [8] |
| Breast Cancer | KPL-4 | 5, 10, and 20 mg/kg, once every 3 weeks | Dose-dependent tumor growth inhibition | [8] |
Pharmacokinetic Parameters of this compound ADCs
This table presents typical pharmacokinetic parameters of T-DM1 in preclinical animal models.
| Species | Dose | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Vss (mL/kg) | Reference |
| Rat | 20 mg/kg (single IV) | ~180 (Total Trastuzumab) | ~19000 (Total Trastuzumab) | ~1.05 (Total Trastuzumab) | ~200 (Total Trastuzumab) | [11] |
| Rat | 10 mg/kg (single IV) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Mouse | 0.3-15 mg/kg | Not Specified | Linear across dose range | Not Specified | Not Specified | [12] |
Non-Clinical Toxicity Profile of this compound ADCs
The table below outlines the common toxicities observed in non-clinical studies of this compound ADCs.
| Organ System | Observed Toxicities | Species | Reference |
| Hematologic | Thrombocytopenia, Neutropenia | Rat, Monkey, Human | [4][5] |
| Hepatic | Increased transaminases (ALT, AST) | Rat, Monkey, Human | [4][13] |
| Neurological | Peripheral neuropathy, Axonal degeneration | Monkey, Human | [13][14] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Human | [5] |
| Ocular | Ocular surface epithelia effects (HER2-targeted ADCs) | Human | [14] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the procedure for establishing a subcutaneous tumor model using human cancer cell lines in immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID, NSG), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in complete medium and centrifuge.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
Protocol 2: In Vivo Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a this compound ADC in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound ADC
-
Vehicle control (e.g., sterile saline)
-
Dosing syringes and needles
-
Calipers
Procedure:
-
ADC Administration:
-
Prepare the this compound ADC and vehicle control solutions at the desired concentrations.
-
Administer the ADC and vehicle control to the respective groups via the desired route (e.g., intravenous injection into the tail vein).[1] The dosing schedule will need to be optimized for each ADC (e.g., once weekly for 3 weeks).[15]
-
-
Monitoring:
-
Measure the tumor volume and body weight of each mouse 2-3 times per week.[1]
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, weight loss).
-
-
Endpoint and Tissue Collection:
-
At the end of the study (when tumors in the control group reach a predetermined endpoint, or at a specific time point), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect other tissues of interest (e.g., liver, spleen) for further analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Protocol 3: Pharmacokinetic Study
This protocol provides a general framework for conducting a pharmacokinetic study of a this compound ADC in rodents.
Materials:
-
Naïve rodents (e.g., mice or rats)
-
This compound ADC
-
Anticoagulant (e.g., EDTA)
-
Blood collection tubes
-
Centrifuge
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the this compound ADC to the animals.[5]
-
Blood Sampling:
-
Collect blood samples from an appropriate site (e.g., tail vein) at multiple time points post-dose.
-
Typical time points for IV administration include: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr.[1]
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the total antibody, conjugated ADC, and/or free DM1 in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution using appropriate software.
-
Protocol 4: Tissue Analysis
This protocol describes the general procedure for collecting and processing tissues for histological and biomarker analysis.
Materials:
-
Excised tumors and other tissues
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E)
-
Antibodies for immunohistochemistry (IHC)
Procedure:
-
Tissue Fixation and Processing:
-
Fix the collected tissues in 10% formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded alcohols and embed them in paraffin.
-
-
Sectioning:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Mount the sections on glass slides.
-
-
Histological Staining (H&E):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E to visualize tissue morphology.
-
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval to unmask the target epitopes.
-
Incubate the sections with primary antibodies against biomarkers of interest (e.g., target antigen, proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
Incubate with a labeled secondary antibody and a detection reagent.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Image the stained slides using a microscope.
-
Perform quantitative or semi-quantitative analysis of the staining intensity and distribution.[16]
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound ADCs leading to apoptosis.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oraclebio.com [oraclebio.com]
Application Notes and Protocols for Bioconjugation of DM1-SMCC and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of the potent microtubule-disrupting agent, DM1, to monoclonal antibodies (mAbs) using the non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This guide covers the fundamental chemistry, experimental procedures, characterization methods, and key considerations for the successful development of DM1-based Antibody-Drug Conjugates (ADCs).
Introduction to DM1-SMCC Bioconjugation
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The conjugation of the maytansinoid derivative DM1 to a mAb via a stable thioether linkage with the SMCC linker is a clinically validated and widely used approach.[1][3]
The process primarily targets the primary amine groups of lysine (B10760008) residues on the antibody surface.[1][3] The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester that reacts with lysine amines and a maleimide (B117702) group that reacts with a thiol group introduced on the DM1 payload.[][5] Upon internalization by the target cancer cell and subsequent lysosomal degradation of the antibody, the active metabolite, Lys-SMCC-DM1, is released, which then exerts its cytotoxic effect by inhibiting tubulin polymerization.[2][6][7] The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[3][7]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes and relationships in this compound ADC development.
Caption: General experimental workflow for mAb-SMCC-DM1 conjugation.[3]
Caption: Mechanism of action for a typical DM1-based antibody-drug conjugate.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound ADC production and characterization.
Table 1: Reaction Parameters for (Rac)-Lys-SMCC-DM1 Conjugation
| Parameter | Typical Range | Reference |
|---|---|---|
| Antibody Concentration | 2 - 10 mg/mL | [3] |
| Molar Ratio (SMCC-DM1:Ab) | 15:1 (can be optimized) | [7][8] |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.25-7.5 | [7][8] |
| Co-solvent (for this compound) | DMSO or DMA (≤ 10% final concentration) | [1][7] |
| Reaction Temperature | 4°C to Room Temperature (or 32°C) | [7][8] |
| Reaction Time | 2 - 24 hours |[7][8] |
Table 2: Characterization of this compound ADCs
| Parameter | Method | Typical Values/Observations | Reference |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | UV-Vis, Mass Spectrometry (MS) | Average DAR of 2-4 is often targeted. | [7] |
| Aggregation | Size Exclusion Chromatography (SEC) | T-DM1 showed ~5% aggregation after 14 days at 40°C. | [9] |
| In Vitro Cytotoxicity (IC50) | Cell-based viability assays | Varies by cell line and antigen expression. | [2] |
| In Vivo Efficacy | Xenograft tumor models | Dose-dependent tumor regression observed. | [10] |
| Catabolite Generation | ELISA | Lys-SMCC-DM1 is the primary catabolite. |[11] |
Detailed Experimental Protocols
Protocol for mAb-DM1 Conjugation via SMCC Linker
This protocol outlines the steps for conjugating SMCC-DM1 to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb)
-
(Rac)-Lys-SMCC-DM1 or SMCC-DM1
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.25-7.5[7][8]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Quenching Solution: e.g., Glycine (B1666218)
-
Purification System: Size Exclusion Chromatography (SEC) or Dialysis equipment
-
Storage Buffer: e.g., 5 mM Histidine, 20 mg/mL Trehalose, pH 6.0[1]
Procedure:
-
Antibody Preparation:
-
Preparation of SMCC-DM1 Solution:
-
Conjugation Reaction:
-
Add the desired molar equivalents of the SMCC-DM1 stock solution to the antibody solution.[7] The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at the desired temperature (e.g., 4°C, room temperature, or 32°C) for 2-24 hours with gentle mixing.[7][8] The optimal conditions should be determined empirically for each antibody.
-
-
Quenching:
-
(Optional but recommended) Add an excess of a quenching reagent like glycine to react with any remaining active NHS esters.
-
-
Purification:
-
Storage:
-
Store the purified ADC in an appropriate storage buffer at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.[3]
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
This method provides an estimation of the average DAR.
Procedure:
-
Measure the UV-Vis absorbance spectrum of the purified ADC from 240 nm to 400 nm.[3]
-
Record the absorbance values at 280 nm (for the antibody) and at the absorbance maximum of DM1 (approximately 252 nm).[3]
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients for the antibody and DM1 at these wavelengths. Corrections for the contribution of DM1 absorbance at 280 nm and antibody absorbance at 252 nm are necessary.
Protocol for In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on target and non-target cell lines.
Materials:
-
Antigen-positive (target) and antigen-negative (non-target) cell lines
-
This compound ADC
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization and cytotoxicity (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significant difference in IC50 values indicates target specificity.[2]
-
Troubleshooting and Optimization
Low DAR:
-
Cause: Insufficient molar ratio of SMCC-DM1, suboptimal reaction pH, or short reaction time.
-
Solution: Increase the molar equivalents of SMCC-DM1, ensure the reaction pH is between 7.2 and 8.0, and extend the incubation time.[7]
High DAR:
-
Cause: Excessive molar ratio of SMCC-DM1 or high reaction pH.
-
Solution: Reduce the molar equivalents of SMCC-DM1 and lower the reaction pH.[7]
ADC Aggregation:
-
Cause: High DAR, as DM1 is hydrophobic.[7]
-
Solution: Aim for a lower average DAR (e.g., 2-4) and optimize purification methods to remove aggregates.[7]
Conclusion
The bioconjugation of DM1 to monoclonal antibodies using the SMCC linker is a robust and well-established method for generating potent and specific ADCs.[1] Careful control of reaction conditions, particularly the molar ratio of linker-drug to antibody and the reaction pH, is crucial for achieving the desired DAR and minimizing aggregation.[7] Thorough characterization of the final ADC product, including DAR, purity, and in vitro potency, is essential to ensure its quality, efficacy, and safety.[3] The protocols and data provided in these application notes serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Quality Control of DM1-SMCC Antibody-Drug Conjugate (ADC) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The DM1-SMCC ADC platform utilizes the potent maytansinoid derivative, DM1, as the cytotoxic payload, which is conjugated to the antibody via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. DM1 is a highly potent antimitotic agent that binds to microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis.[1] The SMCC linker provides a stable covalent bond between the antibody and the DM1 payload.[2]
The production of a this compound ADC is a multi-step process that requires stringent quality control to ensure the final product is safe, effective, and consistent. This document provides detailed application notes and protocols for the key quality control (QC) parameters in the manufacturing of this compound ADCs.
This compound ADC Production and Mechanism of Action
The production of a this compound ADC involves the covalent attachment of the DM1 payload to the monoclonal antibody via the SMCC linker. This process must be carefully controlled to achieve a desired drug-to-antibody ratio (DAR) and minimize impurities.
Caption: A simplified workflow for the production of a this compound ADC.
Once administered, the ADC binds to its target antigen on the surface of a cancer cell and is internalized. Inside the cell, the antibody is degraded in the lysosome, releasing the DM1 payload to exert its cytotoxic effect.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DM1-SMCC Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of DM1-SMCC to antibodies, specifically focusing on achieving the desired drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: We are observing a consistently low drug-to-antibody ratio (DAR) after our conjugation reaction with this compound. What are the primary causes?
A low DAR in a cysteine-based conjugation with this compound typically stems from issues in one of two critical stages: the antibody reduction step or the subsequent conjugation step. The most common causes include incomplete reduction of antibody disulfide bonds, re-oxidation of free thiols, suboptimal pH for the conjugation reaction, or degradation of the this compound reagent.[1][2][3]
Q2: How can we confirm that our antibody reduction step is working efficiently before proceeding to conjugation?
Inefficient reduction is a primary reason for low DAR, as it fails to generate a sufficient number of free thiol (-SH) groups for the maleimide (B117702) group of SMCC to react with.[1][2] You can quantify the number of free thiols per antibody after the reduction and before conjugation using Ellman's Reagent (DTNB). This will confirm whether the issue lies in the reduction step or the subsequent conjugation.
Q3: Our reduction seems successful, but the final DAR is still low. What aspects of the conjugation reaction should we optimize?
If the reduction step is producing the expected number of thiols, the problem likely lies in the conjugation reaction itself. Key factors to investigate include:
-
Reaction pH: The Michael addition reaction between the maleimide group of this compound and the antibody's thiol groups is highly pH-dependent. The optimal range is typically between pH 6.5 and 7.5.[3] A pH below 6.5 significantly slows the reaction, while a pH above 7.5 can lead to hydrolysis of the maleimide ring, rendering it unreactive.[3]
-
Molar Excess of this compound: An insufficient amount of the this compound reagent will lead to incomplete conjugation. It is recommended to perform small-scale pilot experiments with varying molar equivalents (e.g., 5, 10, 15 equivalents per antibody) to find the optimal ratio for your specific antibody.[4]
-
Reagent Quality: The SMCC linker is moisture-sensitive, and the entire this compound conjugate is hydrophobic.[4] Ensure the reagent has been stored correctly in anhydrous conditions. Always prepare the stock solution in an anhydrous organic solvent like DMSO immediately before use.[5][6]
-
Thiol Re-oxidation: After the reducing agent is removed, the newly formed free thiols can re-oxidize to form disulfide bonds again. Ensure the buffer is degassed and handle the reduced antibody promptly.[1]
Q4: We are concerned about ADC aggregation. How is this related to DAR and how can we mitigate it?
Aggregation is a common challenge, primarily driven by the increased hydrophobicity of the antibody after conjugating the DM1 payload.[4][7] A high DAR (e.g., >4) significantly increases this hydrophobicity and the tendency for the ADC to aggregate.[3][4] The most effective way to reduce aggregation is to target a lower average DAR (e.g., 2-4).[4] Additionally, optimizing the final ADC formulation by screening different pH values and including stabilizing excipients can improve solubility and long-term stability.[4][7]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low DAR issues during this compound conjugation.
Data Summary Tables
The following tables summarize key experimental parameters and their expected impact on the outcome of the reduction and conjugation steps.
Table 1: Parameters for Antibody Disulfide Bond Reduction
| Parameter | Condition | Typical Range | Impact on Free Thiols / DAR | Troubleshooting Recommendation |
| Reducing Agent | TCEP (Thiol-free) | 10-100 fold molar excess | Higher concentration leads to more reduced disulfides.[1] | Start with a 20-fold excess and titrate up or down to achieve the desired number of thiols. |
| DTT (Thiol-containing) | 10-100 fold molar excess | Stronger reducing agent, but excess must be removed before conjugation.[1] | Ensure complete removal of DTT via a desalting column to prevent it from reacting with this compound.[1] | |
| Incubation Time | TCEP | 20-30 minutes | Longer time increases the extent of reduction.[1] | Optimize time to achieve target thiol number without causing antibody denaturation. |
| DTT | 30-90 minutes | Longer time increases the extent of reduction.[1][2] | Tightly control incubation time for reproducibility.[1] | |
| Temperature | TCEP / DTT | Room Temp to 37°C | Higher temperature increases the rate and extent of reduction.[1][2] | 37°C is common, but lower temperatures can be used for more controlled, partial reduction.[1] |
Table 2: Parameters for this compound Conjugation Reaction
| Parameter | Condition | Typical Range | Impact on Conjugation / DAR | Troubleshooting Recommendation |
| Reaction pH | Conjugation Buffer | 6.5 - 7.5 | Optimal for maleimide-thiol reaction.[3] <6.5 = slow reaction; >7.5 = maleimide hydrolysis.[3] | Ensure the buffer (e.g., PBS) is freshly prepared and the pH is verified to be within the 7.2-7.5 range.[4] |
| Molar Excess of this compound | (vs. Antibody) | 5 - 15 equivalents | Higher molar excess drives the reaction towards higher DAR.[4] | If DAR is low, increase the molar excess. Perform a titration to find the optimal ratio.[4] |
| Reaction Time | Incubation | 2 - 24 hours | Longer incubation can lead to higher conjugation efficiency.[4][8] | If DAR is low, try extending the reaction time (e.g., overnight at 4°C).[4] |
| Temperature | Incubation | 4°C to Room Temp | Higher temperature increases the reaction rate.[4] | Room temperature can increase efficiency but may also increase risk of aggregation or hydrolysis. 4°C is often a safer starting point.[4] |
| Co-solvent | DMSO | < 10% (v/v) | Necessary for this compound solubility.[3] | Keep the final concentration below 10% to avoid antibody denaturation. Add the this compound/DMSO solution slowly with gentle mixing.[3][4] |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction
This protocol provides a general guideline for the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
-
Preparation:
-
Prepare the antibody in a degassed reaction buffer (e.g., PBS containing EDTA, pH 7.0-7.5) at a concentration of 5-10 mg/mL.[1]
-
Prepare a fresh stock solution of the reducing agent (e.g., 100 mM TCEP in water).
-
-
Reduction Reaction:
-
Add the desired molar excess of TCEP to the antibody solution. For partial reduction aiming for a DAR of ~4, a final concentration of 2-4 mM TCEP is a common starting point.[1]
-
Incubate the reaction at 37°C for 30-60 minutes.[1] The exact time should be optimized for the specific antibody to achieve the desired number of free thiols.
-
-
Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).[1] This step is critical to stop the reduction reaction and prepare the antibody for conjugation.
-
Protocol 2: Conjugation of Reduced Antibody with this compound
This protocol outlines the conjugation of the this compound linker-payload to the free thiols on the reduced antibody.
-
Preparation:
-
Conjugation Reaction:
-
Add the desired molar equivalents (e.g., 10 eq) of the this compound stock solution to the reduced antibody solution while gently mixing.[4][8]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[4]
-
Incubate the reaction at 4°C or room temperature for 2-24 hours with gentle agitation.[4][8] The optimal time and temperature should be determined empirically for each system.
-
-
Purification:
-
After the incubation is complete, purify the resulting ADC from unreacted this compound and potential aggregates. Size-Exclusion Chromatography (SEC) is a commonly used and effective method for this purification.[4]
-
The purified ADC should be transferred into a formulation buffer optimized for stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SMCC-DM1 | this compound | ADC Conjugation | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of DM1-SMCC ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation issues associated with DM1-SMCC Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound ADC aggregation, and why does it occur?
A1: this compound ADC aggregation is the self-association of individual ADC molecules into larger, often non-functional and potentially immunogenic, complexes. The primary driver for this is the increased surface hydrophobicity of the antibody after conjugation with the hydrophobic this compound payload. The SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is particularly hydrophobic, and when multiple units are attached to the antibody, these hydrophobic regions can interact, leading to aggregation. The drug-to-antibody ratio (DAR) is a critical factor; higher DAR values often correlate with a greater propensity for aggregation.
Q2: How can I detect and quantify aggregation in my this compound ADC sample?
A2: Several biophysical techniques can be used to detect and quantify ADC aggregation. The most common method is Size Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (SEC-MALS) for accurate molecular weight determination of species. Other useful techniques include Dynamic Light Scattering (DLS) for detecting the presence of large aggregates and Analytical Ultracentrifugation (AUC) for characterizing the size distribution of ADC species in solution.
Q3: What are the primary strategies to prevent the aggregation of this compound ADCs?
A3: Prevention strategies primarily focus on optimizing the formulation, controlling the bioconjugation process, and ensuring proper storage and handling. Key approaches include:
-
Formulation Optimization: Adjusting pH and including specific excipients (e.g., surfactants, sugars, salts) to stabilize the ADC.
-
Bioconjugation Control: Carefully controlling the drug-to-antibody ratio (DAR) to limit surface hydrophobicity.
-
Antibody Engineering: Modifying the antibody sequence to reduce hydrophobic patches or introduce stabilizing mutations.
-
Proper Storage and Handling: Maintaining appropriate temperatures and avoiding physical stress like vigorous agitation or multiple freeze-thaw cycles.
Troubleshooting Guide: Common Aggregation Issues
This guide addresses specific issues you might encounter during your experiments with this compound ADCs.
Issue 1: Aggregation observed immediately after the bioconjugation/purification process.
This often points to suboptimal conditions during the conjugation reaction or subsequent purification steps.
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the this compound linker-payload during the conjugation reaction to achieve a lower, more stable DAR. |
| Suboptimal Reaction Buffer | Screen different pH values and buffer species for the conjugation reaction. The stability of both the antibody and the ADC can be highly pH-dependent. |
| Inefficient Purification | Ensure the purification method (e.g., SEC, HIC) effectively removes unconjugated drug-linker, which can contribute to aggregation. Optimize the purification buffer to maintain ADC stability. |
Issue 2: Aggregation increases over time during storage.
This suggests that the long-term storage formulation is not optimal for your specific ADC.
| Potential Cause | Recommended Action |
| Inadequate Formulation | Conduct a formulation screening study. Test various excipients for their ability to reduce aggregation. Key excipients to screen are summarized in the table below. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -80°C for frozen). Avoid repeated freeze-thaw cycles. |
| Headspace or Interfacial Stress | If aggregation is observed in liquid formulations, ensure vials are filled sufficiently to minimize the air-liquid interface. Gentle handling is crucial to prevent agitation-induced aggregation. |
Quantitative Data on Formulation Strategies
The selection of appropriate excipients is critical for preventing the aggregation of this compound ADCs. The following table summarizes the impact of different formulation components on ADC stability.
| Excipient Class | Example | Mechanism of Action | Typical Concentration | Observed Effect on DM1-ADC Aggregation |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent aggregation at interfaces (air-water, container surface). | 0.01% - 0.1% (w/v) | Significantly reduces the formation of both soluble and insoluble aggregates. |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization. | 1% - 10% (w/v) | Increases the thermal stability of the ADC and minimizes aggregation during freeze-thaw cycles. |
| Amino Acids | Arginine, Glycine, Histidine | Can suppress aggregation by binding to hydrophobic patches or increasing the solubility of the protein. | 10 - 250 mM | Arginine, in particular, has been shown to be effective in reducing aggregation and improving the stability of ADCs. |
| Salts | Sodium Chloride (NaCl) | Modulate ionic strength, which can influence protein-protein interactions. | 25 - 150 mM | The effect is ADC-specific; can be stabilizing or destabilizing. Screening is necessary. |
| Buffers | Histidine, Citrate, Acetate | Maintain a stable pH, which is critical for protein stability. | 10 - 50 mM | Optimal pH is typically between 5.0 and 6.5 for many ADCs, but must be determined empirically. |
Key Experimental Protocols
Protocol 1: Generic Size Exclusion Chromatography (SEC) Method for ADC Aggregation Analysis
This protocol outlines a standard method for quantifying high molecular weight species (aggregates).
-
System: HPLC or UPLC system with a UV detector.
-
Column: SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, or a formulation buffer relevant to the ADC.
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: Inject 10 - 20 µL of the prepared sample.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Integrate the peak areas. The percentage of aggregate is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100. The main peak represents the monomeric ADC.
Visual Diagrams
Caption: Workflow for developing a stable this compound ADC formulation.
Caption: Troubleshooting decision tree for ADC aggregation issues.
Optimizing DM1-SMCC Conjugation: A Technical Support Resource
Welcome to the technical support center for optimizing DM1-SMCC conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A1: The ideal DAR for a this compound ADC typically falls between 2 and 4.[1][2] This range is a balance between therapeutic efficacy and potential safety concerns.
-
Low DAR (<2): May result in insufficient delivery of the cytotoxic payload to the target cells, leading to reduced potency.[2]
-
High DAR (>4): Can increase the hydrophobicity of the ADC, which may lead to faster clearance from circulation, increased aggregation, and potential off-target toxicity.[2][3]
Q2: What are the critical parameters to control during the this compound conjugation reaction?
A2: The critical parameters that significantly influence the outcome of the conjugation reaction include the molar ratio of this compound to the antibody, the reaction pH, temperature, and incubation time.[4][5] Careful optimization of these parameters is essential for achieving the desired DAR and minimizing heterogeneity.
Q3: How does the hydrophobicity of DM1 impact the ADC?
A3: DM1 is a hydrophobic molecule.[3] Conjugating it to an antibody increases the overall hydrophobicity of the resulting ADC. This increased hydrophobicity is a primary driver of ADC aggregation, which can negatively impact its stability, pharmacokinetics, and safety.[3][6]
Q4: What is the mechanism of a DM1-based ADC?
A4: A DM1-based ADC works by leveraging the specificity of a monoclonal antibody to deliver the potent cytotoxic agent, DM1, to cancer cells.[7] After binding to the target antigen on the cell surface, the ADC is internalized.[7] Inside the cell's lysosome, the antibody is degraded, releasing the DM1 payload, which then disrupts microtubule function, leading to cell cycle arrest and apoptosis.[7] The active metabolite, Lys-SMCC-DM1, is charged and has low membrane permeability, which minimizes the "bystander effect" on neighboring healthy cells.[2][8]
Q5: What are the common causes of batch-to-batch variability in this compound conjugation?
A5: Inconsistent DAR and product heterogeneity between batches can be a significant challenge in lysine-based conjugations due to the numerous available lysine (B10760008) residues on the antibody.[3][4] Key factors contributing to this variability include slight differences in reaction conditions (pH, temperature, time), the quality and concentration of reactants, and the efficiency of the purification process.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments and provides actionable solutions.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms: The final ADC product has a lower than expected average DAR.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Molar Excess of this compound | Increase the molar equivalents of the this compound linker-payload relative to the antibody. It is advisable to perform small-scale pilot experiments with varying molar ratios (e.g., 5, 10, 15 equivalents) to identify the optimal ratio for your specific antibody.[2] |
| Suboptimal Reaction pH | The reaction between the NHS ester of SMCC and the lysine amines on the antibody is pH-dependent. A pH that is too low can significantly decrease the reaction rate. Ensure the conjugation buffer is within a pH range of 7.2-8.0. A slightly higher pH, around 8.0, can enhance the conjugation rate.[2] |
| Short Reaction Time or Low Temperature | The conjugation reaction may not have reached completion. Increase the incubation time (e.g., from 2 hours to 4-8 hours, or even overnight) or the reaction temperature (e.g., from 4°C to room temperature).[2][9] |
| Presence of Amine-Containing Buffers | Buffers such as Tris can compete with the antibody's lysine residues for reaction with the SMCC linker, leading to lower conjugation efficiency. Ensure the antibody is buffer-exchanged into an amine-free buffer like PBS before starting the conjugation.[7] |
| Inaccurate Reagent Concentration | The concentration of the antibody and this compound solutions should be accurately determined. Inaccurate concentrations will lead to an incorrect molar ratio and suboptimal DAR. |
Issue 2: High Drug-to-Antibody Ratio (DAR) and Heterogeneity
Symptoms: The final ADC product has a higher than expected average DAR and shows a broad distribution of drug-loaded species.
| Potential Cause | Recommended Solution & Explanation |
| Excessive Molar Ratio of this compound | An overly high concentration of the linker-payload will drive the reaction towards highly conjugated species. Reduce the molar equivalents of this compound relative to the antibody. A titration downwards will help identify the optimal ratio for the target DAR.[2] |
| High Reaction pH | A higher pH can accelerate the conjugation reaction, potentially leading to over-conjugation. Consider reducing the pH to a range of 7.2-7.5 to moderate the reaction rate.[10] |
| Prolonged Reaction Time or High Temperature | Extended reaction times or elevated temperatures can lead to a higher degree of conjugation. Reduce the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to gain better control over the final DAR.[10] |
Issue 3: ADC Aggregation
Symptoms: Observation of precipitation during the conjugation reaction or detection of high molecular weight species by size-exclusion chromatography (SEC).
| Potential Cause | Recommended Solution & Explanation |
| High DAR | The hydrophobic nature of DM1 means that ADCs with a high number of conjugated drug molecules are more prone to aggregation.[3] The most effective way to mitigate this is to aim for a lower average DAR (e.g., 2-4).[2] |
| Suboptimal Buffer Conditions | The formulation of the final ADC is critical for its stability. After purification, formulate the ADC in a buffer optimized for stability. This may involve screening different pH values and including stabilizing excipients like trehalose.[2][11] |
| High Protein Concentration | High concentrations of the ADC can increase the likelihood of aggregation. Perform the conjugation at a moderate antibody concentration (e.g., 2-10 mg/mL).[2] If aggregation is observed during storage, consider diluting the final product. |
| Presence of Organic Solvents | Organic solvents like DMSO or DMA, used to dissolve the this compound, can induce antibody aggregation if their final concentration is too high.[6][12] Keep the final concentration of the organic co-solvent to a minimum, typically not exceeding 10%.[2] |
| Inefficient Purification | The presence of unreacted, hydrophobic this compound or denatured protein can act as seeds for aggregation. Utilize size-exclusion chromatography (SEC) for efficient removal of aggregates and excess reagents.[2] |
Experimental Protocols
Protocol 1: General Lysine Conjugation with this compound
This protocol provides a general two-step procedure for conjugating this compound to an antibody.[4][7]
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[9]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Conjugation Buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[4]
-
Quenching solution (e.g., 20 mM Glycine)[4]
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to remove any primary amine-containing substances.
-
Adjust the antibody concentration to 2-10 mg/mL.[7]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMA immediately before use.[7]
-
-
Conjugation Reaction:
-
Add the desired molar equivalents of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.[2][4]
-
Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing.[2][9] The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
To stop the reaction, add a molar excess of a quenching agent like glycine.[4]
-
-
Purification:
-
Purify the ADC from unreacted this compound and potential aggregates using size-exclusion chromatography (SEC).[2]
-
Table of Reaction Parameters and Expected DAR:
The following table provides a summary of typical reaction parameters and their influence on the resulting DAR. These values should be considered as a starting point for optimization.
| Antibody Conc. (mg/mL) | Molar Equivalents of this compound | Reaction Temperature (°C) | Reaction Time (hours) | Conjugation Buffer pH | Expected Average DAR | Reference(s) |
| 3 | 8 | Room Temperature | 2 | 8.0 | ~3.4 | [4] |
| 1 | 23 (On-Bead) | Room Temperature | 1 | 8.5 | ~3.9 | [4] |
| 2 | 15 | 4 | 24 | 7.5 | ~2.7 | [9] |
| 10 | 5 | Room Temperature | 4 | 7.2 | ~2.0-2.5 | [2] |
| 5 | 10 | Room Temperature | 8 | 7.5 | ~3.0-3.5 | [2] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating DM1-SMCC ADC Instability: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-SMCC Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the maleimide-based SMCC linker in plasma, a critical challenge in ADC development. Premature payload release can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] This guide offers practical solutions and detailed protocols to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the instability of this compound ADCs in plasma?
A1: The primary instability pathway for ADCs utilizing a maleimide-based linker like SMCC is the reversibility of the thiol-maleimide linkage, known as a retro-Michael reaction.[4][5][6][7] In the bloodstream, the thiosuccinimide ring formed between the linker and the antibody's thiol groups can reopen, leading to the dissociation of the drug-linker complex. This free drug-linker can then be transferred to other circulating proteins with available thiols, such as albumin, resulting in off-target toxicity and a diminished therapeutic window.[4]
Q2: How does hydrolysis of the succinimide (B58015) ring affect ADC stability?
A2: Hydrolysis of the succinimide ring is a crucial competing reaction that significantly enhances ADC stability.[4][5][6][8] The ring can open to form a stable maleamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[4] This modification effectively "locks" the payload onto the antibody, preventing its premature release. Strategies to promote this hydrolysis are therefore a key focus in improving the stability of maleimide-based ADCs.
Q3: What are the key analytical techniques to monitor this compound ADC instability?
A3: Several analytical methods are essential for characterizing and quantifying the stability of ADCs:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR). It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. A shift in the HIC profile over time during a plasma stability assay can indicate payload loss.[9][10][11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to measure the average DAR of the ADC population and to identify and quantify the free payload and its metabolites in plasma.[1][4][14] This technique provides direct evidence of deconjugation.
-
Size Exclusion Chromatography (SEC): SEC is employed to detect and quantify aggregates, which can form due to the hydrophobicity of the DM1 payload and may lead to faster clearance and potential immunogenicity.[15]
Q4: What are "next-generation" linkers and how do they address the instability of SMCC?
A4: Next-generation linkers are designed to overcome the limitations of traditional maleimide-based linkers. These include:
-
Self-hydrolyzing Maleimides: These linkers are engineered with internal catalysts that promote rapid hydrolysis of the thiosuccinimide ring at physiological pH, leading to a more stable ADC.[5][6]
-
Peptide-based Cleavable Linkers: Linkers like Valine-Citrulline (VC) are designed to be stable in circulation but are cleaved by enzymes, such as cathepsins, that are overexpressed in the tumor microenvironment.[16][17]
-
Novel Non-Cleavable Linkers: These offer high plasma stability and rely on the complete degradation of the antibody in the lysosome to release the payload.[3]
Q5: What is the "bystander effect" and how is it influenced by linker stability?
A5: The bystander effect is the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells.[18][19][20][21] This is particularly advantageous in treating heterogeneous tumors. The permeability of the released payload is a key factor. Cleavable linkers, by design, can facilitate a bystander effect. However, the premature release of the payload in circulation due to linker instability can lead to systemic toxicity, negating the benefits. Therefore, a stable yet efficiently cleavable linker is crucial for a controlled and effective bystander effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound ADC development.
Issue 1: Rapid Loss of Payload in Plasma Stability Assays
-
Symptom: A significant decrease in the average Drug-to-Antibody Ratio (DAR) is observed over a short period when the ADC is incubated in plasma.
-
Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction.
-
Troubleshooting Steps:
-
Confirm the Instability Mechanism: Use LC-MS to analyze plasma samples. The detection of the drug-linker attached to plasma proteins like albumin confirms the retro-Michael reaction.[4]
-
Promote Succinimide Ring Hydrolysis:
-
Post-conjugation pH Adjustment: Incubating the ADC at a slightly basic pH (e.g., 8.5-9.0) after conjugation can accelerate hydrolysis of the succinimide ring. However, monitor for potential aggregation.[4]
-
Utilize Self-Hydrolyzing Maleimides: These linkers are designed to rapidly hydrolyze at neutral pH, creating a stable conjugate.[5][6]
-
-
Consider Alternative Linkers: Evaluate next-generation linkers with improved stability profiles.
-
Issue 2: Discrepancy Between in vitro and in vivo Stability
-
Symptom: The ADC appears stable in in vitro plasma assays, but pharmacokinetic studies in animal models show unexpectedly rapid clearance of the conjugated drug.
-
Possible Causes:
-
Species-Specific Enzymatic Cleavage: Certain linkers may be stable in human plasma but susceptible to cleavage by enzymes present in the plasma of preclinical models (e.g., carboxylesterases in rodents).[16][22]
-
Off-Target Uptake: The antibody component may exhibit cross-reactivity with receptors in vivo, leading to rapid clearance.[2]
-
Immunogenicity: The formation of anti-drug antibodies (ADAs) can accelerate ADC clearance.[2]
-
-
Troubleshooting Steps:
-
Evaluate Linker Stability in Different Species Plasma: Conduct in vitro stability assays using plasma from the relevant preclinical species.[23]
-
Assess Antibody Cross-Reactivity: Perform binding assays with a panel of relevant tissues or cells.
-
Investigate Immunogenicity: Develop and utilize assays to detect ADAs in your in vivo studies.
-
Issue 3: ADC Aggregation and High In Vivo Clearance
-
Symptom: The ADC preparation shows a high percentage of aggregates by SEC, leading to rapid clearance in pharmacokinetic studies.
-
Possible Cause: The hydrophobicity of the DM1 payload, especially at high DARs, can lead to aggregation.[15][24]
-
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower, more controlled DAR can reduce hydrophobicity and aggregation.[15] Site-specific conjugation methods can help achieve a more homogeneous product.
-
Incorporate Hydrophilic Linkers: The inclusion of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), in the linker can improve solubility and reduce aggregation.[1][15]
-
Formulation Development: Screen different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation.[15]
-
Data Presentation: Comparative Stability of ADC Linkers
The following tables summarize quantitative data on the stability of various ADC linkers in plasma.
Table 1: In Vitro Plasma Stability of Different Linker Types
| Linker Type | ADC Construct | Species | Incubation Time | % Payload Loss / Remaining | Reference(s) |
| Thioether (SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse | 10.4 days (half-life) | 50% loss | [25] |
| Valine-Citrulline (VC) | Trastuzumab-vc-MMAE | Rat | 7 days | 75% loss | [25] |
| Valine-Citrulline (VC) | ITC6104RO | Mouse | - | Unstable | [22] |
| Silyl Ether (acid-cleavable) | - | Human | >7 days (half-life) | <50% loss | [25] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | 9.9 days (half-life) | 50% loss | [25] |
| PEG4 | ADC-PEG4 | Mouse | 24 hours | 22% loss | [1] |
| PEG8 | ADC-PEG8 | Mouse | 24 hours | 12% loss | [1] |
Note: Stability values are highly dependent on the specific ADC, payload, and experimental conditions.
Table 2: Half-life of Various Linkers in Plasma
| Linker Type | Half-life (t1/2) | Species | Reference(s) |
| Hydrazone | 2-3 days | - | [25] |
| Phenylketone-derived hydrazone | 2 days | Human and Mouse | [] |
| Carbonate (acid-cleavable) | 36 hours | - | [17] |
| Silyl ether (acid-cleavable) | >7 days | Human | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your ADC characterization.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, optional)
-
Frozen plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Elution and reduction buffers
-
LC-MS system
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration. Incubate all samples at 37°C.[1]
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the aliquots and store them at -80°C.[1]
-
Sample Analysis (LC-MS for DAR Measurement):
-
Data Analysis: Plot the average DAR against time. Calculate the percentage of payload loss at each time point relative to the initial DAR.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the in vitro cytotoxicity of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Test ADC and control ADC
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[27][28]
-
ADC Treatment: Add serial dilutions of the ADC to the wells. Include untreated and vehicle controls. Incubate for 48-144 hours.[27]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[27]
-
Solubilization: Add solubilization solution and incubate overnight at 37°C in the dark.[27]
-
Absorbance Reading: Read the absorbance at 570 nm.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[28]
Protocol 3: Bystander Killing Co-culture Assay
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Test ADC and isotype control ADC
-
96-well plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- (GFP-labeled) cells in a 96-well plate at varying ratios.[18][19]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.[18]
-
Viability Assessment: Use a fluorescence microscope to count the number of viable GFP-positive cells.[18]
-
Data Analysis: Calculate the percentage viability of the Ag- cells in the co-cultures relative to Ag- cells cultured alone and treated with the same ADC concentration.[19]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound ADC instability.
Caption: Chemical pathways of this compound ADC instability and stabilization in plasma.
Caption: A logical workflow for troubleshooting unexpected payload release from this compound ADCs.
Caption: Signaling pathway illustrating the bystander effect of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. One moment, please... [sterlingpharmasolutions.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 21. The Fundamentals of ADCs: Which Assay is Right for Your Work? [promega.com]
- 22. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 25. benchchem.com [benchchem.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Toxicity of DM1-SMCC Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity associated with DM1-SMCC in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of this compound ADCs?
A1: The off-target toxicity of this compound ADCs is multifactorial and primarily stems from the premature release of the cytotoxic payload, DM1, before the ADC reaches its target cancer cells. Key contributing mechanisms include:
-
Linker Instability: The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, while widely used, can undergo hydrolysis in the systemic circulation, leading to the release of DM1. This is particularly relevant for the thioether bond formed between the maleimide (B117702) group of the linker and cysteine residues on the antibody.
-
Hydrophobicity: DM1 is a highly hydrophobic molecule. When conjugated to an antibody, it increases the overall hydrophobicity of the ADC, which can lead to non-specific uptake by cells, particularly those of the reticuloendothelial system (RES), such as liver sinusoidal endothelial cells and Kupffer cells. This can result in hepatotoxicity.
-
"Bystander Effect": While often a desired anti-tumor mechanism, the release of DM1 from target cells can also affect neighboring healthy cells if the payload is released prematurely or in an uncontrolled manner in the tumor microenvironment.
-
Fc-mediated Uptake: The Fc region of the antibody can be recognized by Fcγ receptors on various immune cells, leading to uptake of the ADC by non-target cells and subsequent toxicity.
Q2: How does the drug-to-antibody ratio (DAR) influence the off-target toxicity of this compound ADCs?
A2: The drug-to-antibody ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. A higher DAR generally leads to increased potency but also correlates with greater off-target toxicity. This is because a higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation and non-specific uptake. It can also lead to faster clearance from circulation, reducing the therapeutic window. Finding the optimal DAR is crucial for balancing anti-tumor activity with an acceptable safety profile.
Troubleshooting Guide
Issue 1: High levels of hepatotoxicity observed in preclinical models.
This is a common issue with this compound ADCs due to the hydrophobicity of DM1 and potential linker instability.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High ADC Hydrophobicity | 1. Introduce Hydrophilic Linkers: Replace the SMCC linker with a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer. 2. Site-Specific Conjugation: Utilize site-specific conjugation technologies to attach DM1 to less hydrophobic regions of the antibody and ensure a more homogeneous DAR. | Reduced non-specific uptake by liver cells and lower levels of liver enzymes (e.g., ALT, AST) in plasma. |
| Linker Instability | 1. Engineer the Linker: Employ next-generation maleimide-based linkers with enhanced stability, such as those with steric hindrance around the maleimide group. 2. Alternative Ligation Chemistries: Explore alternative conjugation chemistries that form more stable bonds, such as enzymatic ligation or click chemistry. | Decreased premature release of DM1 in circulation, leading to a more favorable pharmacokinetic profile and reduced systemic toxicity. |
| Fc-mediated Uptake | Fc Engineering: Introduce mutations in the Fc region of the antibody to reduce its binding to Fcγ receptors (e.g., LALA mutations). | Minimized uptake by non-target immune cells, thereby reducing off-target toxicity in organs like the liver and spleen. |
Issue 2: Poor pharmacokinetic (PK) profile characterized by rapid clearance.
Rapid clearance of the ADC from circulation can limit its efficacy and contribute to off-target toxicity.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High DAR and Aggregation | 1. Optimize DAR: Empirically determine the optimal DAR that balances efficacy and PK profile. This often involves testing ADCs with different average DARs (e.g., 2, 4, 8). 2. Formulation Optimization: Develop a formulation that minimizes ADC aggregation, such as by optimizing pH, buffer composition, and excipients. | Improved ADC stability in circulation, leading to a longer half-life and increased exposure at the tumor site. |
| Hydrophobicity-driven Clearance | Incorporate Hydrophilic Moieties: As mentioned previously, the use of hydrophilic linkers or conjugation to more solvent-exposed sites can reduce hydrophobic interactions that lead to rapid clearance by the RES. | Enhanced systemic exposure and a more favorable PK profile. |
Experimental Protocols
Protocol 1: Comparative Analysis of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of different ADC constructs (e.g., varying linkers or DARs).
Methodology:
-
Sample Preparation: Prepare ADC samples at a concentration of 1 mg/mL in a low-salt mobile phase (e.g., 20 mM sodium phosphate, pH 7.0).
-
Chromatographic System: Use a HIC column (e.g., TSKgel Butyl-NPR) on a standard HPLC system.
-
Mobile Phases:
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
-
Gradient Elution:
-
Start with a high concentration of Mobile Phase A to promote binding of the ADC to the column.
-
Apply a linear gradient to decrease the concentration of Mobile Phase A (and increase Mobile Phase B), eluting the ADCs based on their hydrophobicity.
-
-
Data Analysis: Monitor the elution profile at 280 nm. More hydrophobic ADCs will have longer retention times. Compare the retention times of different ADC constructs to rank their relative hydrophobicity.
Protocol 2: In Vitro Linker Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to stop the reaction and separate the released payload.
-
Quantification of Released DM1: Analyze the supernatant for the presence of free DM1 using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Plot the concentration of released DM1 over time to determine the rate of linker cleavage and the half-life of the ADC in plasma.
Visualizations
Caption: Workflow for developing and optimizing this compound ADCs to reduce off-target toxicity.
Caption: Mechanisms of on-target efficacy and off-target toxicity of this compound ADCs.
Technical Support Center: Troubleshooting Premature Payload Release from SMCC Linkers
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with premature payload release from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is an SMCC linker and why is it considered non-cleavable?
The SMCC linker is a type of non-cleavable linker used in the construction of ADCs. It forms a stable thioether bond between the antibody and the payload.[1][2] It is considered "non-cleavable" because it does not have a specific chemical or enzymatic trigger for payload release in the bloodstream.[1][3] Instead, the payload is released as a linker-amino acid catabolite after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2][3]
Q2: What are the primary causes of premature payload release from an SMCC linker?
While generally stable, the maleimide (B117702) group within the SMCC linker can be susceptible to a retro-Michael reaction, leading to the release of the payload. This deconjugation can be influenced by several factors:
-
Conjugation Site: The specific lysine (B10760008) residue on the antibody where the linker is attached can significantly impact stability. The local chemical environment and steric hindrance at the conjugation site can either protect the linker or expose it to degradation.[4]
-
Thiol Exchange: The thioether bond can undergo exchange with free thiols in plasma, such as albumin, cysteine, or glutathione, leading to payload release.
-
Hydrophobicity: Highly hydrophobic payloads can promote ADC aggregation, which may affect plasma clearance and overall stability.[4]
Q3: What are the consequences of premature payload release?
Premature release of the cytotoxic payload is a critical issue in ADC development with two major negative consequences:
-
Increased Off-Target Toxicity: The free payload can circulate in the bloodstream and be taken up by healthy tissues, leading to systemic toxicity.[2][4][5]
-
Reduced Therapeutic Efficacy: Less of the potent drug reaches the target tumor cells, which can compromise the anti-tumor efficacy of the ADC.[2]
Q4: How can I detect and quantify premature payload release?
Several analytical techniques can be used to monitor ADC stability and quantify payload release:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method to measure the average Drug-to-Antibody Ratio (DAR) over time in plasma. A decrease in DAR indicates payload loss.[6][7]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species with different numbers of conjugated payloads. Changes in the peak distribution and a decrease in the average DAR can be monitored over time.[8][][10][11]
-
Size Exclusion Chromatography (SEC): This technique is used to monitor for ADC aggregation, which can be an indicator of instability.[12]
-
LC-MS/MS: This method can be used to directly quantify the concentration of the free, released payload in plasma samples.[2][6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to premature payload release from SMCC-linked ADCs.
Issue 1: A rapid decrease in the average Drug-to-Antibody Ratio (DAR) is observed in an in vitro plasma stability assay.
-
Symptom: Analysis of your ADC incubated in plasma over time by LC-MS or HIC-HPLC shows a significant and rapid decline in the average DAR.
-
Possible Cause: This strongly suggests linker instability and premature payload deconjugation in the plasma matrix.[2][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid DAR decrease.
Issue 2: High levels of free payload are detected in plasma samples, but the total antibody concentration remains stable.
-
Symptom: LC-MS/MS analysis shows a time-dependent increase in the free payload concentration in plasma, while an ELISA or other method for total antibody quantification shows no significant change.
-
Possible Cause: This is a direct confirmation of linker cleavage and premature payload release.[2]
-
Troubleshooting Steps:
-
Quantify Payload Release: Use a validated LC-MS/MS method to accurately determine the rate and extent of payload release over time.[2]
-
Investigate Conjugation Sites: If using a lysine-conjugated ADC with a heterogeneous DAR, consider that some conjugation sites may be more labile than others. Site-specific conjugation can help to create a more homogeneous and stable ADC.
-
Evaluate Linker Chemistry: The inherent stability of the maleimide group can be influenced by its chemical environment. Consider alternative linker chemistries that are less susceptible to retro-Michael reactions.
-
Assess Payload Properties: Highly hydrophobic payloads can contribute to instability. If possible, evaluate analogs of your payload with improved hydrophilicity.
-
Issue 3: Inconsistent in vivo efficacy despite potent in vitro cytotoxicity.
-
Symptom: Your ADC is highly potent against target cells in culture, but shows reduced or inconsistent efficacy in animal models.
-
Possible Cause: This discrepancy often points to in vivo instability of the ADC that is not captured in standard in vitro cell-based assays.[1]
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Perform a PK study in a relevant animal model to measure the concentrations of intact ADC, total antibody, and free payload over time. This will provide a clear picture of the ADC's in vivo stability.[1]
-
Analyze Metabolites: Characterize the metabolites of your ADC in plasma to identify the products of deconjugation.
-
Correlate PK with Efficacy: Correlate the PK parameters (e.g., exposure to intact ADC) with the observed efficacy to determine if premature payload release is limiting the therapeutic effect.
-
Data Presentation
Table 1: Representative Stability of Different ADC Linker Types in Plasma
| Linker Type | Example Linker Chemistry | General Plasma Stability | Primary Release Mechanism | Reference |
| Non-Cleavable | SMCC (Thioether) | Generally High | Lysosomal Proteolysis | [1][4] |
| Cleavable | Valine-Citrulline (VC) | Moderate to High | Cathepsin B Cleavage | [13] |
| Cleavable | Hydrazone | Low to Moderate | Acid Hydrolysis | [4] |
| Cleavable | Disulfide | Variable | Reduction | [2] |
Table 2: Comparative Stability of SMCC and a More Stable Linker
| Linker Type | ADC | Degradation in 120h (in mouse plasma) | Reference |
| SMCC | SMCC-containing ADC | 38% | [3] |
| MD Linker | MD linker-containing ADC | 3% | [3] |
Experimental Protocols
1. Protocol for In Vitro Plasma Stability Assay by LC-MS (DAR Measurement)
This protocol outlines a general procedure to assess the stability of an SMCC-linked ADC in plasma by monitoring the change in the average DAR over time.
-
Objective: To determine the rate of payload deconjugation from an ADC in plasma.
-
Materials:
-
Test ADC
-
Frozen plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anti-human IgG (Fc) antibody-conjugated magnetic beads
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Reducing agent (e.g., DTT)
-
LC-MS system
-
-
Procedure:
-
Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.[6]
-
Incubation:
-
Time-Point Sampling:
-
Sample Preparation for LC-MS:
-
Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples. This isolates the ADC from other plasma proteins.[6][7]
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.[6]
-
Elution: Elute the captured ADC from the beads using an acidic buffer.[6][7]
-
Reduction: Reduce the interchain disulfide bonds of the eluted ADC to separate the heavy and light chains.
-
-
LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the relative abundance of conjugated and unconjugated heavy and light chains.
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the stability of the ADC.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DM1-SMCC Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM1-SMCC Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you improve the therapeutic index of your ADCs by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity with this compound ADCs and how can it be mitigated?
A1: The primary mechanism of off-target toxicity for this compound ADCs is often related to the hydrophobicity of the DM1 payload, which can lead to non-specific uptake by healthy cells, particularly in the liver, and contribute to toxicities like thrombocytopenia and hepatotoxicity.[1][2][3] The non-cleavable SMCC linker is designed for high stability in circulation, minimizing premature payload release.[4][5] The cytotoxic metabolite, Lysine-SMCC-DM1, is released only after the antibody is degraded in the lysosome of the target cell.[4][5] This metabolite has low membrane permeability, which reduces the bystander effect and associated off-target toxicities.[4]
Mitigation strategies include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): A lower average DAR (e.g., 2-4) can reduce the overall hydrophobicity of the ADC, decreasing the tendency for aggregation and non-specific uptake.[6][7]
-
Incorporating Hydrophilic Linkers/Spacers: Introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve the ADC's solubility and pharmacokinetic profile.[4]
-
Site-Specific Conjugation: This approach produces a homogeneous ADC with a defined DAR, avoiding the generation of highly-loaded, aggregation-prone species.[8]
Q2: My this compound ADC is showing significant aggregation. What are the potential causes and solutions?
A2: ADC aggregation is a common issue, primarily driven by the hydrophobicity of the DM1 payload.[6] Aggregation can lead to a poor pharmacokinetic profile, increased immunogenicity, and off-target toxicity.[9]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR (e.g., 2-4).[6] | Reduced hydrophobicity and decreased propensity for aggregation. |
| Suboptimal Buffer Conditions | Screen different buffer formulations, varying pH and including excipients like polysorbates to identify conditions that enhance stability.[9] | Improved ADC stability and reduced aggregation during storage and handling. |
| High Protein Concentration | Perform conjugation and storage at a moderate antibody concentration (e.g., 2-10 mg/mL).[6] | Decreased intermolecular interactions that can lead to aggregation. |
| Harsh Reaction or Storage Conditions | Perform conjugation at a lower temperature (e.g., 4°C) and avoid repeated freeze-thaw cycles during storage.[6] | Minimized protein denaturation and aggregation. |
Q3: How does the SMCC linker compare to cleavable linkers in terms of therapeutic index?
A3: The choice of linker is critical in balancing efficacy and toxicity.
| Linker Type | Mechanism of Payload Release | Bystander Effect | Plasma Stability | Potential for Off-Target Toxicity |
| Non-Cleavable (e.g., SMCC) | Lysosomal degradation of the antibody.[8] | Generally lower, as the released metabolite is less membrane-permeable.[4][8] | Generally higher.[8] | Generally lower due to higher plasma stability.[8] |
| Cleavable (e.g., Valine-Citrulline) | Enzymatic cleavage in the tumor microenvironment or inside the cell.[8] | Generally higher, as the released payload can be membrane-permeable.[4][8] | Can be variable.[8] | Potentially higher if premature cleavage occurs in circulation.[8] |
While cleavable linkers can offer a potent bystander killing effect, which is beneficial for heterogeneous tumors, non-cleavable linkers like SMCC often provide a wider therapeutic window due to their enhanced stability and reduced off-target toxicity.[5][10]
Troubleshooting Guides
Issue 1: Low In Vitro Cytotoxicity
If your this compound ADC is demonstrating lower than expected potency in cell-based assays, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Target Antigen Expression | Confirm high expression of the target antigen on the cell surface using flow cytometry or Western blotting. | Ensure the chosen cell line is appropriate for the ADC's target. |
| Inefficient ADC Internalization | Perform an internalization assay to verify that the antibody is effectively taken up by the target cells.[11] | Confirmation of receptor-mediated endocytosis is crucial for payload delivery. |
| Low Drug-to-Antibody Ratio (DAR) | Accurately determine the DAR of your ADC preparation using techniques like HIC-HPLC or mass spectrometry. Optimize the conjugation reaction if the DAR is too low.[11] | An optimal DAR is essential for delivering a sufficient amount of the cytotoxic payload. |
| ADC Aggregation | Analyze the ADC for aggregates using size exclusion chromatography (SEC). If aggregates are present, refer to the aggregation troubleshooting guide above.[11] | A monomeric ADC preparation is necessary for optimal activity. |
Issue 2: High In Vivo Toxicity with Narrow Therapeutic Window
When preclinical models reveal high toxicity and a narrow therapeutic window, the following factors should be investigated:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "On-Target, Off-Tumor" Toxicity | Evaluate the expression of the target antigen on healthy tissues in your animal model.[12] | Understanding target expression in normal tissues can help predict and interpret toxicity. |
| High Hydrophobicity and Non-Specific Uptake | Consider strategies to reduce hydrophobicity, such as lowering the DAR or incorporating hydrophilic linkers.[4] | An improved pharmacokinetic profile with reduced clearance and non-specific uptake. |
| Linker Instability (less common with SMCC) | Although SMCC is highly stable, confirm its integrity in plasma stability assays.[4] | Ensure that the payload is not being prematurely released. |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on this compound ADC Properties
| Average DAR | Aggregation Propensity | In Vitro Potency | In Vivo Efficacy | In Vivo Tolerability | Therapeutic Index |
| Low (~2) | Low | Moderate | Moderate | High | Potentially Wider |
| Optimal (~3-4) | Moderate | High | High | Moderate | Optimal |
| High (>6) | High | High | Decreased | Low | Narrower |
Note: This table represents general trends observed in ADC development. Optimal DAR should be determined empirically for each specific ADC.
Table 2: Comparison of Preclinical Performance of ADCs with Different Linkers
| ADC Target & Payload | Linker Type | Animal Model | Efficacy Outcome | Reference |
| Anti-CD79b-MMAE | Cleavable (vc-PAB) | Rat | Improved payload retention on the antibody with a tandem-cleavage linker.[13] | [13] |
| Anti-CD79b-MMAE | Tandem-Cleavage | Rat | At equal payload doses, provided equal or better efficacy compared to the vedotin conjugate.[13] | [13] |
| Anti-MET-MMAE | Non-cleavable | Rat | A lower affinity ADC showed a therapeutic index at least 3 times greater than a high-affinity ADC.[14] | [14] |
Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM1 molecules.
-
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[9]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[9]
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a linear gradient from high to low salt concentration (e.g., 100% A to 100% B over 30 minutes).[9]
-
Monitor the absorbance at 280 nm.[9]
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[]
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[16][17]
-
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody control, and free DM1 control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[17]
-
Prepare serial dilutions of the ADC and controls in complete medium.
-
Remove the old medium from the cells and add the ADC dilutions and controls to the respective wells.[17]
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[17]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[17]
-
Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve fit.
-
3. ADC Internalization Assay (Flow Cytometry-Based)
This assay quantifies the rate and extent of ADC internalization into target cells.
-
Materials:
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Target antigen-positive cell line
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Quenching solution (e.g., anti-Alexa Fluor 488 antibody or a low pH buffer)[19]
-
Flow cytometer
-
-
Procedure:
-
Harvest and resuspend cells in cold flow cytometry buffer.
-
Incubate the cells with the fluorescently labeled ADC on ice to allow for surface binding.[19]
-
Wash the cells to remove unbound ADC.
-
To measure the internalization rate, warm the cells to 37°C and incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, stop the internalization by placing the cells on ice.
-
Divide the cells for each time point into two samples: one with and one without the quenching solution.
-
Incubate the samples with the quenching solution on ice to quench the fluorescence of the surface-bound ADC.[19]
-
Analyze all samples by flow cytometry. The fluorescence of the unquenched samples represents total cell-associated ADC (surface-bound + internalized), while the fluorescence of the quenched samples represents only the internalized ADC.
-
Calculate the percentage of internalization at each time point.
-
Visualizations
References
- 1. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
addressing batch-to-batch variability in DM1-SMCC conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating batch-to-batch variability in DM1-SMCC conjugation for the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of batch-to-batch variability in this compound conjugation?
Batch-to-batch variability in this compound conjugation is a multifactorial issue that can significantly impact the quality, efficacy, and safety of your Antibody-Drug Conjugate (ADC).[1][2] The primary sources of this variability can be categorized into three main areas:
-
Raw Material Attributes: Inconsistency in the quality of the monoclonal antibody (mAb), the DM1 payload, and the SMCC linker is a major contributor.[3][4] This includes variations in mAb purity (>95% is recommended), the presence of impurities in the drug-linker, and lot-to-lot differences in reagent activity.[5]
-
Process Parameters: The conjugation process itself is highly sensitive to a range of parameters.[1][2] Strict control over these conditions is essential for reproducibility.[6] Key parameters include pH, temperature, reaction time, buffer composition, and the molar ratio of linker and drug to the antibody.[1][7]
-
Analytical Characterization: The methods used to assess the quality of the ADC, such as determining the Drug-to-Antibody Ratio (DAR) and measuring aggregation, must be accurate and consistently applied to reliably evaluate batch-to-batch differences.[7]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC and why is it important?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for an ADC, representing the average number of drug molecules conjugated to a single antibody.[] For maytansinoid-based ADCs like those using DM1, a DAR in the range of 2 to 4 is often considered optimal to achieve a good therapeutic index.[9][10][11]
The importance of a consistent DAR lies in its direct impact on the ADC's performance:
-
Efficacy: A higher DAR can increase the potency of the ADC.[10][11]
-
Safety and Pharmacokinetics: Over-conjugation (a high DAR) can lead to issues such as increased aggregation, reduced solubility, faster clearance from circulation, and potential off-target toxicity.[][10][12] Under-conjugation (a low DAR) may result in insufficient potency.[]
Maintaining a consistent DAR across batches is crucial for ensuring reproducible efficacy and safety profiles.[13]
Q3: What causes aggregation in this compound ADCs and how can it be minimized?
Aggregation, the self-association of ADC molecules into higher-order species, is a common challenge in ADC development.[14] The primary causes for aggregation in this compound ADCs include:
-
Increased Hydrophobicity: The DM1 payload is hydrophobic, and its conjugation to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association.[14][15]
-
Conjugation Process Stress: The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[14]
-
High ADC Concentration: Manufacturing processes often involve high concentrations of the ADC, which increases the likelihood of intermolecular interactions.[14]
-
Suboptimal Formulation: An inappropriate buffer pH or ionic strength can fail to stabilize the ADC.[14]
-
Storage and Handling: Physical stressors like freeze-thaw cycles and vigorous shaking can contribute to aggregate formation.[14]
To minimize aggregation, consider the following strategies:
-
Optimize the DAR: Higher DARs can lead to increased aggregation; aim for an optimal range.[9]
-
Screen Formulation Buffers: Evaluate different buffer systems, pH levels, and excipients to find conditions that enhance stability.[14]
-
Control Process Parameters: Minimize stress during the conjugation reaction by carefully controlling temperature, pH, and mixing.[16]
-
Immobilize the Antibody: A technique known as "Lock-Release" involves immobilizing the antibody on a solid support during conjugation to prevent molecules from interacting and aggregating.[15][17]
Troubleshooting Guide
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
A variable DAR is a frequent obstacle in ADC production, affecting both the therapeutic efficacy and safety of the final product.[9]
| Potential Cause | Troubleshooting Action |
| Inconsistent Raw Material Quality | Ensure consistent quality of the antibody, DM1, and SMCC linker across batches. Qualify vendors and consider testing incoming raw materials for purity and activity.[3][4] |
| Suboptimal Reaction pH | The reaction of the SMCC linker with lysine (B10760008) residues is most efficient at a pH of 7.2-8.5. Verify that your conjugation buffer is within this range and is free of competing primary amines like Tris.[7] |
| Incorrect Molar Ratios | The molar excess of the drug-linker to the antibody is a critical parameter that often requires empirical optimization. Start with a 5- to 20-fold molar excess and titrate to find the optimal ratio for your specific antibody.[7] |
| Inaccurate Analytical Methods | Employ and validate orthogonal methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectrophotometry. Ensure proper instrument calibration and use of correct extinction coefficients.[9] |
| Inconsistent Reaction Conditions | Tightly control reaction parameters such as temperature, pH, and incubation time. Use a consistent buffer system for all conjugations.[9] |
Issue 2: High and Variable Levels of Aggregation
ADC aggregation is a critical quality attribute to monitor as it can impact efficacy, stability, and potentially induce an immunogenic response.[14]
| Potential Cause | Troubleshooting Action |
| High Hydrophobicity from DM1 | Optimize the DAR, as higher values increase hydrophobicity. Consider using hydrophilic linkers to offset the hydrophobicity of DM1.[9] |
| Unfavorable Buffer Conditions | Screen different buffer formulations, pH levels, and excipients (e.g., L-arginine, sucrose, polysorbates) to identify conditions that minimize aggregation. Avoid buffer conditions near the antibody's isoelectric point (pI).[9][14] |
| Conjugation Process Stress | Optimize reaction conditions to be as gentle as possible. This may involve adjusting temperature, pH, and mixing speed.[14] |
| High Protein Concentration | If feasible, perform the conjugation reaction at a lower antibody concentration to reduce the chances of intermolecular interactions.[9] |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general procedure for the conjugation of DM1 to an antibody via the SMCC linker.[6][7]
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
Drug-Linker Preparation: Immediately before use, dissolve the SMCC-DM1 in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Slowly add the desired molar excess (e.g., 5- to 20-fold) of the dissolved SMCC-DM1 to the antibody solution with gentle mixing. Ensure the final concentration of the organic solvent is below 10%. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add a quenching agent such as glycine (B1666218) to a final concentration of 50-100 mM to react with any excess SMCC-DM1. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove unconjugated drug-linker and other reaction components by purifying the ADC using Protein A affinity chromatography or size-exclusion chromatography (SEC).
Protocol 2: Determination of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a standard method for quantifying the percentage of monomer, dimer, and higher-order aggregates.[14]
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
System Setup: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Chromatographic Run: Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column. Run the separation isocratically for approximately 15-20 minutes. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to high-molecular-weight (HMW) species, the monomer, and any low-molecular-weight (LMW) fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol 3: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the average DAR.[5]
-
Sample Preparation: Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
System Setup: Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with 100% Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0). Mobile Phase B would be 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol.
-
Chromatographic Run: Inject 20-50 µg of the ADC sample. Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. Monitor the elution profile at 280 nm.
-
Data Analysis: Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Species with higher DARs will be more hydrophobic and elute later. Calculate the average DAR by taking the weighted average of the peak areas.
Visualizations
References
- 1. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming DAR Variability From an Unspecified Raw Material Impurity - ADC Process Development Summit [adc-process-development.com]
- 4. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates [pubmed.ncbi.nlm.nih.gov]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. biopharminternational.com [biopharminternational.com]
Navigating DM1-SMCC Conjugation: A Technical Troubleshooting Guide
For researchers and scientists in the field of antibody-drug conjugate (ADC) development, the precise and efficient conjugation of the cytotoxic payload DM1 to a monoclonal antibody (mAb) via an SMCC linker is a critical process. This guide provides a comprehensive resource to troubleshoot common issues encountered during DM1-SMCC conjugation reactions, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
What is the fundamental chemistry of this compound conjugation?
This compound conjugation is a two-step process. First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine of a lysine (B10760008) residue on the antibody, forming a stable amide bond. Subsequently, the maleimide (B117702) group of the antibody-bound SMCC linker reacts with the thiol group on the DM1 payload to create a stable thioether linkage.[1] This method primarily targets the surface-accessible lysine residues on the antibody.[1]
What are the critical quality attributes to assess after conjugation?
Key quality attributes for a this compound conjugated ADC include the drug-to-antibody ratio (DAR), purity, and potency. The DAR, which is the average number of DM1 molecules conjugated to each antibody, is a crucial parameter that influences the efficacy and toxicity of the ADC.[2]
What is the expected outcome of a typical this compound conjugation reaction?
The result of a this compound conjugation is a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios.[1] The specific distribution of DAR species depends on the reaction conditions.
Troubleshooting Common Issues
Researchers may encounter several challenges during the conjugation process. Here are some common problems and their recommended solutions.
Low Drug-to-Antibody Ratio (DAR)
A frequent issue is achieving a lower than expected DAR. Several factors can contribute to this outcome.
Potential Causes and Solutions for Low DAR
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal Reaction pH | The reaction between the SMCC's NHS ester and the antibody's lysine amines is pH-dependent. A pH that is too low can decrease the reaction rate. Ensure the conjugation buffer is within a pH range of 7.2-8.0. A higher pH (e.g., 8.0) can enhance the conjugation rate.[3] |
| Insufficient Molar Excess of SMCC-DM1 | The stoichiometry of the reactants is a key driver of the final DAR. Increase the molar ratio of the SMCC-DM1 linker-payload to the antibody. It is advisable to perform small-scale pilot experiments with varying molar equivalents (e.g., 5, 10, 15 equivalents) to determine the optimal ratio for your specific antibody.[3] |
| Short Reaction Time or Low Temperature | The conjugation reaction may not have proceeded to completion. Increase the incubation time (e.g., from 2 hours to 4-8 hours or even overnight) or the reaction temperature (e.g., from 4°C to room temperature).[3] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris, will compete with the lysine residues on the antibody for reaction with the SMCC linker. Use an amine-free buffer like phosphate-buffered saline (PBS).[4] |
| Low Antibody Concentration | A low antibody concentration can slow down the reaction kinetics. A recommended concentration range is 2-10 mg/mL.[3] |
ADC Aggregation
Aggregation of the final ADC product is another common problem, which can impact its efficacy and safety.
Potential Causes and Solutions for ADC Aggregation
| Potential Cause | Recommended Solution & Explanation |
| High DAR | The DM1 payload is hydrophobic. ADCs with a high number of conjugated DM1 molecules are more prone to intermolecular interactions and aggregation.[3] Aim for a lower average DAR (e.g., 2-4) by reducing the molar equivalents of SMCC-DM1.[3] |
| Suboptimal Buffer Conditions | The formulation of the final ADC is critical for its stability. After conjugation and purification, formulate the ADC in a buffer optimized for stability. This may involve screening different pH values and including excipients like trehalose.[3] |
| High Protein Concentration | High concentrations of the ADC can increase the likelihood of aggregation. Perform the conjugation at a moderate antibody concentration (e.g., 2-10 mg/mL).[3] |
Experimental Protocols and Workflows
General Protocol for this compound Conjugation
This protocol provides a general guideline and may require optimization based on the specific antibody and desired DAR.[1]
-
Antibody Preparation:
-
SMCC-DM1 Preparation:
-
Conjugation Reaction:
-
Add the desired molar equivalents of the SMCC-DM1 stock solution to the antibody solution.[3] The final concentration of the organic solvent should typically not exceed 10%.[3]
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2-24 hours) with gentle mixing.[3]
-
-
Purification:
-
Purify the ADC from unreacted SMCC-DM1 and other small molecules using methods like size-exclusion chromatography (SEC) or dialysis.[3]
-
-
Characterization:
Visualizing the Process
To better understand the workflow and the underlying chemical reactions, the following diagrams illustrate the key steps.
References
Validation & Comparative
Validating the Cytotoxicity of DM1-SMCC Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxicity of antibody-drug conjugates (ADCs) featuring the DM1 payload conjugated via the non-cleavable SMCC linker. We will delve into the mechanism of action, present comparative cytotoxicity data, and provide detailed experimental protocols to assist researchers in evaluating and selecting ADC candidates.
Introduction to DM1-SMCC Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that deliver potent cytotoxic agents directly to tumor cells.[1] This targeted delivery is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen. The choice of the cytotoxic payload and the linker technology are critical determinants of an ADC's efficacy and safety profile.[2]
This guide focuses on ADCs utilizing:
-
DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule-inhibiting agent.[] It induces cell cycle arrest and apoptosis, making it an effective cytotoxic payload for cancer therapy.[4]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that forms a stable thioether bond between the antibody and the DM1 payload.[] The non-cleavable nature of this linker ensures that the ADC remains intact in circulation, minimizing off-target toxicity.[][5]
Mechanism of Action of this compound ADCs
The cytotoxic effect of a this compound ADC is initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by a cascade of events leading to programmed cell death.
-
Binding and Internalization: The ADC binds to the target antigen on the tumor cell surface.[1]
-
Endocytosis: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The complex is then trafficked to the lysosome.[6]
-
Proteolytic Degradation: Inside the acidic environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[5][7]
-
Payload Release: This degradation releases the cytotoxic payload as a lysine-linker-drug catabolite, specifically Lys-SMCC-DM1.[2][7]
-
Microtubule Disruption: The released Lys-SMCC-DM1 enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[2][8]
-
Cell Cycle Arrest and Apoptosis: This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][4]
Caption: Mechanism of action of a this compound ADC leading to apoptosis.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following table summarizes a comparison of the cytotoxic activity of this compound conjugates with ADCs employing cleavable linkers.
| ADC | Linker Type | Target Cell Line | IC50 (nmol/L) | Reference |
| anti-CD30-MCC-DM1 | Non-cleavable (SMCC derivative) | Karpas 299 | 0.06 | [9] |
| ADCETRIS (anti-CD30-vc-MMAE) | Cleavable (vc) | Karpas 299 | 0.04 | [9] |
| T-DM1 (anti-HER2-SMCC-DM1) | Non-cleavable (SMCC) | SK-BR-3 | Varies by study | [2] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (SMCC) | HCT-15 (MDR1+) | ~10 | [10] |
| anti-EpCAM-PEG4Mal-DM1 | Cleavable (PEG4Mal) | HCT-15 (MDR1+) | ~1 | [10] |
| anti-EGFR-SMCC-DM1 | Non-cleavable (SMCC) | HSC-2 | >10 | [5][11] |
| anti-EGFR-CX-DM1 | Cleavable (Peptide) | HSC-2 | ~5 | [5][11] |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is extracted from multiple sources for comparative illustration.
The data indicates that while this compound conjugates are highly potent, ADCs with cleavable linkers can exhibit greater cytotoxicity in certain contexts, particularly in multi-drug resistant (MDR) cell lines.[10][12] This is often attributed to the "bystander effect," where the released, membrane-permeable payload from a cleavable linker can kill neighboring antigen-negative tumor cells.[5][8] The charged Lys-SMCC-DM1 catabolite from non-cleavable linkers is generally membrane-impermeable, limiting its action to the target cell.[5][7]
Experimental Protocols: In Vitro Cytotoxicity Assay
A variety of assays are available to assess ADC-mediated cytotoxicity.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[13][14]
MTT Assay Protocol
Objective: To determine the IC50 value of a this compound conjugate on antigen-positive and antigen-negative cell lines.
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC and control articles
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in culture medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for a period determined by the cell doubling time (typically 72-120 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.[1]
-
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Comparison with Alternative Linkers
The choice of linker significantly impacts the properties of a DM1-based ADC.
| Feature | Non-Cleavable Linker (SMCC) | Cleavable Linkers (e.g., SPDB, vc) |
| Payload Release Mechanism | Requires complete proteolytic degradation of the antibody in the lysosome.[5] | Cleaved by specific conditions in the tumor microenvironment or inside the cell (e.g., pH, proteases, glutathione).[15] |
| Released Payload | Charged catabolite (e.g., Lys-SMCC-DM1), generally membrane-impermeable.[7] | Often the original, uncharged drug (e.g., DM1), which can be membrane-permeable.[5] |
| Plasma Stability | Generally high, leading to a longer half-life and potentially a wider therapeutic window.[5][10] | Can be less stable, potentially leading to premature drug release.[5] |
| Bystander Effect | Minimal to no bystander effect.[5] | Can induce a bystander effect, killing neighboring antigen-negative cells.[8] |
| Efficacy in Heterogeneous Tumors | May be less effective if antigen expression is varied. | Potentially more effective due to the bystander effect.[5] |
| Off-Target Toxicity | Generally lower due to higher stability and targeted payload release.[] | Potentially higher if the linker is unstable in circulation.[15] |
| Clinical Example | Ado-trastuzumab emtansine (Kadcyla®).[2] | Brentuximab vedotin (Adcetris®) - uses a cleavable vc linker with MMAE payload.[9] |
Conclusion
This compound conjugates are potent and highly specific anti-cancer agents, characterized by their high plasma stability and targeted mechanism of action that minimizes off-target toxicity. The non-cleavable nature of the SMCC linker restricts the cytotoxic effect to antigen-positive cells, which can be advantageous for safety but may limit efficacy in tumors with heterogeneous antigen expression. The choice between a non-cleavable linker like SMCC and a cleavable alternative depends on the specific therapeutic application, the nature of the target antigen, and the tumor microenvironment. Rigorous in vitro cytotoxicity testing, as outlined in this guide, is essential for the rational design and selection of the most effective ADC for a given cancer indication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: DM1-SMCC vs. Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an Antibody-Drug Conjugate (ADC). This choice profoundly influences the ADC's mechanism of action, efficacy, and safety profile. This guide provides an objective comparison of the non-cleavable linker DM1-SMCC and various cleavable linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
The linker in an ADC is the pivotal component connecting the monoclonal antibody (mAb) to the potent cytotoxic payload. Its primary roles are to ensure the ADC remains stable in systemic circulation, preventing premature payload release and off-target toxicity, and to facilitate the efficient release of the payload at the tumor site.[1] The fundamental difference between the two main classes of linkers lies in their payload release mechanism.
This compound: A Non-Cleavable Linker System
The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable linker that connects the maytansinoid payload, DM1, to the antibody through a stable thioether bond.[2][] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2][4] This process liberates the DM1 molecule still attached to the linker and a lysine (B10760008) residue from the antibody, forming Lys-SMCC-DM1.[2] This resulting charged metabolite is generally unable to cross the cell membrane, which limits its action to the target cell and prevents a "bystander effect" on neighboring antigen-negative cells.[2][5] Ado-trastuzumab emtansine (Kadcyla®), an approved ADC for HER2-positive breast cancer, utilizes the this compound platform.[4][6]
Cleavable Linkers: Environmentally-Sensitive Payload Release
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[7] This class of linkers can be broadly categorized into three main types based on their cleavage mechanism:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[7][8]
-
pH-sensitive linkers: Linkers incorporating acid-labile groups, like hydrazones, are designed to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[7][8]
-
Glutathione-sensitive linkers: Disulfide-based linkers are stable in the bloodstream but are readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the extracellular space.[2][7]
A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[7][9] This is particularly beneficial in treating heterogeneous tumors with varied antigen expression.[5]
Comparative Performance Data
The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with non-cleavable linkers like this compound and those with cleavable linkers across key performance parameters.
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.[1]
| ADC Target | Linker-Payload | Cell Line | IC50 (nM) | Reference |
| HER2 | SMCC-DM1 (Non-cleavable) | HCC1954 (HER2+) | 17.2 | [10][11] |
| HER2 | SMCC-DM1 (Non-cleavable) | MDA-MB-468 (HER2-) | 49.9 | [10][11] |
| EpCAM | SMCC-DM1 (Non-cleavable) | MCF-7 | 11 | [11] |
| CD22 | SPP-DM1 (Cleavable, Disulfide) | BJAB | ~0.03 | |
| HER2 | vc-MMAE (Cleavable, Protease) | SK-BR-3 | ~0.02 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Pharmacokinetics
The pharmacokinetic profile of an ADC determines its exposure and persistence in the body. Key parameters include half-life (t1/2), clearance (CL), and the area under the curve (AUC).
| Antibody Target | Linker-Payload | Animal Model | t1/2 (days) | CL (mL/day/kg) | Reference |
| HER2 | SMCC-DM1 (Non-cleavable) | Rat | 10.4 | 0.7 (mL/h/kg) | [12][13] |
| Anti-CD22 | MCC-DM1 (Non-cleavable) | Rat | 6.9 | 10.3 | [12] |
| HER2 | SMCC-DM1 (Non-cleavable) | Mouse | 4.8 | 20.8 | [12] |
| Anti-CD22 | SPP-DM1 (Cleavable, Disulfide) | Rat | 4.4 | 22.0 | [12] |
| HER2 | SPP-DM1 (Cleavable, Disulfide) | Mouse | 2.5 | 50.0 | [12] |
Table 3: In Vivo Efficacy
In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs.
| ADC Target | Linker-Payload | Tumor Model | Efficacy | Reference |
| EpCAM | SMCC-DM1 (Non-cleavable) | Multidrug-resistant xenograft | Tumor growth inhibition | [14] |
| EpCAM | PEG4Mal-DM1 (Cleavable) | Multidrug-resistant xenograft | Complete tumor regressions | [14] |
| CD22 | CX-DM1 (Cleavable, Peptide) | Human lymphoma xenograft | Tumor regression at 3 mg/kg | [13] |
| CD22 | SMCC-DM1 (Non-cleavable) | Human lymphoma xenograft | Less active than CX-DM1 even at 15 mg/kg | [13] |
Mechanism of Action and Bystander Effect
Caption: Mechanisms of action for ADCs with non-cleavable vs. cleavable linkers.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate evaluation and comparison of ADCs.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.[14]
-
Incubation: Incubate the plate for 72-120 hours.[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: General workflow for an in vitro cytotoxicity assay.
2. Bystander Effect Co-culture Assay
This assay assesses the ability of an ADC to kill neighboring antigen-negative cells.[16]
-
Cell Seeding: Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells into a 96-well plate. The Ag- cells can be engineered to express a fluorescent protein for easy identification.[16][17] Include control wells with only Ag- cells and only Ag+ cells. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the seeding medium from the wells and add the ADC-containing medium.
-
Incubation: Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).[16]
-
Data Acquisition: Assess the viability of the Ag- cell population using a suitable method such as flow cytometry or high-content imaging.
-
Data Analysis: Compare the viability of Ag- cells in the co-culture with the viability of Ag- cells in the monoculture control treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[5]
Caption: Workflow for a bystander effect co-culture assay.
3. In Vivo Efficacy Study
These studies are essential to evaluate the anti-tumor activity of an ADC in a living organism.[18]
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize animals into treatment and control groups.
-
ADC Administration: Administer the ADC, control antibody, and vehicle control intravenously.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).[1]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.[1]
Conclusion: Selecting the Optimal Linker
The choice between a non-cleavable linker like this compound and a cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.[1]
This compound (Non-cleavable) is often favored for its superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][4] The lack of a bystander effect may be advantageous in minimizing damage to healthy tissues but could limit efficacy in heterogeneous tumors.
Cleavable linkers offer the potential for enhanced potency through the bystander effect, which can be crucial for treating tumors with varied antigen expression.[1][8] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity if the payload is released prematurely.[2]
Ultimately, a thorough evaluation of ADCs with different linker technologies in robust preclinical models is essential for selecting the optimal candidate for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. biotechinformers.com [biotechinformers.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. hoeford.com [hoeford.com]
A Researcher's Guide to Confirming DM1-SMCC Conjugation Sites: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the characterization of antibody-drug conjugates (ADCs), confirming the precise conjugation site of the cytotoxic payload is a critical quality attribute that profoundly influences the ADC's stability, efficacy, and safety profile. This guide provides a comprehensive comparison of the primary analytical methods used to identify and confirm the conjugation sites of DM1-SMCC, a commonly used linker-payload combination.
This document delves into the established "gold standard" method of peptide mapping by liquid chromatography-tandem mass spectrometry (LC-MS/MS), explores the emergent and streamlined approach of middle-down mass spectrometry, and discusses the utility of orthogonal techniques such as Hydrophobic Interaction Chromatography (HIC). Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in the selection of the most appropriate analytical strategy for your research needs.
At a Glance: Comparing the Methods
The selection of an analytical method for conjugation site analysis is a balance of the required level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for the most common techniques.
| Analytical Method | Primary Application | Resolution Level | Typical Sequence Coverage | Key Advantages | Key Limitations |
| Peptide Mapping LC-MS/MS | Definitive conjugation site identification and quantification. | Amino Acid | >95% (can approach 100%)[1] | Gold standard for site-specific information; provides relative quantification of site occupancy. | Time-consuming sample preparation; potential for modification introduction during sample handling.[2] |
| Middle-Down Mass Spectrometry | Confirmation of conjugation at the subunit level and identification of major conjugation sites. | Protein Subunit (~25 kDa) | ~15-50% (can be higher with advanced fragmentation)[2][3] | Faster sample preparation than peptide mapping; provides a more holistic view of the ADC.[4] | Lower sequence coverage may not identify all conjugation sites, especially for lysine-linked ADCs.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-to-antibody ratio (DAR) and separation of positional isomers. | Isomeric ADC | N/A | Non-denaturing conditions preserve the native protein structure; excellent for DAR distribution.[5] | Indirect method for conjugation site confirmation; typically incompatible with direct MS analysis.[6] |
The Gold Standard: Peptide Mapping by LC-MS/MS
Peptide mapping is the definitive method for pinpointing the exact amino acid residues where the this compound linker-payload is attached.[3] This bottom-up approach involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.
Experimental Protocol: Peptide Mapping of a this compound ADC
1. ADC Denaturation, Reduction, and Alkylation:
-
Dilute the this compound ADC to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 7.5).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce the disulfide bonds. Incubate at 37°C for 60 minutes.
-
To prevent disulfide bond reformation, add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Remove the denaturing and alkylating reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.8).
2. Enzymatic Digestion:
-
Add trypsin to the ADC sample at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 4-18 hours.
-
Quench the digestion by adding 1% trifluoroacetic acid (TFA).
3. LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
The eluent is introduced into a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
4. Data Analysis:
-
Process the raw data using a suitable software package.
-
Identify peptides by matching the fragmentation patterns against a database containing the antibody sequence.
-
Identify this compound conjugated peptides by searching for the characteristic mass shift.
-
The MS/MS spectra of the conjugated peptides will confirm the specific amino acid of attachment.
Caption: Workflow for this compound conjugation site analysis using peptide mapping LC-MS/MS.
An Emerging Alternative: Middle-Down Mass Spectrometry
Middle-down mass spectrometry offers a compromise between the high detail of peptide mapping and the speed of intact mass analysis. This technique involves limited enzymatic digestion of the ADC to produce larger subunits (typically ~25 kDa). These larger fragments, which still contain the conjugation sites, are then analyzed by MS/MS.
Experimental Protocol: Middle-Down MS of a this compound ADC
1. Limited Digestion:
-
Incubate the this compound ADC with an enzyme such as IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) which cleaves the antibody at a specific site below the hinge region. This generates F(ab')2 and Fc fragments.
-
The reaction is typically carried out in a non-denaturing buffer at 37°C for 30-60 minutes.
2. Reduction (Optional):
-
For more detailed analysis, the F(ab')2 fragment can be mildly reduced to yield two Fab arms.
3. LC-MS Analysis:
-
Separate the resulting subunits using reversed-phase liquid chromatography.
-
Analyze the eluting subunits by high-resolution mass spectrometry.
-
Employ advanced fragmentation techniques such as electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD) to fragment the large subunits and localize the conjugation site.[3]
4. Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the intact and conjugated subunits.
-
Analyze the fragmentation data to identify the specific region and, if possible, the amino acid residue of conjugation.
Caption: Workflow for this compound conjugation site analysis using middle-down mass spectrometry.
Orthogonal Confirmation: Hydrophobic Interaction Chromatography (HIC)
While not a direct method for identifying the specific amino acid of conjugation, HIC is a powerful tool for characterizing the heterogeneity of ADCs and can provide valuable information about positional isomers. HIC separates molecules based on their hydrophobicity, and the addition of the hydrophobic this compound linker-payload increases the retention of the ADC on the HIC column.
Experimental Protocol: HIC Analysis of a this compound ADC
1. Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
2. HIC Separation:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with 100% Mobile Phase A.
-
Inject the intact this compound ADC.
-
Elute the ADC species using a descending salt gradient (from 100% A to 100% B).
-
Monitor the elution profile using a UV detector at 280 nm.
3. Data Analysis:
-
The resulting chromatogram will show a profile of peaks corresponding to different drug-to-antibody ratio (DAR) species.
-
For a given DAR value, multiple peaks may be observed, which can indicate the presence of positional isomers with different overall hydrophobicity.[6]
Caption: Workflow for the analysis of this compound ADC heterogeneity using HIC.
Conclusion
The comprehensive characterization of this compound ADCs necessitates a multi-faceted analytical approach. Peptide mapping by LC-MS/MS remains the unparalleled gold standard for the definitive identification and quantification of conjugation sites at the amino acid level. For higher throughput needs and a more global assessment of conjugation, middle-down mass spectrometry presents a compelling and efficient alternative. Hydrophobic Interaction Chromatography serves as an invaluable orthogonal technique, providing crucial information on the drug-to-antibody ratio and the presence of positional isomers. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to ensure the quality, consistency, and safety of their antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. lcms.cz [lcms.cz]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMCC and Other Non-Cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other bioconjugates. The linker determines the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of the widely used non-cleavable linker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), with other non-cleavable alternatives, supported by experimental data.
Introduction to Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[1] Unlike their cleavable counterparts, they do not possess a chemically labile group that is susceptible to cleavage in the tumor microenvironment or intracellularly.[1] Instead, the release of the cytotoxic payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2] This process liberates the payload, which remains attached to the linker and a single amino acid residue (typically lysine) from the antibody.[2] This mechanism of action generally leads to enhanced plasma stability and a wider therapeutic window.[1]
SMCC: The Benchmark Non-Cleavable Linker
SMCC is a heterobifunctional crosslinker that has been extensively used in the development of ADCs, most notably in the FDA-approved drug Kadcyla® (ado-trastuzumab emtansine).[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups on the payload to form a stable thioether bond.[3]
Advantages of SMCC:
-
High Stability: The amide and thioether bonds formed by SMCC are generally stable under physiological conditions, minimizing premature drug release in circulation.[3]
-
Well-Characterized: Extensive research and clinical use have provided a wealth of data on the performance and characteristics of SMCC-linked conjugates.
Disadvantages of SMCC:
-
Hydrophobicity: The cyclohexane (B81311) ring in the SMCC linker is hydrophobic, which can contribute to aggregation of the ADC, particularly with hydrophobic payloads.
-
Potential for Instability: The thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[3]
Alternatives to SMCC: Improving on a Classic
To address the limitations of SMCC, various alternative non-cleavable linkers have been developed. A prominent strategy involves the incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker structure.
PEGylated Non-Cleavable Linkers
PEGylation, the process of attaching PEG chains, can enhance the hydrophilicity and physicochemical properties of ADCs.[4] This can lead to:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG can help to counteract the hydrophobicity of the linker and payload, reducing the propensity for aggregation.[4]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from a comparative study of ADCs constructed with a non-PEGylated SMCC linker versus a PEGylated linker. This data provides insight into the impact of PEGylation on key performance parameters.
| Performance Metric | Non-PEGylated Linker (e.g., SMCC) | PEGylated Linker (e.g., SMCC-PEG) | Rationale |
| In Vitro Cytotoxicity (IC50) | Generally lower IC50 values. | May exhibit slightly higher IC50 values. | The PEG chain may cause steric hindrance, slightly impeding the interaction of the ADC with its target or the release of the payload intracellularly.[4] |
| Plasma Stability (Half-life) | High plasma stability. | Generally higher plasma stability and longer circulation half-life. | The increased hydrodynamic size conferred by the PEG chain can reduce renal clearance and extend circulation time.[4] |
| In Vivo Efficacy | Effective, but may be limited by pharmacokinetics. | Often demonstrates superior in vivo efficacy. | The improved pharmacokinetic profile of PEGylated ADCs can lead to greater tumor accumulation and overall therapeutic effect, often outweighing a slight decrease in in vitro potency.[4] |
| Safety/Tolerability | Generally well-tolerated. | Potentially improved safety profile. | Enhanced stability and reduced aggregation can contribute to a better safety and tolerability profile.[4] |
Table 1: Comparative Performance of Non-Cleavable Linkers.
| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG10K-MMAE (PEGylated) | Reference |
| In Vitro Cytotoxicity (IC50) | ~5 nM | ~110 nM | [5] |
| Circulation Half-life (t1/2) | 19.6 minutes | 219.5 minutes (11.2-fold increase) | [5] |
| Tumor Growth Inhibition | Less effective | More ideal tumor therapeutic ability | [5] |
| Off-target Toxicity | Higher | Reduced by more than 4-fold | [5] |
Table 2: In Vivo Performance of PEGylated vs. Non-PEGylated SMCC Conjugates.
Mandatory Visualization
Experimental Protocols
Protocol 1: General Procedure for SMCC Conjugation
This protocol describes a two-step conjugation process.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Equilibrate the SMCC vial to room temperature before opening.
-
Prepare a stock solution of SMCC in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with PBS.
-
-
Payload Conjugation:
-
Add the thiol-containing payload to the maleimide-activated antibody. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature.
-
The final ADC conjugate can be purified by size-exclusion chromatography or dialysis.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of payload release in plasma.
Materials:
-
ADC constructs
-
Human or mouse plasma
-
PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C. A control incubation in PBS should be run in parallel.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To determine the amount of intact ADC, the samples can be analyzed by size-exclusion chromatography or hydrophobic interaction chromatography.
-
To quantify the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.
-
Plot the percentage of intact ADC or released payload over time to determine the stability profile.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug-linker
-
UV/Vis spectrophotometer
Procedure:
-
Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: typically 280 nm (for the antibody) and the absorbance maximum of the drug.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Calculate the concentrations of the antibody and the drug in the ADC sample using the Beer-Lambert law and simultaneous equations.
-
The average DAR is the molar ratio of the drug to the antibody.
Conclusion
The choice of a non-cleavable linker is a critical aspect of ADC design. While SMCC has a proven track record, its limitations have spurred the development of alternative non-cleavable linkers, such as those incorporating PEG chains. PEGylated linkers can offer significant advantages in terms of improved physicochemical properties and pharmacokinetics, which can translate to enhanced in vivo efficacy and a wider therapeutic window. The selection of the optimal non-cleavable linker should be based on a thorough evaluation of the specific antibody, payload, and desired therapeutic application.
References
A Researcher's Guide to Validating In Vitro Potency of DM1-SMCC Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, establishing the potency of antibody-drug conjugates (ADCs) through robust in vitro assays is a cornerstone of preclinical assessment. This guide provides a comparative analysis of key in vitro assays for determining the potency of ADCs utilizing the DM1 cytotoxic payload linked via the non-cleavable SMCC linker. Detailed experimental protocols and comparative data are presented to aid in the rigorous evaluation of these complex biotherapeutics.
The efficacy of a DM1-SMCC ADC is contingent on a sequence of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and the subsequent release of the DM1 payload to induce cell death.[1] A suite of in vitro assays is essential to dissect and quantify each of these steps, thereby providing a comprehensive understanding of the ADC's potency and mechanism of action.
Comparative Analysis of In Vitro Potency
The potency of this compound ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the viability of a cancer cell population by 50%. This value is a critical metric for comparing the efficacy of different ADC candidates and is influenced by factors such as the level of target antigen expression on the cell surface and the intrinsic sensitivity of the cell line to the DM1 payload.
Below are tables summarizing the in vitro cytotoxicity of various this compound ADCs across a range of cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, duration of drug exposure, and the chosen viability assay.
Table 1: Comparative In Vitro Cytotoxicity of an Anti-CD30-MCC-DM1 ADC [2]
| ADC | Target | Cell Line | IC50 (nmol/L) |
| anti-CD30-MCC-DM1 | CD30 | Karpas 299 | 0.06 |
| ADCETRIS® (comparator) | CD30 | Karpas 299 | 0.04 |
| T-DM1 (non-binding control) | HER2 | Karpas 299 | 31.02 |
| anti-CD30-MCC-DM1 | CD30 | L428 | < 0.13 |
Table 2: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines [3][4]
| ADC | Target | Cell Line | Cancer Type | IC50 (pM) | IC50 (nM) - H32-DM1 series |
| T-DM1 | HER2 | NCI-N87 | Gastric Cancer | 82 ± 10 | - |
| T-DM1 | HER2 | HCC1954 | Breast Cancer | 33 ± 20 | - |
| H32-DM1 series | HER2 | SK-BR-3 | Breast Cancer | - | ~ 0.05 - 0.08 |
| H32-DM1 series | HER2 | BT474 | Breast Cancer | - | ~ 0.5 - 0.8 |
| Kadcyla® (T-DM1) | HER2 | SK-BR-3 | Breast Cancer | - | ~ 0.25 |
| Kadcyla® (T-DM1) | HER2 | BT474 | Breast Cancer | - | ~ 5.0 |
Table 3: Comparative In Vitro Potency of Trastuzumab and T-DM1 [5]
| Agent | Cell Line | HER2 Amplification | IC50 (μg/mL) |
| Trastuzumab | BT-474 | Yes | > 10 |
| T-DM1 | BT-474 | Yes | 0.085 - 0.148 |
| Trastuzumab | SK-BR-3 | Yes | > 10 |
| T-DM1 | SK-BR-3 | Yes | 0.007 - 0.018 |
Key In Vitro Assays for Potency Validation
A comprehensive in vitro validation of a this compound ADC involves a battery of assays designed to assess its cytotoxicity, internalization, and potential for bystander killing.
Cytotoxicity Assays
These assays are fundamental to determining the potency of an ADC by measuring its ability to kill target cancer cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[3]
-
ADC Treatment: Replace the culture medium with fresh medium containing serial dilutions of the this compound ADC. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect, typically 72 to 144 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Internalization Assays
The internalization of the ADC is a prerequisite for the intracellular release of the DM1 payload. Flow cytometry is a powerful technique for quantifying this process.
Flow Cytometry-Based Internalization Assay
This method measures the amount of ADC that has been internalized by the cells.
Experimental Protocol:
-
ADC Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Treatment: Incubate the target cells with the fluorescently labeled ADC at 37°C for various time points. As a control, incubate cells with the ADC at 4°C to allow surface binding but prevent internalization.
-
Surface Signal Quenching: After incubation, wash the cells and add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC bound to the cell surface.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The remaining fluorescence intensity is proportional to the amount of internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cells at different time points to determine the rate and extent of internalization.
Bystander Effect Assays
The bystander effect refers to the ability of the cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. For ADCs with non-cleavable linkers like SMCC, the bystander effect is generally limited because the released payload (lysine-SMCC-DM1) is charged and has low membrane permeability.[5] However, it is still crucial to assess this property.
In Vitro Co-culture Bystander Killing Assay
This assay directly evaluates the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Experimental Protocol:
-
Cell Labeling: Label the antigen-positive (Ag+) and antigen-negative (Ag-) cell lines with different fluorescent proteins (e.g., GFP and mCherry) to distinguish them during analysis.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plates for 96 to 144 hours.[3]
-
Analysis: Use a high-content imager or flow cytometer to quantify the viability of the Ag- cell population based on their fluorescence. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in the validation of this compound ADC potency, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and the signaling pathway leading to cell death.
Workflow for in vitro validation of this compound ADC potency.
Mechanism of action of a this compound ADC.
Signaling pathway of DM1-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Efficacy Showdown: DM1-SMCC vs. Auristatin-Based ADCs in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most prominent payloads are the maytansinoid derivative DM1, commonly linked via the non-cleavable SMCC linker, and the auristatin family, particularly monomethyl auristatin E (MMAE) and F (MMAF). This guide provides an objective comparison of the efficacy of DM1-SMCC and auristatin-based ADCs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.
Executive Summary
Both DM1 and auristatins are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The choice between these payloads, however, significantly impacts the pharmacological properties and therapeutic window of an ADC. Key differentiating factors include the nature of the linker (cleavable vs. non-cleavable), membrane permeability of the payload, and the resulting bystander effect. Auristatin-based ADCs, often paired with cleavable linkers, can release their membrane-permeable payload into the tumor microenvironment, enabling the killing of adjacent antigen-negative tumor cells—a phenomenon known as the bystander effect.[2][3] In contrast, the lysine-SMCC-DM1 catabolite generated from this compound ADCs is charged and largely retained within the target cell, limiting its bystander activity.[4][5] This fundamental difference in their mechanism of action dictates their suitability for different tumor types and antigen expression patterns.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the in vitro cytotoxicity and in vivo efficacy of this compound and auristatin-based ADCs from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Auristatin-Based ADCs
| ADC Construct | Target Antigen | Payload | Linker | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-DM1 | HER2 | DM1 | SMCC (non-cleavable) | SK-BR-3 | 0.5 | [3] |
| Anti-CD22-MCC-DM1 | CD22 | DM1 | MCC (non-cleavable) | NHL B-cell lines | Potent Inhibition | [1] |
| Brentuximab Vedotin | CD30 | MMAE | Val-Cit (cleavable) | Karpas 299 | ~1 | [3] |
| Anti-CD30-vc-MMAE | CD30 | MMAE | Val-Cit (cleavable) | L-428 | ~10 | [6] |
| Trastuzumab-MMAE | HER2 | MMAE | Val-Cit (cleavable) | NCI-N87 | 0.2 | [7] |
| Trastuzumab-MMAF | HER2 | MMAF | mc (non-cleavable) | KPL-4 | 0.05 | [8] |
Table 2: In Vivo Efficacy of this compound and Auristatin-Based ADCs in Xenograft Models
| ADC Construct | Target Antigen | Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Trastuzumab-DM1 | HER2 | DM1 | HER2+ Breast Cancer | 15 mg/kg, single dose | Tumor regression | [9] |
| Anti-CD22-MCC-DM1 | CD22 | DM1 | NHL B-cell Lymphoma | Not specified | Complete tumor regression | [1] |
| Brentuximab Vedotin | CD30 | MMAE | Anaplastic Large Cell Lymphoma | 3 mg/kg, single dose | Significant tumor regression | [10] |
| Anti-EGFR-vc-MMAE | EGFR | MMAE | A549 Lung Cancer | 10 mg/kg, weekly | Significant tumor growth inhibition | [6] |
| Trastuzumab-MMAE | HER2 | MMAE | Gastric Cancer | 5 mg/kg, twice weekly | Tumor growth inhibition | [7] |
Mechanism of Action and Signaling Pathways
Both DM1 and auristatins exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][2]
General mechanism of action for microtubule-inhibiting ADCs.
A key distinction lies in the bystander effect. Auristatin-based ADCs with cleavable linkers can release a membrane-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative cells. This is particularly advantageous in tumors with heterogeneous antigen expression.[2]
The bystander effect of auristatin-based ADCs.
In contrast, the catabolite of this compound, Lys-SMCC-DM1, is charged and has poor membrane permeability, thus limiting its ability to exert a bystander effect.[4][11]
Experimental Protocols
Accurate assessment of ADC efficacy relies on robust and well-defined experimental protocols. Below are methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[12][13]
Workflow:
Workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate target cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the respective wells. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours for microtubule inhibitors).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in a mouse xenograft model.[10][14]
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, control antibody, and vehicle control intravenously at the specified dosing regimen (e.g., once weekly for 3 weeks).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is often tumor growth inhibition or tumor regression.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The choice between this compound and auristatin-based payloads for ADC development is a critical decision that hinges on the specific therapeutic application. Auristatin-based ADCs with cleavable linkers offer the advantage of a bystander effect, which can be beneficial in treating tumors with heterogeneous antigen expression.[2][] Conversely, this compound ADCs provide a more targeted, cell-autonomous killing mechanism due to the limited membrane permeability of their catabolite.[4][5] The selection of the optimal payload-linker combination requires careful consideration of the target antigen, tumor histology, and the desired therapeutic index. The experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of these powerful anti-cancer agents.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Analytical Maze: A Comparative Guide to DAR Measurement of DM1-SMCC ADCs
For researchers, scientists, and drug development professionals steering the complex course of antibody-drug conjugate (ADC) development, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute. This guide provides a comprehensive comparison of the predominant analytical methods for measuring the DAR of ADCs utilizing the DM1-SMCC linker-payload combination, offering insights into their principles, performance, and ideal applications.
The therapeutic efficacy and safety of an ADC are intrinsically linked to its DAR. An optimal DAR ensures potent cell-killing activity while minimizing off-target toxicities. For ADCs employing the maytansinoid derivative DM1 linked via the non-cleavable SMCC linker, several robust analytical techniques have been established for DAR characterization. This guide delves into the validation of three principal methods: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting a comparative analysis to aid in method selection and implementation.
At a Glance: Comparing the Analytical Arsenal
The choice of an analytical method for DAR determination hinges on the specific requirements of the analysis, including the stage of development, the level of detail required, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their respective extinction coefficients. | Separates ADC species based on the hydrophobicity imparted by the drug-linker, under native or near-native conditions. | Separates ADC species by chromatography and detects them based on their mass-to-charge ratio, providing precise mass information. |
| Information Provided | Average DAR. | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Average DAR, distribution of DAR species, and confirmation of drug load on both intact antibody and its subunits (light and heavy chains).[1] |
| Sample State | Native | Native (non-denaturing).[2] | Denatured and often reduced.[2] |
| Resolution | Not applicable | Good for resolving species with different numbers of hydrophobic drugs.[2] May have limitations for very hydrophobic, high-DAR species.[3] | Very high resolution, capable of resolving species with small mass differences.[2] |
| Throughput | High | Moderate | Moderate to Low |
| Primary Application | Rapid, routine estimation of average DAR.[1] | Routine quality control, monitoring of DAR distribution.[4][5] | In-depth characterization, structural confirmation, and investigation of heterogeneity.[1][2] |
Delving Deeper: Experimental Protocols
Detailed and validated protocols are paramount for reproducible and accurate DAR measurements. Below are representative methodologies for each of the discussed techniques.
UV-Vis Spectroscopy
This method offers a straightforward and rapid approach to determine the average DAR.[1][6]
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., PBS).
-
Spectrophotometer Setup: Use a calibrated spectrophotometer.
-
Measurement: Measure the absorbance of the ADC solution at two specific wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug-linker has a distinct absorbance maximum (e.g., 252 nm for DM1).[7]
-
Calculation: The average DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the this compound at both wavelengths.[1][7]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for resolving different drug-loaded ADC species under non-denaturing conditions.[8]
Methodology:
-
Instrumentation: A UHPLC or HPLC system with a UV detector.
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).[2]
-
Mobile Phases:
-
Mobile Phase A (Binding Buffer): High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0).[2]
-
Mobile Phase B (Elution Buffer): Low salt concentration (e.g., 20 mM sodium phosphate, pH 7.0).[2]
-
-
Gradient: A linear gradient from high to low salt concentration is typically used to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).
-
Detection: UV absorbance at 280 nm.[2]
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most comprehensive characterization of ADCs, offering precise mass measurements that confirm the DAR distribution.[1][2] This is often performed on the intact ADC or after reduction to separate the light and heavy chains.
Methodology for Intact Mass Analysis:
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
-
Chromatography (Reversed-Phase):
-
Gradient: A gradient from low to high organic mobile phase is used to elute the different ADC species.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Analysis: The mass spectrometer acquires spectra of the eluting species.
-
-
Data Analysis: The raw mass spectra are deconvoluted to determine the masses of the different DAR species. The average DAR is calculated from the relative abundance of each species.[9]
Visualizing the Workflow: A Logical Approach to Method Selection
The selection of an appropriate DAR analysis method is a critical decision in the ADC development workflow. The following diagram illustrates a logical progression for choosing the most suitable technique based on the analytical needs.
Caption: A decision tree to guide the selection of an appropriate analytical method for DAR measurement.
Conclusion: An Integrated Approach for Comprehensive Characterization
The validation of analytical methods for DAR measurement is a cornerstone of ADC development. While UV-Vis spectroscopy provides a rapid assessment of the average DAR, it lacks the granularity to characterize the distribution of different species. HIC offers a significant advantage by providing a profile of the DAR distribution under native-like conditions, making it a workhorse for quality control. For the most detailed and unambiguous characterization, LC-MS is the gold standard, delivering precise mass information that confirms the identity and distribution of each ADC species.
Ultimately, a multi-faceted analytical strategy that leverages the strengths of each of these techniques is often the most effective approach. The use of orthogonal methods, such as comparing HIC and LC-MS data, provides a higher degree of confidence in the analytical results and a more complete understanding of the ADC's composition.[1] This comprehensive characterization is essential for ensuring the quality, consistency, and clinical success of this compound ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
A Head-to-Head Comparison of DM1 Conjugation Strategies for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and therapeutic index of antibody-drug conjugates (ADCs) are critically influenced by the strategy used to conjugate the cytotoxic payload to the monoclonal antibody (mAb). Mertansine (DM1), a potent tubulin inhibitor, is a widely utilized payload in ADC development. This guide provides an objective, data-driven comparison of different DM1 conjugation strategies, including traditional stochastic methods targeting lysines and cysteines, and modern site-specific enzymatic approaches. We present supporting experimental data, detailed methodologies for key characterization assays, and visualizations to aid in the selection of an optimal conjugation strategy for your research and drug development programs.
At a Glance: Key Performance Differences of DM1 Conjugation Strategies
The choice of conjugation strategy significantly impacts the homogeneity, stability, and in vivo performance of a DM1 ADC. While stochastic methods are well-established, site-specific approaches offer greater control over the drug-to-antibody ratio (DAR) and the location of conjugation, which can lead to an improved therapeutic window.
| Feature | Stochastic Lysine (B10760008) Conjugation | Stochastic Cysteine Conjugation | Site-Specific (Enzymatic/Engineered) Conjugation |
| Target Residue | ε-amino group of lysine | Thiol group of cysteine (from reduced interchain disulfides) | Engineered cysteines, glutamines, or specific peptide tags |
| Homogeneity | Heterogeneous mixture of ADCs with a wide DAR distribution (typically 0-8) and positional isomers.[1] | Moderately heterogeneous, with a distribution of even-numbered DARs (0, 2, 4, 6, 8).[2] | Highly homogeneous with a precisely defined DAR (e.g., DAR 2 or 4).[3] |
| DAR Control | Poor; average DAR can be controlled to some extent by reaction conditions. | Moderate; dependent on the extent of disulfide bond reduction.[4] | Excellent; precise control over the number and location of conjugated drugs.[3] |
| In Vitro Potency | Potent, but the heterogeneous mixture can complicate interpretation.[5] | Potent, with activity generally scaling with the average DAR. | Potent and allows for clear structure-activity relationship (SAR) studies.[5] |
| In Vivo Efficacy | Can be highly efficacious, though heterogeneity may lead to faster clearance of higher DAR species and potential for off-target toxicity. In some models, lysine-linked ADCs have shown superior efficacy to site-specific versions.[5][6] | Generally efficacious, but linker stability and conjugation site can impact performance. | Often demonstrates an improved therapeutic index with comparable or superior efficacy to stochastic ADCs due to optimized pharmacokinetics and better tolerability.[7] |
| Pharmacokinetics | Heterogeneous population leads to variable PK profiles; higher DAR species tend to have faster clearance.[8] | More predictable PK than lysine conjugates, but still a mixture of species. | Homogeneous nature leads to more predictable and often improved PK profiles with reduced clearance.[7] |
| Manufacturing | Well-established and relatively straightforward chemistry.[1] | Requires a reduction step prior to conjugation, adding a step to the process.[4] | Requires antibody engineering and specialized enzymatic or chemical steps, which can be more complex and costly.[9][] |
Quantitative Data Summary
The following tables summarize representative quantitative data comparing the characteristics of DM1 ADCs prepared by different conjugation methods. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented here are compiled from various sources.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
| Conjugation Strategy | Predominant DAR Species | Average DAR | Reference |
| Stochastic Lysine | Broad distribution (DAR 0-8) | ~3.5 | [11] |
| Stochastic Cysteine | Even-numbered distribution (DAR 0, 2, 4, 6, 8) | ~3.1 - 4.0 | [3][7] |
| Site-Specific (Engineered Cysteine) | Primarily a single species (e.g., DAR 2) | ~1.6 - 2.0 | [3][4] |
Table 2: In Vitro Cytotoxicity (IC50) of Anti-HER2 DM1 ADCs against HER2-Positive Cancer Cell Lines
| Cell Line | Stochastic Lysine ADC (IC50) | Site-Specific Cysteine ADC (IC50) | Reference |
| SK-BR-3 | 0.007 - 0.018 µg/mL | Not directly compared in the same study | [12] |
| BT-474 | 0.085 - 0.148 µg/mL | Not directly compared in the same study | [12] |
| Karpas 299 (CD30+) | 0.06 nmol/L (Anti-CD30 ADC) | Not applicable | [13] |
Note: In vitro potency often scales with the total DM1 delivered to cells, and direct comparisons are most meaningful when the same antibody and linker are used.[5]
Table 3: In Vivo Efficacy of DM1 ADCs in Xenograft Models
| Xenograft Model | Conjugation Strategy | Dosing | Outcome | Reference |
| KB (FRα-positive) | Stochastic Lysine | Matched payload doses | ~2-fold superior activity to site-specific constructs on a molar DM1 basis. | [5] |
| NCI-N87 (HER2-positive) | Site-Specific (AJICAP) | 5 mg/kg | Significant tumor regression comparable to Kadcyla® (lysine-conjugated T-DM1). | [7] |
Experimental Protocols
Accurate characterization and comparison of different DM1 conjugation strategies rely on robust and well-defined experimental protocols.
Protocol 1: Stochastic Lysine Conjugation of DM1
Objective: To conjugate DM1 to solvent-accessible lysine residues on a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM1 derivative with an amine-reactive linker (e.g., SMCC-DM1)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Linker-Payload Preparation: Dissolve the amine-reactive DM1 derivative in an organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the DM1 derivative to the antibody solution at a specific molar excess (e.g., 5-10 fold) to achieve the desired average DAR. The reaction is typically carried out at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess linker-payload.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using SEC.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using HIC-HPLC, SEC-MALS, and mass spectrometry.
Protocol 2: Site-Specific Cysteine Conjugation of DM1 (via Engineered Cysteines)
Objective: To conjugate DM1 to engineered cysteine residues for a site-specific ADC.
Materials:
-
Engineered mAb with accessible cysteine residues
-
Reducing agent (e.g., TCEP)
-
DM1 derivative with a thiol-reactive linker (e.g., maleimide-DM1)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Reduction: Reduce the engineered cysteine residues by incubating the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into conjugation buffer using a desalting column.
-
Conjugation Reaction: Immediately add the thiol-reactive DM1 derivative to the reduced antibody at a 2-5 fold molar excess per cysteine. The reaction is typically performed at room temperature for 1-2 hours.
-
Purification: Purify the ADC using SEC to remove unconjugated linker-payload and any unreacted antibody.
-
Characterization: Analyze the purified ADC for DAR, homogeneity, and stability using HIC-HPLC, RP-HPLC, and mass spectrometry.
Protocol 3: Enzymatic Conjugation of DM1 using Transglutaminase (MTGase)
Objective: To achieve site-specific conjugation of DM1 to a specific glutamine residue on the antibody.
Materials:
-
Deglycosylated mAb (to expose the Gln295 residue)
-
Microbial Transglutaminase (MTGase)
-
Amine-containing DM1-linker derivative
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
-
Purification system (e.g., Protein A chromatography followed by SEC)
Procedure:
-
Antibody Deglycosylation: Treat the mAb with an appropriate glycosidase (e.g., PNGase F) to remove the N-linked glycans and expose the glutamine at position 295.
-
Enzymatic Reaction: Mix the deglycosylated antibody with the amine-containing DM1-linker and MTGase in the reaction buffer. The reaction is typically incubated at 37°C for several hours to overnight.
-
Purification: Purify the resulting ADC using Protein A chromatography to remove the enzyme and unreacted components, followed by SEC for buffer exchange and removal of aggregates.
-
Characterization: Assess the DAR, homogeneity, and conjugation site of the purified ADC using mass spectrometry and HIC-HPLC.
Mandatory Visualizations
Signaling Pathway of DM1-Induced Apoptosis
Caption: DM1-ADC binds to a tumor antigen, is internalized, and releases DM1, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Workflow for ADC Characterization
Caption: Workflow for the production and characterization of DM1-ADCs, from conjugation to in vivo efficacy testing.
Logical Relationship of Conjugation Strategies
Caption: Overview of different DM1 conjugation strategies, leading to ADCs with varying degrees of homogeneity.
References
- 1. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synaffix.com [synaffix.com]
- 11. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Characterization of DM1-SMCC Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for DM1-SMCC ADCs with Supporting Experimental Data.
The development and manufacturing of antibody-drug conjugates (ADCs) require rigorous analytical characterization to ensure their safety, efficacy, and quality. For ADCs utilizing the DM1 cytotoxic payload linked via a non-cleavable SMCC linker, a multi-faceted analytical approach is crucial for monitoring critical quality attributes (CQAs). This guide provides a comparative overview of key techniques used in the characterization of this compound ADCs, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.
Key Characterization Techniques and Their Applications
The primary analytical methods for characterizing this compound ADCs include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and imaged Capillary Isoelectric Focusing (iCIEF). Each technique provides unique insights into the molecular properties of the ADC.
Hydrophobic Interaction Chromatography (HIC) is a powerful method for determining the drug-to-antibody ratio (DAR) distribution.[1][2][3] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. HIC separates ADC species based on these differences, allowing for the quantification of antibodies with varying numbers of attached drug molecules.[2] This technique is performed under non-denaturing conditions, which preserves the native structure of the ADC.[1][3]
Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[4][5][6] The presence of aggregates in ADC preparations is a critical concern as it can impact immunogenicity and pharmacokinetics.[6] The hydrophobic nature of this compound ADCs can sometimes lead to non-specific interactions with SEC columns, resulting in peak tailing.[4][5] Therefore, optimization of mobile phase conditions and selection of appropriate SEC columns are critical for accurate analysis.[4][7]
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is an indispensable tool for determining the average DAR and for detailed structural characterization.[8][9][10] Both intact and reduced mass analysis can be performed. Reduced mass analysis, where the antibody's light and heavy chains are separated, provides information on the distribution of the drug on each chain.[11][12] Native MS, a newer approach, allows for the analysis of the intact ADC under non-denaturing conditions.[13]
Imaged Capillary Isoelectric Focusing (iCIEF) is used to assess the charge heterogeneity of ADCs.[14][15][16] The conjugation of DM1 to lysine (B10760008) residues on the antibody neutralizes the positive charge of the lysine, leading to a decrease in the isoelectric point (pI) of the ADC.[15] iCIEF separates these charge variants, providing a detailed profile of the ADC preparation and can be used to monitor manufacturing consistency.[14][15]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters obtained from each characterization technique.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Mass Spectrometry (MS) | Imaged Capillary Isoelectric Focusing (iCIEF) |
| Primary Output | Drug-to-Antibody Ratio (DAR) Distribution | Percentage of Aggregates and Fragments | Average Drug-to-Antibody Ratio (DAR) | Charge Variant Profile (pI) |
| Information Provided | Relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4) | Purity, presence of high and low molecular weight species | Precise mass of intact ADC and subunits, confirming conjugation | Distribution of acidic, basic, and main isoforms |
| Typical Throughput | Moderate | High | Low to Moderate | High |
| MS Compatibility | Traditionally low due to non-volatile salts, but online HIC-MS methods are emerging.[17] | Compatible, SEC-MS provides simultaneous analysis of size variants and mass.[8] | Direct measurement | Can be coupled with MS for peak identification.[13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug-to-antibody ratios.
Instrumentation: A high-pressure liquid chromatography (HPLC) system with a UV detector.[1]
Column: A HIC column, such as one with a butyl or phenyl stationary phase.[18]
Mobile Phases:
-
Mobile Phase A (High Salt): 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to different DAR species to determine their relative abundance.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of aggregates and fragments in the ADC sample.
Instrumentation: A bio-inert HPLC or UHPLC system with a UV detector.[4]
Column: An SEC column suitable for monoclonal antibodies, such as the Agilent AdvanceBio SEC.[4][6]
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20 µg of the this compound ADC sample.
-
Run an isocratic elution for 20 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to aggregates, monomer, and fragments to determine their respective percentages.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Average DAR Determination (Reduced Mass Analysis)
Objective: To determine the average DAR by analyzing the masses of the reduced light and heavy chains.
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[19]
Column: A reversed-phase column, such as a PLRP-S column.[19]
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 50 mM to reduce the disulfide bonds.[19]
-
Incubate at 37°C for 30 minutes.[19]
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the spectra for the light and heavy chains to determine the masses of the different drug-loaded species.
-
Calculate the weighted average DAR based on the relative abundance of each species.[19]
Imaged Capillary Isoelectric Focusing (iCIEF) for Charge Heterogeneity Analysis
Objective: To separate and quantify the charge variants of the ADC.
Instrumentation: An iCIEF system.[14][15]
Sample Preparation:
-
Prepare a sample mixture containing the ADC, ampholytes, and pI markers.
Procedure:
-
Load the sample mixture into the capillary.
-
Apply a high voltage to create a pH gradient and focus the proteins at their respective pIs.
-
Detect the focused protein bands using a whole-column UV detector.
-
Quantify the relative amounts of acidic, main, and basic variants by integrating the peak areas.
Visualizing Experimental Workflows
Conclusion
A comprehensive characterization of this compound ADCs relies on the orthogonal application of multiple analytical techniques. HIC, SEC, MS, and iCIEF each provide critical and complementary information regarding the drug-to-antibody ratio, aggregation, molecular weight, and charge heterogeneity. The selection of a specific method or combination of methods will depend on the development stage of the ADC and the specific quality attributes being assessed. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of ADC development.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaged Capillary Isoelectric Focusing Coupled to High-Resolution Mass Spectrometry (icIEF-MS) for Cysteine-Linked Antibody-Drug Conjugate (ADC) Heterogeneity Characterization Under Native Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaged Capillary Isoelectric Focusing (icIEF) for Analyzing Antibody Drug Conjugates | Bio-Techne [bio-techne.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. Capillary Isoelectric Focusing (cIEF) - Creative Proteomics [creative-proteomics.com]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lcms.cz [lcms.cz]
The Critical Role of Linker Chemistry in the Performance of DM1-Based Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the intricate interplay between the antibody, the cytotoxic payload, and the linker that connects them. For ADCs utilizing the potent microtubule inhibitor DM1, the choice of linker chemistry is a pivotal design parameter that significantly influences the drug-to-antibody ratio (DAR), stability, pharmacokinetic profile, and ultimately, the therapeutic window. This guide provides an objective comparison of the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with alternative cleavable linker strategies for DM1-based ADCs, supported by experimental data and detailed methodologies.
The Balancing Act: Stability vs. Payload Release
The ideal linker must be exceptionally stable in systemic circulation to prevent premature release of the highly toxic DM1 payload, which could lead to severe off-target toxicities.[1][2] However, upon internalization of the ADC into the target cancer cell, the linker must facilitate the efficient release of DM1 to exert its cytotoxic effect.[3] The fundamental difference in how this balance is achieved lies in the linker's core chemistry: non-cleavable versus cleavable.
Non-Cleavable Linkers: The SMCC-DM1 Paradigm
The SMCC linker forms a stable thioether bond with DM1 and attaches to lysine (B10760008) residues on the antibody.[4] The release of the active payload, in the form of lysine-SMCC-DM1, is entirely reliant on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5] This mechanism ensures high plasma stability and minimizes off-target toxicity, as the released payload is a charged molecule with low membrane permeability, thus limiting its ability to affect neighboring healthy cells (a phenomenon known as the bystander effect).[3][5] Ado-trastuzumab emtansine (Kadcyla®), a clinically approved ADC, utilizes this SMCC-DM1 technology.[6]
Cleavable Linkers: Tailored Payload Release
In contrast, cleavable linkers are designed to be selectively broken down by specific triggers that are more prevalent in the tumor microenvironment or within cancer cells.[3] This can lead to the release of a more membrane-permeable and potent form of the DM1 payload, potentially enabling a bystander effect, which is advantageous in treating heterogeneous tumors with varied antigen expression.[4] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: These often incorporate peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B, which are frequently overexpressed in tumors.[3]
-
pH-sensitive linkers: Hydrazone-based linkers, for example, are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[1]
-
Disulfide linkers: These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the bloodstream.[3]
Quantitative Comparison of DM1-ADC Performance
The choice of linker chemistry has a profound impact on key performance metrics of DM1-ADCs. The following tables summarize comparative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, cell lines, and animal models used.
Table 1: In Vitro Cytotoxicity (IC50) of DM1-ADCs with Different Linkers
| ADC Configuration | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Key Findings & References |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | HCT-116 | EpCAM | 1.1 | Significantly more potent than the SMCC-DM1 counterpart.[4] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | HCT-116 | EpCAM | 43 | The cleavable linker demonstrated superior in vitro cytotoxicity.[4] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | SK-BR-3 | HER2 | ~15 | Displayed high in vitro potency.[7] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | SK-BR-3 | HER2 | ~18 | Showed comparable high potency to the disulfide-linked version in this cell line.[7] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | BT-474 | HER2 | ~85 | Potent, but less so than T-DM1 in this particular cell line.[7] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | BT-474 | HER2 | ~148 | Displayed greater potency in this cell line compared to the disulfide-linked ADC.[7] |
Table 2: In Vivo Efficacy of DM1-ADCs in Xenograft Models
| ADC Configuration | Linker Type | Xenograft Model | Dosing | Outcome | Key Findings & References |
| anti-EpCAM-CX-DM1 | Cleavable (Triglycyl Peptide) | Calu-3 | 3 mg/kg | Significant tumor regression. | More active at a 5-fold lower dose than the SMCC ADC.[4] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (Thioether) | Calu-3 | 15 mg/kg | Tumor growth inhibition. | Required a higher dose to achieve a lesser effect compared to the cleavable linker ADC.[4] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | MMTV-HER2 Fo5 | Not specified | Effective | Showed anti-tumor activity in a trastuzumab-resistant model.[7] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (Thioether) | MMTV-HER2 Fo5 | Not specified | More effective | Exhibited improved efficacy over the disulfide-linked versions in this model.[7] |
Table 3: Pharmacokinetic Parameters of DM1-ADCs
| ADC Configuration | Linker Type | Species | Half-life (t1/2) | Clearance | Key Findings & References |
| Ab-CX-DM1 | Cleavable (Triglycyl Peptide) | Mouse | 9.9 days | 0.7 mL/h/kg | Comparable stability to the non-cleavable SMCC linker in mouse plasma. |
| Ab-SMCC-DM1 | Non-cleavable (Thioether) | Mouse | 10.4 days | 0.7 mL/h/kg | High plasma stability is a characteristic of non-cleavable linkers. |
| T-SPP-DM1 | Cleavable (Disulfide) | Mouse | 2.69 days | 40.1 mL/day/kg | Faster clearance compared to T-DM1, suggesting lower stability.[3] |
| T-DM1 (SMCC) | Non-cleavable (Thioether) | Mouse | 5.72 days | 18.9 mL/day/kg | Slower clearance indicates greater stability of the thioether linkage.[3] |
Mandatory Visualizations
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ADC performance.
Protocol 1: Conjugation of DM1 to Antibody via SMCC Linker
1. Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0) to a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
2. Linker-Payload Solution Preparation:
-
Dissolve SMCC-DM1 in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM. This solution should be prepared fresh before use.
3. Conjugation Reaction:
-
Add the SMCC-DM1 solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody) to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
4. Quenching and Purification:
-
Quench the reaction by adding an excess of a primary amine-containing reagent (e.g., N-acetylcysteine).
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
5. Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Characterize the ADC for DAR, aggregation, and purity using methods described in Protocol 2.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
1. UV-Vis Spectroscopy (for average DAR):
-
Measure the absorbance of the purified ADC at 252 nm (for DM1) and 280 nm (for the antibody).
-
Calculate the average DAR using the Beer-Lambert law and the known molar extinction coefficients of the antibody and DM1 at these wavelengths, correcting for the contribution of DM1 to the absorbance at 280 nm.
2. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated DM1 molecules, as each DM1 adds to the overall hydrophobicity.
-
The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
The average DAR can be calculated by the weighted average of the peak areas.
3. Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can provide information on the distribution of different DAR species.
-
For more detailed analysis, the ADC can be reduced to separate the light and heavy chains, and the drug load on each chain can be determined by LC-MS.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72-120 hours.
3. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously implant human cancer cells that express the target antigen into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Randomization and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with SMCC linker, ADC with cleavable linker).
-
Administer the treatments intravenously at the desired dose and schedule.
3. Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.
Conclusion
The selection of linker chemistry is a critical decision in the design of DM1-based ADCs, with a direct impact on their therapeutic index. The non-cleavable SMCC linker offers the advantage of high plasma stability, which generally translates to a better safety profile, as exemplified by the clinical success of Kadcyla®. However, the lack of a bystander effect may limit its efficacy in heterogeneous tumors.[4]
Cleavable linkers, on the other hand, can provide enhanced potency through the release of a membrane-permeable payload, enabling the killing of adjacent antigen-negative tumor cells.[4] This can be particularly beneficial in tumors with varied antigen expression. However, this potential for increased efficacy must be carefully balanced against the risk of premature payload release and associated off-target toxicity.[3]
Ultimately, the optimal linker strategy for a DM1-ADC is context-dependent and requires a thorough evaluation of the target antigen, the tumor microenvironment, and the desired therapeutic profile. The experimental protocols provided in this guide offer a framework for the systematic assessment and comparison of different linker technologies to inform the rational design of the next generation of safe and effective antibody-drug conjugates.
References
A Comparative Study of DM1-SMCC in Diverse Cancer Models: A Guide for Researchers
This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) utilizing the DM1 payload conjugated via the non-cleavable SMCC linker (DM1-SMCC) across various cancer models. It is designed for researchers, scientists, and drug development professionals to offer an objective analysis of this ADC platform's performance, supported by experimental data.
Mechanism of Action of this compound ADCs
Antibody-drug conjugates leveraging the this compound system exert their cytotoxic effects through a targeted mechanism. The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of cancer cells.[1][2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[2]
Within the acidic environment of the lysosome, the antibody is degraded, leading to the release of the active cytotoxic payload, Lys-SMCC-DM1.[2] DM1, a derivative of maytansine, is a potent microtubule-inhibiting agent.[1][3] It binds to tubulin at the microtubule ends, suppressing microtubule dynamic instability.[1][3][4] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis, a process that can be characterized by mitotic catastrophe.[5] Due to the non-cleavable nature of the SMCC linker, the released payload is charged and has low membrane permeability, resulting in a minimal bystander effect, meaning it is less likely to diffuse out and kill neighboring antigen-negative cells.[6][7][8]
Comparative In Vitro Efficacy of this compound ADCs
The in vitro cytotoxicity of this compound ADCs has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these conjugates. Below is a summary of reported IC50 values for various this compound ADCs in different cancer models.
| ADC Target | Cancer Type | Cell Line | IC50 (ng/mL) | Reference |
| HER2 (T-DM1) | Breast Cancer | SK-BR-3 | 10 | [5] |
| HER2 (T-DM1) | Breast Cancer | BT-474 | 25 | [5] |
| HER2 (T-DM1) | Breast Cancer | MDA-MB-453 | Low Sensitivity | [5] |
| HER2 (T-DM1) | Gastric Cancer | N-87 | Effective | [9] |
| HER2 (T-DM1) | Gastric Cancer | OE-19 | Effective | [9] |
| HER2 (T-DM1) | Gastric Cancer | MKN-7 | Moderately Effective | [9] |
| HER2 (T-DM1) | Ovarian Cancer | EOC cell lines (3+ HER2/neu) | 3.01 ± 0.38 (Viable Cells %) | [10] |
| CD22 | Non-Hodgkin's Lymphoma | NHL B-cell lines | Broadly Effective | [11] |
Comparative In Vivo Efficacy of this compound ADCs
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of this compound ADCs in a physiological context. The following table summarizes the efficacy of these ADCs in various cancer models.
| ADC Target | Cancer Model | Xenograft Model | Efficacy Outcome | Reference |
| HER2 (T-DM1) | Breast Cancer | KPL-4 (trastuzumab-resistant) | Tumor growth inhibition | [5] |
| HER2 (T-DM1) | Gastric Cancer | N-87 | Complete pathological response in 50% of mice | [9] |
| HER2 (T-DM1) | Gastric Cancer | OE-19 | Complete pathological response in all mice | [9] |
| CD22 | Non-Hodgkin's Lymphoma | NHL xenograft models | Complete tumor regression | [11] |
| CD19 (MCC-DM1) | Non-Hodgkin's Lymphoma | RAJI cells | Tumor growth inhibition | [12] |
| CD20 (MCC-DM1) | Non-Hodgkin's Lymphoma | Granta-519 cells | Tumor growth inhibition | [12] |
Pharmacokinetics of this compound ADCs
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. The non-cleavable SMCC linker contributes to the stability of the ADC in circulation.
| ADC | Preclinical Model | Key PK Parameters | Reference |
| Trastuzumab-DM1 (T-DM1) | Mice | Linear PK at doses ≥2.4 mg/kg. Terminal half-life of approx. 4 days. | [13] |
| Trastuzumab-DM1 (T-DM1) | Rats & Cynomolgus Monkeys | T-DM1 clearance is faster than total trastuzumab due to deconjugation. | [3] |
| Anti-CD22-MCC-DM1 | Cynomolgus Monkeys | Well-tolerated with substantial decrease in circulating B-cells. | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[8]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in culture medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.[8]
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[8]
In Vivo Xenograft Efficacy Study
Animal models are critical for assessing the anti-tumor activity of ADCs in a living system.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a serum-free medium/Matrigel mixture) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
ADC Administration: Administer the this compound ADC intravenously at the specified dose and schedule. The control group should receive a vehicle control or a non-binding ADC.[14]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week to assess efficacy and toxicity.[14]
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size or if significant toxicity is observed. Tumors are then excised and weighed for further analysis.[14]
ADC Internalization Assay using Flow Cytometry
This assay quantifies the uptake of the ADC by target cells.
-
Cell Preparation: Harvest target cells and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).[15]
-
ADC Incubation: Incubate the cells with a fluorescently labeled this compound ADC for 1 hour at 4°C to allow for surface binding.[15]
-
Internalization Induction: Shift the cells to 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization. Keep a control set of cells at 4°C (time point 0).[15]
-
Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing them with cold PBS.[15]
-
Quenching Surface Fluorescence: To differentiate between surface-bound and internalized ADC, treat the cells with a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) that will extinguish the fluorescence of the non-internalized ADC.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.[15]
-
Data Analysis: The increase in MFI over time at 37°C compared to the 4°C control indicates the rate and extent of ADC internalization.
Visualizations
This compound ADC Mechanism of Action
Caption: Mechanism of action of a this compound antibody-drug conjugate.
General Experimental Workflow for this compound ADC Evaluation
Caption: Preclinical evaluation workflow for a novel this compound ADC.
References
- 1. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. ilcn.org [ilcn.org]
- 13. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validating the Target Specificity of a Novel DM1-SMCC Antibody-Drug Conjugate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the target specificity of a novel antibody-drug conjugate (ADC) is a critical step in preclinical development. This guide provides a comparative framework for validating the target specificity of a new DM1-SMCC ADC, contrasting its performance with essential controls and outlining the key experimental methodologies.
The therapeutic efficacy of an ADC is predicated on its ability to selectively deliver a potent cytotoxic payload, such as the microtubule inhibitor DM1, to cancer cells overexpressing a specific target antigen. The use of a stable SMCC linker ensures that the DM1 payload remains attached to the antibody until it is internalized by the target cell.[1] This targeted delivery mechanism aims to maximize anti-tumor activity while minimizing off-target toxicities.[2]
This guide will detail the essential in vitro and in vivo assays required to rigorously validate the target specificity of a novel this compound ADC.
Key In Vitro Assays for Target Specificity Validation
A panel of in vitro assays is fundamental to demonstrating that the cytotoxic effect of the ADC is dependent on the presence of the target antigen. These assays compare the activity of the novel ADC against a non-targeting control ADC and the free DM1 payload in both antigen-positive and antigen-negative cell lines.
| Assay | Purpose | Key Comparison | Expected Outcome for Target Specificity |
| Cytotoxicity Assay | To determine the potency of the ADC in killing cancer cells.[3] | Novel this compound ADC vs. Non-targeting this compound ADC vs. Free DM1 Payload. | The novel ADC should exhibit significantly higher potency (lower IC50) in antigen-positive cells compared to antigen-negative cells and the non-targeting control ADC.[1] |
| Binding Assay | To confirm the specific binding of the ADC to the target antigen on the cell surface.[3] | Novel this compound ADC vs. Non-targeting this compound ADC. | The novel ADC should show strong binding to antigen-positive cells and negligible binding to antigen-negative cells. The non-targeting ADC should not bind to either cell line. |
| Internalization Assay | To verify that the ADC is internalized by the target cell upon binding to the antigen.[3][4] | Novel this compound ADC in antigen-positive vs. antigen-negative cells. | The novel ADC should be efficiently internalized in antigen-positive cells, a process that is crucial for the subsequent release of the cytotoxic payload.[5] |
| Bystander Effect Assay | To assess the ability of the ADC to kill neighboring antigen-negative cells.[6][7] | Co-culture of antigen-positive and antigen-negative cells treated with the novel ADC. | With a non-cleavable linker like SMCC, the bystander effect is expected to be minimal, as the payload is released intracellularly and is less likely to diffuse to neighboring cells.[2] |
Experimental Protocols
Cytotoxicity Assay Protocol
-
Cell Plating: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the novel this compound ADC, a non-targeting this compound ADC, and the free DM1 payload.[1]
-
Incubation: Treat the cells with the diluted compounds and incubate for a period of 72 to 120 hours.[1]
-
Viability Assessment: Determine cell viability using a suitable method, such as an MTS or MTT assay.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines to quantify and compare their cytotoxic potency.[1]
Internalization Assay Protocol
-
ADC Labeling: Label the novel this compound ADC with a fluorescent dye (e.g., pHrodo dye) that fluoresces in the acidic environment of endosomes and lysosomes.[8][9]
-
Cell Treatment: Incubate both antigen-positive and antigen-negative cells with the fluorescently labeled ADC for various time points.[1]
-
Analysis: Measure the internalization of the ADC using flow cytometry or high-content imaging to quantify the fluorescent signal within the cells.[5][10]
Bystander Effect Assay Protocol (Co-culture Method)
-
Cell Seeding: Co-culture antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate at various ratios.[6]
-
ADC Treatment: Treat the co-culture with the novel this compound ADC at a concentration that is cytotoxic to the antigen-positive cells.[6]
-
Incubation: Incubate the plate for 72 to 120 hours.[6]
-
Viability Assessment: Quantify the viability of the fluorescently labeled antigen-negative cells using imaging or flow cytometry.[6]
In Vivo Validation of Target Specificity
In vivo studies using animal models are essential to confirm the target-dependent anti-tumor activity and assess the safety profile of the novel ADC.[11]
| Assay | Purpose | Key Comparison | Expected Outcome for Target Specificity |
| Tumor Growth Inhibition Study | To evaluate the anti-tumor efficacy of the ADC in a living organism. | Tumor-bearing mice treated with the novel this compound ADC vs. a non-targeting this compound ADC and a vehicle control. | The novel ADC should significantly inhibit the growth of tumors derived from antigen-positive cells compared to the control groups. |
| Biodistribution Study | To determine the tissue distribution of the ADC and assess its accumulation in the tumor versus other organs. | Radiolabeled novel this compound ADC administered to tumor-bearing mice. | The novel ADC should show preferential accumulation in the tumor tissue with minimal uptake in non-target organs.[1] |
Experimental Protocols
Tumor Growth Inhibition Study Protocol
-
Model System: Use immunodeficient mice bearing xenograft tumors derived from antigen-positive human cancer cell lines.[12]
-
Treatment Groups: Randomize the mice into groups to receive the novel this compound ADC, a non-targeting this compound ADC, or a vehicle control.
-
Dosing: Administer the treatments intravenously at a predetermined schedule and dose level.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry, to confirm target expression and assess the ADC's effect on the tumor microenvironment.[1]
Visualizing the Validation Workflow
To better understand the process of validating the target specificity of a novel this compound ADC, the following diagrams illustrate the key concepts and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. Webinars [worldwide.promega.com]
- 10. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
